Bis(4-fluorobenzyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNPVWWPPJNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(4-fluorobenzyl)amine
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of Bis(4-fluorobenzyl)amine. With full editorial control, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights.
Introduction: The Significance of Fluorinated Benzylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
This compound, a disubstituted secondary amine, belongs to this critical class of fluorinated building blocks. Its precursor, 4-fluorobenzylamine, is a key intermediate in the synthesis of pharmaceuticals, including antidepressants and anti-anxiety medications, and serves as a versatile precursor for PET radiotracers.[2][3] This guide focuses on the synthesis, characterization, and potential utility of this compound, providing a foundational understanding for its application in advanced chemical synthesis and drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 134227-41-1 | [4][5][6] |
| Molecular Formula | C₁₄H₁₃F₂N | [4][5] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [4] |
| Molecular Weight | 233.26 g/mol | [4][5] |
| Appearance | Not explicitly documented; likely a solid or oil | - |
| Storage | 2-8°C, under inert atmosphere is recommended | [5] |
Synthesis Protocol: Reductive Amination
The most direct and efficient method for synthesizing this compound is through the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine. This reaction proceeds in two key stages: the formation of an intermediate imine followed by its reduction to the target secondary amine.
Causality Behind Experimental Choices:
-
Reaction: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope.[7]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is selected as the reducing agent. Unlike stronger reductants like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the starting aldehyde, allowing for the one-pot formation and reduction of the imine.[8] It is also less water-sensitive than other common agents.
-
Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-reactive and effectively solubilizes the reactants and the STAB reagent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq), 4-fluorobenzylamine (1.05 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir the solution at room temperature for 20-30 minutes.
-
Expert Insight: Using a slight excess of the amine can help drive the imine formation to completion.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirred solution in portions. The reaction is mildly exothermic.
-
Trustworthiness: Portion-wise addition of the reducing agent allows for better temperature control and prevents runaway reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete (typically 12-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.
Applications in Research and Drug Development
This compound is a valuable secondary amine building block for creating more complex molecular architectures. Its utility stems from the advantageous properties conferred by the fluorine atoms and the reactivity of the secondary amine group.
Role as a Pharmaceutical Intermediate
The true potential of this compound lies in its role as a scaffold for novel therapeutic agents. The presence of two fluorobenzyl groups can enhance lipophilicity and metabolic stability, which are critical parameters in drug design.
A notable application is in the synthesis of complex heterocyclic structures. For instance, derivatives of this compound have been used to create novel cyclotriphosphazenes, which have demonstrated significant biological activity.[9] These compounds have been investigated for their DNA-cleavage and antimicrobial properties, highlighting a potential therapeutic avenue.[9]
Conceptual Application Workflow
Caption: Role of this compound in drug discovery.
Safety and Handling
-
Primary Hazards: The precursor, 4-fluorobenzylamine, is classified as corrosive and can cause severe skin burns and eye damage.[10][11][12][13] It is harmful if swallowed or in contact with skin.[14] It is therefore imperative to handle this compound with the same level of caution.
-
Handling Precautions:
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]
-
Disclaimer: This safety information is based on the known hazards of a structurally related precursor. Always consult a comprehensive, compound-specific SDS if available and perform a thorough risk assessment before handling this chemical.
Conclusion
This compound is a synthetically accessible and valuable building block for medicinal chemistry and materials science. Its fluorinated structure offers inherent advantages for modulating the physicochemical properties of larger, more complex molecules. The robust synthesis via reductive amination allows for its reliable production in a laboratory setting. As research into fluorinated pharmaceuticals continues to expand, the utility of scaffolds like this compound is poised to grow, offering chemists a powerful tool for the design of next-generation therapeutic agents.
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Taylor & Francis Online. Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of spectral properties, DNA-cleavage and antimicrobial activities. [Link]
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Fisher Scientific. Safety Data Sheet for 4-Fluorobenzylamine. [Link]
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Introduction: The Foundational Role of Molecular Weight
An In-depth Technical Guide to the Molecular Weight and Characterization of Bis(4-fluorobenzyl)amine
This guide provides an in-depth exploration of this compound, focusing on the critical importance of its molecular weight in research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to discuss its determination, its role in synthesis, and its implications for the compound's application as a key chemical intermediate.
In the landscape of synthetic chemistry and drug discovery, precision is paramount. The molecular weight of a compound is not merely a number; it is a cornerstone of its identity. For this compound, a symmetrical secondary amine, an accurate understanding of its molecular weight is fundamental to every aspect of its lifecycle—from stoichiometric calculations in synthesis to analytical validation and its use as a building block for complex, biologically active molecules. This guide elucidates the multifaceted significance of this core chemical property.
Section 1: Core Physicochemical Properties of this compound
The identity and purity of a chemical compound are established through its physicochemical properties. The molecular weight, in conjunction with other key data points, provides a robust profile for researchers. This compound is a disubstituted amine with two fluorinated phenyl rings, a structure that imparts specific characteristics relevant to its application in medicinal chemistry.
Quantitative data for this compound are summarized below. The distinction between average molecular weight (calculated using the weighted average of natural isotopic abundance) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is critical. The former is used for bulk stoichiometric calculations, while the latter is essential for high-resolution mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃F₂N | [1][2] |
| Average Molecular Weight | 233.26 g/mol | [1][2] |
| Monoisotopic Mass | 233.10160574 Da | [1] |
| CAS Number | 134227-41-1 | [1][2] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [1] |
| Density | 0.981 g/cm³ at 25 °C (estimated) | |
| Boiling Point | 184 - 185 °C (estimated from related compounds) | |
| Melting Point | 10 °C (estimated from related compounds) |
Section 2: Synthesis and Stoichiometric Integrity
The synthesis of this compound typically proceeds via standard organic chemistry pathways for secondary amine formation. A common and illustrative method is the reductive amination involving 4-fluorobenzaldehyde and 4-fluorobenzylamine. The success of this synthesis relies entirely on the precise molar ratios of reactants, which are determined using their respective molecular weights.
Causality in Experimental Design: The choice of a 1:1 molar ratio between the aldehyde and the amine, with a slight excess of the reducing agent, is dictated by the reaction mechanism. An accurate calculation, grounded in the molecular weights of the starting materials (4-fluorobenzylamine: 125.15 g/mol [3][4]; 4-fluorobenzaldehyde: 124.11 g/mol ), ensures the complete consumption of the limiting reagent and maximizes the yield of the desired product, this compound (233.26 g/mol ).
Generalized Synthetic Protocol:
-
Reaction Setup: To a solution of 4-fluorobenzylamine (1.0 molar equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add 4-fluorobenzaldehyde (1.0 molar equivalent).
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine (an imine).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in portions (approx. 1.1 molar equivalents). The use of a mild reducing agent is crucial to selectively reduce the imine without affecting the aromatic rings.
-
Quenching and Workup: After the reaction is complete, quench the excess reducing agent by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or vacuum distillation, to yield pure this compound.
Sources
An In-depth Technical Guide to the Physical Properties of Bis(4-fluorobenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-fluorobenzyl)amine is a secondary amine of interest in medicinal chemistry and synthetic organic chemistry. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a framework for its handling, characterization, and application in a research and development setting. While extensive experimental data for this specific compound is not widely published, this paper synthesizes information from established chemical principles and analogous structures to provide a reliable technical profile. Furthermore, detailed experimental protocols are presented to enable researchers to determine its physical properties with precision.
Introduction: The Significance of Physical Properties in Drug Development
In the landscape of drug discovery and development, the physical properties of a molecule are not mere data points; they are critical determinants of a compound's viability as a therapeutic agent. Properties such as melting point, boiling point, solubility, and spectral characteristics influence everything from reaction kinetics during synthesis to the bioavailability and stability of the final drug product. For a molecule like this compound, which possesses two fluorinated benzyl groups, these properties are shaped by a unique interplay of intermolecular forces, including dipole-dipole interactions and potential, albeit weak, hydrogen bonding. The fluorine substituents, in particular, can significantly alter the electronic and lipophilic character of the molecule compared to its non-fluorinated analogue, impacting its interactions with biological targets and its pharmacokinetic profile.
This guide is structured to provide a deep dive into the physical properties of this compound, beginning with its fundamental identifiers and moving towards a detailed exploration of its expected and known characteristics. The causality behind these properties, rooted in the principles of physical organic chemistry, will be a central theme.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. This compound is a symmetrical secondary amine, a structural feature that dictates many of its physical characteristics.
Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [1] |
| CAS Number | 134227-41-1 | [1] |
| Molecular Formula | C₁₄H₁₃F₂N | [1][2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Physical Form | Liquid |
Molecular Structure and Bonding
The structure of this compound, with its central nitrogen atom bonded to two 4-fluorobenzyl groups, is key to understanding its physical behavior.
Caption: Molecular graph of this compound.
The nitrogen atom possesses a lone pair of electrons, making the molecule basic and capable of acting as a hydrogen bond acceptor. The presence of the N-H bond allows it to also act as a hydrogen bond donor, a critical factor influencing its boiling point and solubility. The two aromatic rings introduce van der Waals forces and potential for pi-pi stacking, while the highly electronegative fluorine atoms create significant dipole moments within the molecule.
Physicochemical Properties: Knowns and Predictions
While specific experimental data for this compound is sparse in peer-reviewed literature, we can infer its properties based on its structure and the well-documented behavior of secondary amines.
Boiling Point
The boiling point of a liquid is a measure of the energy required to overcome intermolecular forces. For secondary amines like this compound, hydrogen bonding, although weaker than in primary amines due to steric hindrance from the bulky benzyl groups, is a significant contributor to its boiling point.
-
Prediction: The boiling point is expected to be significantly higher than that of its non-fluorinated counterpart, dibenzylamine (boiling point ~300 °C), due to the increased molecular weight and polarity imparted by the fluorine atoms. However, it is likely to be lower than a primary amine of similar molecular weight due to reduced hydrogen bonding capability.
Experimental Protocol for Boiling Point Determination (Micro-scale)
This method is suitable for determining the boiling point of a small sample of liquid.
-
Apparatus Setup:
-
Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is level with the upper arm of the Thiele tube.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a micro-burner.
-
Observe the capillary tube. A fine stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.
-
-
Measurement:
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[3][4]
-
Caption: Workflow for micro-scale boiling point determination.
Solubility
The solubility of a compound is dictated by the "like dissolves like" principle. As a secondary amine, this compound has both polar (N-H bond, C-F bonds) and non-polar (benzyl rings) characteristics.
-
Prediction:
-
Water: Expected to have low solubility in water. While the amine functionality can form hydrogen bonds with water, the large, hydrophobic aromatic groups will dominate, limiting its aqueous solubility.
-
Organic Solvents: Predicted to be soluble in a range of common organic solvents, including alcohols (e.g., ethanol, methanol), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, THF), due to favorable van der Waals interactions and dipole-dipole forces.[5]
-
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol provides a quantitative measure of solubility in a given solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
-
Sample Extraction:
-
Allow the solution to stand until any undissolved solute has settled.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
-
Solvent Evaporation:
-
Transfer the aliquot to a pre-weighed, dry flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Quantification:
-
Dry the flask containing the non-volatile amine residue to a constant weight.
-
The mass of the dissolved amine can then be determined by the difference in weight.
-
Solubility can be expressed in g/100 mL or mol/L.[5]
-
Density
The density of liquid this compound is expected to be greater than that of water, a common feature for aromatic compounds, particularly those containing heavier atoms like fluorine.
-
Prediction: The density will likely be in the range of 1.1 to 1.3 g/mL.
Experimental Protocol for Density Determination
-
Measurement:
-
Use a calibrated pycnometer (specific gravity bottle).
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with deionized water and weigh it at a known temperature.
-
Empty and dry the pycnometer, then fill it with this compound and weigh it at the same temperature.
-
-
Calculation:
-
The density can be calculated using the masses of the water and the sample and the known density of water at that temperature.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (CH₂) protons, and the N-H proton. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The methylene protons would be a singlet or a doublet (if coupled to the N-H proton) around 3.8-4.5 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift will be concentration-dependent.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The methylene carbon signal would appear in the aliphatic region.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the chemically equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
N-H Stretch: A characteristic absorption band for the N-H stretch of a secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the broad O-H stretch of alcohols.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will appear just below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the region of 1000-1400 cm⁻¹.
-
Aromatic C=C Bends: Absorptions characteristic of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 233.26).
-
Fragmentation: A prominent fragment is expected at m/z = 109, corresponding to the 4-fluorobenzyl cation ([C₇H₆F]⁺), resulting from the cleavage of the C-N bond. This is a common fragmentation pathway for benzylamines.
Caption: Expected spectroscopic signatures for this compound.
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive overview of the physical properties of this compound, grounded in fundamental chemical principles and established experimental methodologies. While a lack of published experimental data necessitates a predictive approach for some properties, the provided protocols offer a clear pathway for researchers to obtain this critical information. A thorough characterization of these physical properties is not merely an academic exercise; it is an essential step in unlocking the full potential of this compound in medicinal chemistry and beyond. The data and procedures outlined herein serve as a valuable resource for any scientist working with this promising compound, enabling more informed and efficient research and development.
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Pharmaffiliates. This compound | CAS No : 134227-41-1. [Link]
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PubChem. This compound. [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
University of California, Los Angeles. Boiling Point Determination. [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
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A Guide to the Spectroscopic Characterization of Bis(4-fluorobenzyl)amine
This technical guide provides an in-depth analysis of the spectroscopic data for bis(4-fluorobenzyl)amine (C₁₄H₁₃F₂N), a key secondary amine in pharmaceutical and materials science research. As a symmetrical molecule featuring two fluorinated aromatic rings, its characterization presents a straightforward yet illustrative case study in the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation and purity assessment.
Introduction: The Analytical Imperative
This compound serves as a valuable building block in organic synthesis. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of larger molecules, making this amine a precursor of interest.[1] Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of the material before its use in further synthetic applications. This guide will detail the expected and observed data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounding the interpretation in both fundamental principles and comparative data from analogous structures.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Pathway
Mass spectrometry is a definitive technique for determining the molecular weight and revealing structural motifs through fragmentation analysis. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method.
Experimental Protocol: GC-MS Analysis
A robust GC-MS protocol is essential for achieving reproducible results. The goal is to separate the analyte from any impurities and obtain a clean mass spectrum.
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms) is suitable.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature ramp ensures the elution of the compound without thermal degradation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides consistent and comparable fragmentation patterns.
-
Mass Scan Range: m/z 40-400, to ensure capture of the molecular ion and all significant fragments.
-
Source Temperature: 230°C
-
Data Interpretation: The Dominance of the Fluorobenzyl Cation
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a highly stable primary fragment.[2]
| Feature | Predicted m/z | Observed m/z | Interpretation |
| Molecular Ion [M]⁺• | 233.10 | 233 | Corresponds to the molecular weight of C₁₄H₁₃F₂N. Its presence confirms the identity of the compound. The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3][4] |
| Base Peak | 109.05 | 109 | This peak represents the [C₇H₆F]⁺ cation (the 4-fluorobenzyl cation). It is formed by α-cleavage, a characteristic fragmentation pathway for amines where the bond adjacent to the C-N bond is broken.[4][5] Its high abundance (base peak) is due to the resonance stabilization of this benzylic carbocation. |
| Fragment | 124.05 | 124 | This fragment corresponds to the [C₇H₅FN]⁺• radical cation, resulting from the loss of a fluorobenzyl radical ([C₇H₆F]•) from the molecular ion. |
The primary fragmentation pathway is the cleavage of one of the C-N bonds, leading to the formation of the exceptionally stable 4-fluorobenzyl cation (m/z 109). This fragmentation is so favorable that the m/z 109 peak is typically the base peak in the spectrum.[6]
Caption: A typical workflow for comprehensive spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is a synergistic process. Mass spectrometry confirms the molecular weight and provides key fragmentation data. Infrared spectroscopy rapidly identifies the core functional groups, confirming the presence of a secondary amine and a p-disubstituted aromatic system. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of the molecular structure, confirming the connectivity and symmetry of the molecule. Together, these techniques provide a self-validating system for the unequivocal identification and quality assessment of this important synthetic intermediate.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 9, 2026, from [Link]
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UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluorobenzylamine. PubChem. Retrieved January 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]
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Taylor & Francis Online. (2015). Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of spectral properties, DNA-cleavage and antimicrobial activities. Retrieved January 9, 2026, from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved January 9, 2026, from [Link]
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Perinu, C., et al. (2014). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. Retrieved January 9, 2026, from [Link]
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-
Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. Retrieved January 9, 2026, from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 9, 2026, from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 9, 2026, from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 9, 2026, from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved January 9, 2026, from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link]
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SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]
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SpectraBase. (n.d.). N,N-Bis(4-methoxybenzyl)-2-fluorobenzylamine - Optional[MS (GC)] - Spectrum. Retrieved January 9, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 9, 2026, from [Link]
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PubMed. (2002). Characterizing the Fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and Selected Metabolites Using Ion Trap Mass Spectrometry. Retrieved January 9, 2026, from [Link]
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ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved January 9, 2026, from [Link]
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precisionFDA. (n.d.). 4-FLUOROBENZYLAMINE. Retrieved January 9, 2026, from [Link]
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-
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An In-Depth Technical Guide to the Solubility Profile of Bis(4-fluorobenzyl)amine
Introduction
Bis(4-fluorobenzyl)amine is a symmetrical secondary amine that holds interest within the realms of synthetic chemistry and drug discovery as a potential intermediate or scaffold. Its structure, featuring two fluorinated benzyl groups, imparts specific physicochemical characteristics that are crucial for its handling, reaction kinetics, and biological interactions. A thorough understanding of its solubility profile is a prerequisite for any application, from reaction solvent selection to its potential use in pharmaceutical formulations.
This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. We will delve into the core principles governing solubility, present detailed experimental protocols, and discuss the impact of key environmental factors.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential before undertaking any experimental solubility assessment. These parameters influence everything from solvent selection to the analytical methods employed for quantification.
| Property | Value | Source |
| Chemical Structure | PubChem[1] | |
| Molecular Formula | C₁₄H₁₃F₂N | PubChem[1] |
| Molecular Weight | 233.26 g/mol | PubChem[1] |
| CAS Number | 134227-41-1 | PubChem[1] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | PubChem[1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Calculated LogP | 3.5 (Predicted) |
Expert Insight: The presence of two fluorophenyl groups suggests that this compound is a relatively non-polar, lipophilic molecule. The central secondary amine, however, introduces a site for hydrogen bonding and potential protonation, which will be critical to its aqueous solubility, particularly as a function of pH. The lack of reported experimental melting and boiling points indicates that this compound may not be widely characterized, necessitating the empirical determination of its properties as outlined in this guide.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful preliminary guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
For a compound like this compound, its solubility will be dictated by:
-
Lattice Energy: The energy required to break the crystal lattice of the solid compound.
-
Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules.
-
Entropy of Mixing: The increase in disorder of the system upon dissolution.
As a secondary amine, this compound is a weak base. Its aqueous solubility is therefore highly dependent on the pH of the solution. In acidic conditions, the amine nitrogen can be protonated, forming a cationic species (an ammonium salt). This salt will be significantly more polar than the neutral molecule and, consequently, will exhibit much higher aqueous solubility. This relationship is a critical consideration in the design of oral drug formulations, where the pH varies dramatically throughout the gastrointestinal tract.
Experimental Determination of Solubility
A comprehensive solubility profile requires empirical determination. Two primary types of solubility measurements are commonly employed in research and development settings: thermodynamic solubility and kinetic solubility.
Thermodynamic Equilibrium Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions. The "shake-flask" method is the gold-standard for determining thermodynamic solubility and is recommended by regulatory bodies such as the World Health Organization.[2]
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should remain consistent across the later time points.[2]
Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to screen large numbers of compounds.[3][4] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS at pH 7.4)
-
384-well microplates
-
Liquid handling robot
-
Nephelometer
Procedure:
-
Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 384-well plate.
-
Buffer Addition: Add the aqueous buffer to the wells to achieve a range of final compound concentrations.
-
Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the formation of a precipitate and thus the kinetic solubility limit.[5]
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
The Critical Role of pH
As a secondary amine, this compound is a weak base and its aqueous solubility is profoundly affected by pH.
-
Low pH (Acidic): In an acidic environment, the lone pair of electrons on the nitrogen atom will accept a proton, forming the protonated, cationic form of the molecule. This charged species is significantly more polar and will exhibit substantially higher solubility in aqueous media.
-
High pH (Basic): In a basic environment, the amine will remain in its neutral, unprotonated form. This form is less polar and will have lower aqueous solubility.
Caption: Influence of pH on the Solubility of this compound.
The Impact of Temperature
The effect of temperature on solubility is governed by the enthalpy of dissolution.
-
Endothermic Dissolution: If the dissolution process absorbs heat, an increase in temperature will lead to an increase in solubility. This is the most common scenario for solid organic compounds in liquid solvents.[6]
-
Exothermic Dissolution: If the dissolution process releases heat, an increase in temperature will lead to a decrease in solubility.
For this compound, it is likely that its solubility in most common solvents will increase with temperature. However, this should be confirmed experimentally.
Safety and Handling
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The solubility profile of this compound is a critical dataset for its effective use in research and development. While theoretical considerations suggest it is a lipophilic compound with pH-dependent aqueous solubility, empirical determination is paramount. The protocols outlined in this guide for thermodynamic and kinetic solubility provide a robust framework for generating a comprehensive and reliable solubility profile. By understanding and quantifying the solubility of this compound, researchers can make informed decisions regarding its application, from optimizing reaction conditions to designing effective formulation strategies.
References
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Myatt, G. J. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]
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Green, C., McKee, S., & Saunders, K. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]
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Dr. Lisa. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility [Video]. YouTube. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluorobenzylamine. Retrieved from [Link]
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Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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A Technical Guide to the Crystal Structure Analysis of Bis(4-fluorobenzyl)amine: From Synthesis to In-Silico Investigation
This technical guide provides a comprehensive workflow for the determination and in-depth analysis of the crystal structure of bis(4-fluorobenzyl)amine. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a robust understanding of solid-state properties and intermolecular interactions. This document provides a procedural framework, from the synthesis and crystallization of the target compound to advanced computational analysis of its crystal structure.
Introduction: The Significance of Crystal Structure Analysis
The three-dimensional arrangement of molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a critical component of drug development. This compound, a fluorinated organic compound, presents an interesting case for studying the influence of fluorine in directing intermolecular interactions and crystal packing. This guide will delineate the necessary steps to elucidate these structural features.
Synthesis and Crystallization of this compound
A prerequisite for any crystal structure analysis is the availability of high-quality single crystals. This section outlines a common synthetic route and strategies for crystallization.
Synthesis via Reductive Amination
A reliable method for the synthesis of this compound is the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine.
Reaction Scheme:
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 4-fluorobenzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Crystallization Strategies
The growth of single crystals suitable for X-ray diffraction is often a trial-and-error process. The following methods are recommended for this compound:
| Crystallization Method | Description | Solvent Systems to Attempt |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation. | Dichloromethane, Ethyl Acetate, Acetone, Methanol |
| Solvent Diffusion | A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals form at the interface. | Compound in Dichloromethane, layered with Hexane or Pentane |
| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Compound in Methanol, with Ether as the anti-solvent in the larger jar |
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to determine the molecular and crystal structure using single-crystal X-ray diffraction.
The Workflow of Structure Determination
The process of determining a crystal structure from a single crystal can be broken down into several key stages.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental and Computational Steps
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by a full sphere of data collection.
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: The initial model is refined using full-matrix least-squares methods to improve the fit between the calculated and observed structure factors.
-
Validation: The final structure is validated using tools like PLATON and submitted to crystallographic databases. The output is a Crystallographic Information File (CIF).
Computational Analysis of the Crystal Structure
With the crystal structure determined, computational methods can provide deeper insights into the intermolecular interactions that govern the crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
Workflow for Hirshfeld Surface Analysis:
Caption: Hirshfeld Surface Analysis Workflow.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be crucial to understanding the roles of C-H···F, N-H···F, and potential π-π stacking interactions.
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to optimize the geometry of the molecule and to calculate various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution and is useful for identifying sites prone to electrophilic or nucleophilic attack, which in turn influences intermolecular interactions.
Conclusion
The comprehensive analysis of the crystal structure of this compound, following the detailed workflow presented in this guide, will provide invaluable insights into its solid-state properties. By combining experimental X-ray diffraction with computational techniques like Hirshfeld surface analysis and DFT, a complete picture of the intermolecular forces at play can be achieved. This knowledge is fundamental for the rational design of crystalline materials in the pharmaceutical and materials science fields.
References
Due to the procedural nature of this guide, specific crystallographic data for this compound is not cited. The references below pertain to the general techniques and concepts discussed.
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
-
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of Bis(4-fluorobenzyl)amine
Foreword: This document provides a comprehensive technical guide on the safe handling of this compound. Due to the limited availability of detailed, peer-reviewed safety data specifically for this compound, this guide employs a standard toxicological principle: leveraging comprehensive data from a close structural analog, 4-Fluorobenzylamine. The corrosive nature of the amine functional group and the shared fluorobenzyl moiety suggest that the safety and handling protocols for both compounds are fundamentally similar. All recommendations should be implemented under the direct supervision of a qualified chemist and in accordance with institutional and regulatory standards.
This compound is a secondary amine, while its primary amine analog, 4-Fluorobenzylamine, serves as a crucial reference for its safety profile. 4-Fluorobenzylamine is recognized as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The physicochemical properties of both compounds are summarized below.
| Property | This compound | 4-Fluorobenzylamine |
| CAS Number | 134227-41-1[2][3][4] | 140-75-0[1][5][6] |
| Molecular Formula | C₁₄H₁₃F₂N[2][3] | C₇H₈FN[1][5] |
| Molecular Weight | 233.26 g/mol [2][3] | 125.15 g/mol [1][5] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine[2] | (4-fluorophenyl)methanamine[6] |
| Appearance | Liquid[3] | Colorless to light yellow clear liquid[1] |
| Boiling Point | No data available | 183 - 185 °C[5] |
| Flash Point | No data available | 66 °C (150.8 °F) - closed cup[5][7] |
| Density | No data available | 1.095 g/mL at 25 °C |
Hazard Identification and Classification
Both this compound and 4-Fluorobenzylamine are classified as corrosive. The primary danger associated with these compounds is their ability to cause severe skin burns and serious eye damage.[3] This corrosive nature is a key consideration for all handling and storage procedures.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.
| GHS Classification | This compound | 4-Fluorobenzylamine |
| Pictogram | [3] | |
| Signal Word | Danger [3] | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3] | H314: Causes severe skin burns and eye damage.[6][8][9] H227: Combustible liquid.[8][10] |
| Hazard Class | Skin Corrosion/Irritation (Category 1)[3] | Skin Corrosion/Irritation (Category 1B)[5][6] Serious Eye Damage (Category 1)[5][7] |
Causality of Corrosivity: The basicity of the amine nitrogen atom is the primary driver of the corrosive properties. It can readily react with moisture on skin, eyes, and mucous membranes, leading to chemical burns. Ingestion can cause severe damage and perforation of the esophagus and stomach.[5][9]
Exposure Controls & Personal Protective Equipment (PPE)
A systematic approach to controlling exposure is critical. The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound and 4-Fluorobenzylamine must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or mists.[5][9]
-
Ventilation: Use adequate general and local exhaust ventilation to maintain airborne concentrations below any applicable exposure limits.[8]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment.
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection.[8] A face shield should be worn in situations with a higher risk of splashing.[8] All eyewear must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene). Breakthrough time and compatibility must be verified with the glove manufacturer.[5]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[5] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives (e.g., Type ABEK or Type K).[11]
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential to minimize the risk of exposure and accidents.
Safe Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational, all required PPE is donned correctly, and the location of the nearest safety shower and eyewash station is known.
-
Chemical Transfer: Use non-sparking tools and grounded equipment.[12] When transferring the liquid, pour slowly to minimize splashing. Avoid all contact with skin, eyes, and clothing.[8]
-
Housekeeping: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling the chemical, even if gloves were worn.[8][10]
-
Clothing: Immediately remove any clothing that becomes contaminated.[8][10] Contaminated clothing must be washed before reuse.[8][10]
Storage Requirements
-
Location: Store in a designated corrosives area that is cool, dry, and well-ventilated.[5][9] The storage area should be secured and accessible only to authorized personnel.[8][10]
-
Container: Keep the container tightly closed to prevent reaction with atmospheric moisture and carbon dioxide.[5][13]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[5][9] The compound is a combustible liquid.[5][8]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][9]
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill. All laboratory personnel must be trained in these procedures.
First Aid Measures
-
General Advice: Show the Safety Data Sheet (SDS) to the attending medical personnel.[5][10] First responders should protect themselves from contamination.[10]
-
Inhalation: Remove the victim to fresh air immediately.[8] If the person is not breathing, provide artificial respiration (avoiding mouth-to-mouth).[5][9] Seek immediate medical attention.[5]
-
Skin Contact: Immediately take off all contaminated clothing and shoes.[5][8] Flush the affected skin with large amounts of water for at least 15 minutes.[5][8] Call a physician immediately.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] If present, remove contact lenses.[5] Immediate medical attention is required.[5]
-
Ingestion: Do NOT induce vomiting, as this poses a risk of perforation.[5][10] Clean the mouth with water and have the victim drink a couple of glasses of water.[10] Never give anything by mouth to an unconscious person.[5] Call a physician immediately.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, sand, or alcohol-resistant foam.[9][12][14] Water spray can be used to cool closed containers.[14][15]
-
Specific Hazards: The compound is combustible.[5] Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[9][11] Containers may explode when heated.[9][14]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][14]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation. Remove all sources of ignition.[5][9] Avoid breathing vapors and prevent contact with skin and eyes.[12]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][10]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite, or dry earth).[5][15] Place the material into a suitable, labeled, and closed container for disposal.[5][9]
Stability and Reactivity
-
Reactivity: The product is generally stable under normal conditions.[5] Hazardous polymerization will not occur.[9]
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5][9]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][9]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[9][11]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] The information below is largely based on data from 4-Fluorobenzylamine.
-
Acute Toxicity: No specific data is available for oral, dermal, or inhalation LD50/LC50.
-
Skin Corrosion/Irritation: Causes severe skin burns (Category 1B).[5][6]
-
Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[5][6]
-
Symptoms of Overexposure: May include headache, dizziness, nausea, and vomiting.[5][9] As a corrosive material, ingestion can cause severe swelling, damage to delicate tissues, and a danger of perforation of the stomach or esophagus.[5][9] Inhalation may cause corrosive injuries to the upper respiratory tract.[6]
Disposal Considerations
-
Waste Disposal: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[9] It is recommended to entrust disposal to a licensed waste disposal company.
-
Contaminated Packaging: Empty containers may retain product residue and can be dangerous.[15] They should be disposed of in the same manner as the product.
Conclusion
This compound is a hazardous chemical that must be handled with extreme care. Its classification as a corrosive substance, capable of causing severe skin burns and eye damage, dictates the necessity for stringent safety protocols. The procedural guidance in this document, derived from its own classification and that of its close structural analog 4-Fluorobenzylamine, underscores the importance of using robust engineering controls, appropriate personal protective equipment, and strict handling procedures. All work with this compound should be preceded by a thorough risk assessment and performed only by trained personnel familiar with its hazards.
References
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Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Fluorobenzylamine. [Link]
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PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Universal pH. 4-Fluoro Benzyl Amine. [Link]
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GSRS. This compound. [Link]
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Pharmaffiliates. CAS No : 134227-41-1 | Product Name : this compound. [Link]
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Probing the Enigmatic Mechanism of Action of Bis(4-fluorobenzyl)amine: A Technical Guide for CNS Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-fluorobenzyl)amine is a fluorinated organic compound with a largely uncharacterized biological activity profile. Despite the absence of direct research on its mechanism of action, its structural similarity to known central nervous system (CNS) active molecules, particularly atypical dopamine transporter (DAT) inhibitors, provides a compelling foundation for a hypothesized mechanism. This technical guide synthesizes the available evidence from structurally related compounds to propose a primary mechanism of action for this compound centered on the modulation of monoamine transporters. Furthermore, it outlines a comprehensive experimental framework to rigorously test this hypothesis and explore potential secondary mechanisms. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological properties of this intriguing molecule.
Introduction and Chemical Identity
This compound, with the molecular formula C14H13F2N, is a secondary amine characterized by two 4-fluorobenzyl groups attached to a nitrogen atom.[1][2] The presence of fluorine atoms is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[3][4][5][6] While readily available from commercial suppliers for research purposes, to date, no peer-reviewed studies have been published detailing the specific mechanism of action of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H13F2N | PubChem[1] |
| Molecular Weight | 233.26 g/mol | PubChem[1] |
| CAS Number | 134227-41-1 | Sigma-Aldrich[2] |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich[2] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | PubChem[1] |
A Hypothesized Primary Mechanism of Action: Atypical Monoamine Transporter Inhibition
Based on a thorough analysis of the structure-activity relationships (SAR) of analogous compounds, we hypothesize that the primary mechanism of action of this compound is the inhibition of monoamine transporters, with a potential preference for the dopamine transporter (DAT) . This hypothesis is predicated on the significant body of research surrounding compounds containing the bis(4-fluorophenyl)methyl moiety, which are potent and selective atypical DAT inhibitors.[7][8][9][10]
The Rationale: Lessons from Structural Analogs
The core structure of this compound shares key pharmacophoric features with a class of compounds known as atypical DAT inhibitors. These inhibitors are of significant interest for the development of therapeutics for substance use disorders and other neuropsychiatric conditions because they increase synaptic dopamine levels without producing the psychostimulant effects associated with typical DAT inhibitors like cocaine.[7][10]
-
The Bis(4-fluorophenyl)methyl Pharmacophore: Extensive research on derivatives of modafinil and benztropine has highlighted the importance of the bis(4-fluorophenyl)methyl group for high-affinity binding to the DAT.[8][11] This structural motif is believed to interact with a specific binding pocket within the transporter protein. While this compound possesses two separate 4-fluorobenzyl groups rather than a single bis(4-fluorophenyl)methyl group, the spatial arrangement and electronic properties are sufficiently similar to suggest a comparable interaction with the DAT.
-
Atypical Inhibition Profile: Atypical DAT inhibitors are thought to stabilize an inward-facing conformation of the transporter, which is distinct from the outward-facing conformation stabilized by cocaine.[10][12] This differential conformational stabilization is believed to underlie the lack of psychostimulant effects. It is plausible that this compound, if it binds to the DAT, would also induce an atypical conformational state.
Proposed Signaling Pathway
The hypothesized interaction of this compound with the dopamine transporter would lead to an increase in synaptic dopamine concentrations. This, in turn, would enhance dopaminergic signaling through post-synaptic D1 and D2 receptors.
Figure 1: Hypothesized mechanism of this compound as a dopamine transporter (DAT) inhibitor.
Potential Alternative and Secondary Mechanisms of Action
While DAT inhibition represents the most probable primary mechanism, the chemical structure of this compound suggests other potential biological targets that warrant investigation.
Inhibition of Other Monoamine Transporters
It is plausible that this compound also interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Cross-reactivity with these transporters is common among DAT inhibitors. The selectivity profile of this compound for DAT, SERT, and NET would be a critical determinant of its overall pharmacological effect.
Monoamine Oxidase (MAO) Inhibition
Fluorinated benzylamine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of MAO would also lead to increased synaptic levels of dopamine, serotonin, and norepinephrine, complementing a transporter inhibition mechanism.
A Framework for Experimental Validation
To validate the hypothesized mechanisms of action, a systematic and multi-tiered experimental approach is essential. The following protocols provide a roadmap for the comprehensive pharmacological characterization of this compound.
Tier 1: In Vitro Target Engagement and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at the primary hypothesized targets.
Experimental Workflow:
Figure 2: Tier 1 in vitro experimental workflow for target validation.
Step-by-Step Methodologies:
-
Radioligand Binding Assays:
-
Principle: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.
-
Protocol:
-
Prepare cell membrane homogenates from cells recombinantly expressing human DAT, SERT, or NET.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Synaptosomal Uptake Assays:
-
Principle: To measure the functional inhibition of dopamine, serotonin, and norepinephrine uptake by this compound in isolated nerve terminals (synaptosomes).
-
Protocol:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Terminate the uptake after a short incubation period by rapid filtration and washing.
-
Quantify the amount of accumulated radioactivity in the synaptosomes.
-
Determine the IC50 for the inhibition of uptake.
-
-
-
MAO Enzyme Activity Assays:
-
Principle: To assess the inhibitory potential of this compound on MAO-A and MAO-B activity.
-
Protocol:
-
Use commercially available MAO-A and MAO-B enzyme preparations.
-
Incubate the enzymes with a fluorogenic or chromogenic substrate in the presence of varying concentrations of this compound.
-
Monitor the production of the fluorescent or colored product over time using a plate reader.
-
Calculate the IC50 for the inhibition of MAO-A and MAO-B activity.
-
-
Tier 2: Cellular and Ex Vivo Assays
Objective: To confirm the mechanism of action in a more physiological context and to assess potential off-target effects.
-
Ex Vivo Autoradiography: To visualize the binding of a radiolabeled form of this compound (if synthesized) or the displacement of a known radioligand by unlabeled this compound in brain slices. This will provide anatomical information on its binding sites.
-
In Vivo Microdialysis: To measure the extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of freely moving animals following systemic administration of this compound. This will provide direct evidence of its in vivo effects on neurotransmitter dynamics.
-
Receptor Screening: To assess the binding of this compound to a broad panel of CNS receptors, ion channels, and transporters to identify potential off-target activities.
Tier 3: In Vivo Behavioral Pharmacology
Objective: To characterize the behavioral effects of this compound and to determine if it exhibits a typical or atypical psychostimulant profile.
-
Locomotor Activity: To assess the effects of this compound on spontaneous locomotor activity in rodents. Atypical DAT inhibitors are expected to have minimal or no stimulant effects.
-
Drug Discrimination: To determine if animals trained to discriminate a known psychostimulant (e.g., cocaine) from saline generalize to this compound. Lack of generalization would support an atypical profile.
-
Self-Administration: To evaluate the reinforcing properties of this compound. A lack of self-administration would indicate a low abuse potential.
Data Interpretation and Future Directions
The data generated from this experimental framework will provide a comprehensive understanding of the mechanism of action of this compound.
Table 2: Predicted Outcomes Based on the Primary Hypothesis
| Assay | Predicted Outcome for an Atypical DAT Inhibitor |
| DAT Binding | High affinity (low nM Ki) |
| SERT/NET Binding | Lower affinity compared to DAT |
| Dopamine Uptake | Potent inhibition (low nM IC50) |
| In Vivo Microdialysis | Increased extracellular dopamine in the striatum |
| Locomotor Activity | No significant increase |
| Drug Discrimination | No generalization to cocaine |
| Self-Administration | Not self-administered |
Should the experimental results deviate from these predictions, the alternative hypotheses of multi-target monoamine transporter inhibition or MAO inhibition should be further explored. The synthesis of derivatives of this compound and subsequent SAR studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties for potential therapeutic development.
Conclusion
While the mechanism of action of this compound remains to be empirically determined, its structural characteristics provide a strong rationale for hypothesizing its role as an atypical monoamine transporter inhibitor, with a likely preference for the dopamine transporter. The experimental roadmap outlined in this guide offers a rigorous and systematic approach to testing this hypothesis and uncovering the full pharmacological profile of this compound. The insights gained from such studies will be invaluable for the drug discovery community and may pave the way for the development of novel therapeutics for a range of CNS disorders.
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The Strategic Utility of Bis(4-fluorobenzyl)amine in Modern Organic Synthesis: An In-depth Technical Guide
Abstract
Bis(4-fluorobenzyl)amine is a key secondary amine building block whose strategic importance in organic synthesis, particularly in the realms of medicinal chemistry and materials science, is steadily growing. The presence of two fluorobenzyl moieties imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and modulated electronic characteristics. This guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and diverse applications as a versatile scaffold in the construction of complex molecular architectures. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: The Significance of Fluorination and the Rise of this compound
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science to fine-tune molecular properties.[1] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. This compound, with its symmetrically substituted diaryl structure, serves as a valuable platform for introducing these desirable attributes into target molecules. Its secondary amine functionality provides a reactive handle for a variety of chemical transformations, making it a versatile precursor for the synthesis of a wide range of derivatives.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃F₂N | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| CAS Number | 134227-41-1 | [2] |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and THF. | Inferred from common reaction conditions. |
| pKa | Not readily available |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be achieved through several reliable methods, primarily revolving around the formation of C-N bonds. The two most common and practical approaches are reductive amination and direct N-alkylation.
Reductive Amination of 4-Fluorobenzaldehyde with 4-Fluorobenzylamine
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[4] This one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine.[5]
Reaction Principle: 4-Fluorobenzylamine reacts with 4-fluorobenzaldehyde to form an N-(4-fluorobenzylidene)-4-fluorobenzylamine intermediate, which is then reduced by a suitable hydride-donating agent to yield this compound.
Diagram of the Reductive Amination Workflow:
Caption: Reductive Amination Workflow for this compound Synthesis.
Detailed Experimental Protocol (Exemplary):
-
Reaction Setup: To a solution of 4-fluorobenzylamine (1.0 equivalent) in 1,2-dichloroethane (DCE), add 4-fluorobenzaldehyde (1.0-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting materials and the appearance of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is a mild and selective reducing agent that can be added directly to the mixture containing the aldehyde.[4]
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
N-Alkylation of 4-Fluorobenzylamine with a 4-Fluorobenzyl Halide
Direct N-alkylation is another straightforward approach to synthesize this compound. This method involves the reaction of a primary amine with an alkyl halide in the presence of a base.[6]
Reaction Principle: 4-Fluorobenzylamine acts as a nucleophile and displaces the halide from 4-fluorobenzyl halide (e.g., bromide or chloride) in an SN2 reaction. A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine.
Diagram of the N-Alkylation Workflow:
Caption: N-Alkylation Workflow for this compound Synthesis.
Detailed Experimental Protocol (Exemplary):
-
Reaction Setup: To a solution of 4-fluorobenzylamine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃) (2.0-3.0 equivalents) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).[7]
-
Addition of Alkylating Agent: Add 4-fluorobenzyl bromide or chloride (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an inorganic base like K₂CO₃ was used, filter off the solid. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired this compound.
Applications of this compound in Organic Synthesis
The synthetic utility of this compound is demonstrated in its application as a key building block for a variety of complex molecules, particularly in the pharmaceutical and materials science sectors.
Medicinal Chemistry: A Scaffold for Bioactive Compounds
The this compound moiety is found in several classes of biologically active compounds, where it often contributes to improved pharmacokinetic and pharmacodynamic properties.
Pimavanserin is an atypical antipsychotic used for the treatment of Parkinson's disease psychosis.[8] While pimavanserin itself does not contain the this compound core, the structurally related N-(4-fluorobenzyl) group is a key component. The synthesis of pimavanserin and its analogues often involves the coupling of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with a suitable isocyanate or carbamate derivative.[9][10] this compound can serve as a starting point for the synthesis of novel analogues by, for example, debenzylation to the mono-benzylated amine followed by further functionalization.
This compound can be used as a nucleophile in the synthesis of various N-substituted heterocyclic compounds. Its reaction with electrophilic precursors can lead to the formation of novel scaffolds with potential biological activity. For instance, it can be reacted with dielectrophiles to form macrocyclic structures or used in condensation reactions to build complex heterocyclic systems.
Synthesis of Cyclotriphosphazene Derivatives
This compound and its derivatives have been utilized in the synthesis of cyclotriphosphazenes.[11][12] These are a class of inorganic-organic hybrid polymers with a wide range of applications, including as flame retardants, biomedical materials, and catalysts. The reaction of hexachlorocyclotriphosphazatriene (N₃P₃Cl₆) with N,N'-bis(4-fluorobenzyl)ethane-1,2-diamine or N,N'-bis(4-fluorobenzyl)propane-1,3-diamine leads to the formation of spiro(N/N)cyclotriphosphazenes.[12] These compounds have shown interesting biological activities, including DNA-cleavage and antimicrobial properties.[12]
Illustrative Reaction Scheme:
Materials Science Applications
The incorporation of fluorinated moieties can enhance the thermal and chemical stability of polymers and other materials.[13] While specific applications of this compound in materials science are not extensively documented in readily available literature, its structure suggests potential as a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced properties. The electron-withdrawing nature of the fluorobenzyl groups could also be exploited in the design of materials with specific electronic or optical properties.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its synthesis is readily achievable through well-established methods such as reductive amination and N-alkylation. The presence of two fluorobenzyl groups imparts desirable properties that are increasingly sought after in the design of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, with the aim of facilitating its broader use in the scientific community. As the demand for sophisticated fluorinated molecules continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for new discoveries and innovations.
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A-Z Guide to Fluorine's Strategic Impact on Bis(4-fluorobenzyl)amine Derivatives in Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth technical analysis of the multifaceted role of fluorine within the Bis(4-fluorobenzyl)amine scaffold, a structure of growing interest in pharmaceutical research. By examining the fundamental physicochemical and pharmacokinetic consequences of fluorination, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore how the unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can be leveraged to enhance metabolic stability, modulate receptor binding affinity, and optimize the overall drug-like properties of this important class of molecules.[1][2]
Introduction: The Unparalleled Utility of Fluorine in Medicinal Chemistry
Fluorine has emerged as a crucial element in the design of novel therapeutics, with a significant percentage of modern drugs containing at least one fluorine atom.[2][3] Its strategic placement within a molecule can profoundly influence its biological activity in ways that are often beneficial for potency, selectivity, and pharmacokinetic profile.[3][4] The this compound scaffold, characterized by two fluorinated benzyl groups attached to a central nitrogen atom, provides a compelling case study for the strategic application of fluorine. Understanding the nuanced effects of these fluorine atoms is paramount for the rational design of next-generation therapeutics based on this core structure.
The unique attributes of fluorine that make it so valuable in drug design include:
-
High Electronegativity: As the most electronegative element, fluorine can create strong dipoles and alter the electronic distribution within a molecule, impacting pKa, hydrogen bonding capabilities, and electrostatic interactions with biological targets.[4][5]
-
Compact Size: With a van der Waals radius comparable to that of a hydrogen atom, fluorine can often be substituted for hydrogen with minimal steric perturbation, allowing for targeted modulation of electronic properties without significantly altering the molecule's overall size and shape.[4][5]
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (around 99 kcal/mol).[4][6] This inherent strength makes the C-F bond resistant to metabolic cleavage, a property that can be exploited to block sites of oxidative metabolism and enhance a drug's half-life.[6][7][8]
This guide will systematically dissect how these fundamental properties of fluorine manifest within the this compound framework, providing both theoretical grounding and practical insights for drug development.
The Impact of Fluorine on Physicochemical Properties
The introduction of fluorine into the this compound structure instigates significant, and often predictable, changes in its physicochemical profile. These modifications are critical as they directly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Modulation of Lipophilicity and Basicity (pKa)
A common misconception is that fluorination invariably increases lipophilicity. While fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts, the effect is highly context-dependent.[2] The powerful electron-withdrawing nature of fluorine on the benzyl rings in this compound derivatives significantly influences the basicity of the central amine. This inductive effect lowers the pKa of the nitrogen atom, making it less prone to protonation at physiological pH.[4][9]
This reduction in basicity can have several beneficial consequences:
-
Enhanced Membrane Permeability: A lower pKa means that a smaller fraction of the molecules will be in their charged, protonated state, which generally improves their ability to cross biological membranes.[4][10]
-
Reduced Off-Target Interactions: By attenuating the basicity, the likelihood of non-specific binding to acidic residues in off-target proteins can be minimized.
| Property | Non-Fluorinated Analog (Dibenzylamine) | This compound Derivative | Rationale for Change |
| pKa of Amine | Higher | Lower | The strong electron-withdrawing effect of the two para-fluorine atoms reduces the electron density on the nitrogen, making it a weaker base.[4][9] |
| Lipophilicity (logP) | Lower | Higher | The fluorine atoms contribute to an increase in the overall lipophilicity of the molecule.[2][5] |
| Metabolic Stability | Lower | Higher | The C-F bond is more resistant to oxidative metabolism than the C-H bond at the para position of the benzyl rings.[6][7] |
Table 1: Comparative Physicochemical Properties.
Metabolic Stability: A Key Advantage
One of the most significant roles of fluorine in the this compound scaffold is the enhancement of metabolic stability.[7] The para-position of a benzyl ring is a common site for oxidative metabolism by cytochrome P450 enzymes. By replacing the hydrogen at this position with a fluorine atom, this metabolic "soft spot" is effectively blocked.[8][11]
This metabolic shielding leads to:
-
Increased Half-Life: The drug remains in circulation for a longer period, potentially allowing for less frequent dosing.[3]
-
Improved Oral Bioavailability: Reduced first-pass metabolism in the liver can lead to a greater proportion of the administered dose reaching systemic circulation.[3][10]
-
Predictable Metabolic Profile: Blocking a major metabolic pathway can result in a simpler and more predictable set of metabolites.
Influence on Pharmacokinetics and Pharmacodynamics
The physicochemical alterations induced by fluorine directly translate into modified pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Pharmacokinetics (ADME)
The combined effects of altered lipophilicity, pKa, and metabolic stability significantly impact the ADME profile of this compound derivatives. The increased lipophilicity and enhanced membrane permeability can lead to improved absorption and wider distribution, including potential for increased brain penetration.[3][10] The enhanced metabolic stability contributes to reduced clearance and a longer duration of action.[10]
Pharmacodynamics: Tuning Receptor Interactions
Fluorine's influence extends to the molecular level of drug-target interactions. The introduction of the C-F bond can:
-
Alter Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket, potentially increasing binding affinity.[5]
-
Induce Favorable Conformations: The electronic properties of fluorine can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for receptor binding.[3]
-
Serve as a Hydrogen Bond Acceptor: Under certain conditions, the fluorine atom can act as a weak hydrogen bond acceptor, providing an additional point of interaction with the target protein.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives typically involves the reductive amination of 4-fluorobenzaldehyde or the nucleophilic substitution of 4-fluorobenzyl halides.
General Synthetic Workflow
A common and efficient method for the synthesis of this compound is the reaction of two equivalents of a 4-fluorobenzyl halide with ammonia or a primary amine, or the reductive amination of 4-fluorobenzaldehyde with an appropriate amine.
A diagram of synthetic routes to this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol outlines a representative synthesis of a this compound derivative.
Objective: To synthesize N-(4-fluorobenzyl)-1-(4-fluorophenyl)methanamine via reductive amination.
Materials:
-
4-Fluorobenzaldehyde
-
4-Fluorobenzylamine[12]
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) are added 4-fluorobenzylamine (1.05 eq) and a catalytic amount of acetic acid.
-
Addition of Reducing Agent: The mixture is stirred at room temperature for 30 minutes, after which sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCE.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound derivative.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Studies and Therapeutic Applications
The this compound scaffold and related benzylamine structures are found in a variety of biologically active compounds.[13][14] For instance, derivatives of this class have been investigated for their potential as atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders. The fluorine substitutions in these molecules are often crucial for achieving the desired metabolic stability and receptor interaction profile.[15] Additionally, the broader class of bis-benzylamine derivatives has been explored for various therapeutic applications, including anticancer and antimicrobial activities.[14][16]
Future Perspectives and Conclusion
The strategic use of fluorine in drug design continues to be a rapidly evolving field.[17][18] For this compound derivatives, future research will likely focus on:
-
Fine-tuning properties: Exploring the effects of additional substitutions on the benzyl rings or modifications to the amine linker to further optimize potency and selectivity.
-
Novel applications: Investigating this scaffold for new therapeutic targets where the unique properties conferred by fluorine can be leveraged.
-
Advanced synthetic methods: Developing more efficient and selective methods for the synthesis of complex fluorinated derivatives.[19]
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A Guide to Bis(4-fluorobenzyl)amine in Medicinal Chemistry: From Core Scaffold to Therapeutic Potential
This technical guide provides an in-depth exploration of bis(4-fluorobenzyl)amine, a chemical scaffold of increasing importance in modern drug discovery. We will delve into its synthesis, physicochemical properties, and its strategic application as a pharmacophore in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique properties of fluorinated compounds.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1] The fluorine atom, being small (van der Waals radius of 1.47 Å) and the most electronegative element, imparts unique characteristics to organic molecules when it replaces a hydrogen atom.[1] This substitution can lead to:
-
Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[2]
-
Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical factors for absorption, distribution, metabolism, and excretion (ADME).[3][4]
The this compound scaffold incorporates two such fluorinated benzyl groups, making it a valuable building block for creating molecules with potentially superior drug-like properties.
Synthesis and Physicochemical Profile
The this compound core is a symmetrical secondary amine that serves as a versatile intermediate in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 134227-41-1 | [5][6] |
| Molecular Formula | C₁₄H₁₃F₂N | [5][7] |
| Molecular Weight | 233.26 g/mol | [5] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [5] |
| Appearance | Not Available (typically a liquid or solid) | [6] |
| Storage Temperature | 2-8°C (Refrigerator) | [6] |
Synthetic Workflow
While several synthetic routes can be envisaged, a common approach to synthesizing secondary amines like this compound involves the reductive amination of an aldehyde with a primary amine. An alternative is the nucleophilic substitution of a benzyl halide. A plausible synthetic route starts from the readily available 4-fluorobenzylamine.
Caption: Reductive amination workflow for this compound synthesis.
Detailed Synthesis Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde
-
4-Fluorobenzylamine[8]
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or alternative reducing agent
-
Glacial acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 4-fluorobenzylamine (1.0 eq) in methanol. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding Schiff base (imine).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Causality Note: The portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Reaction Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel to afford the final product.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show the protonated molecule [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[9]
Role in Medicinal Chemistry: A Core Scaffold for Atypical Dopamine Transporter Inhibitors
The this compound moiety is a key structural element in a class of compounds known as atypical dopamine transporter (DAT) inhibitors. These compounds have significant therapeutic potential for treating psychostimulant use disorders, such as cocaine and methamphetamine addiction.[10][11][12]
Therapeutic Rationale: Atypical DAT Inhibition
Typical DAT inhibitors like cocaine block dopamine reuptake, leading to a rapid increase in synaptic dopamine that is associated with reinforcing and addictive effects. Atypical DAT inhibitors also block dopamine reuptake but do so without producing the same psychostimulant effects.[13] This unique profile makes them promising candidates for addiction therapy.
Derivatives incorporating a bis(4-fluorophenyl)methyl group, which is structurally analogous to the bis(4-fluorobenzyl) core, have been extensively studied.[10][11][13] The two 4-fluorophenyl rings are critical for binding to the dopamine transporter.
Caption: Simplified pathway of atypical dopamine transporter (DAT) inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies on this class of compounds reveal the importance of the bis(4-fluorophenyl)methyl moiety for DAT affinity. Modifications to other parts of the molecule are used to fine-tune potency, selectivity, and pharmacokinetic properties.[11][12] For instance, replacing a piperazine ring with a piperidine ring in some analogs led to improved metabolic stability while maintaining good DAT affinity.[13][14]
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Binding Affinity Data
The following table summarizes the DAT binding affinities for a selection of compounds containing the bis(4-fluorophenyl)methyl moiety, demonstrating the high potency achievable with this scaffold.
| Compound Reference | Modification from Core Structure | DAT Kᵢ (nM) | Source(s) |
| 3b | (sulfinyl)ethyl-piperazin-propan-2-ol | 230 | [10][11] |
| 14a | (sulfinyl)ethyl-piperazin-yl)-3-(4-fluorophenyl)propan-2-ol | 23 | [11][12] |
| 20a | (sulfinyl)ethyl-piperidin-yl)-propan-2-ol | 31 | [13] |
| 12b | (sulfinyl)ethyl-homopiperazin-yl)-propan-2-ol | 3 | [13] |
Kᵢ (inhibitor constant) is a measure of binding affinity; a lower value indicates higher affinity.
Safety and Handling
The precursor, 4-fluorobenzylamine, is classified as a corrosive material.[15] It can cause severe skin burns and eye damage.[15] Handling should be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[16] While specific toxicological data for this compound is not extensively published, it should be handled with similar precautions as a potentially hazardous chemical until more information is available.
Conclusion and Future Directions
This compound and its structural analogs represent a highly valuable scaffold in medicinal chemistry. The strategic incorporation of fluorine provides a powerful tool to enhance the drug-like properties of lead compounds. The success of the bis(4-fluorophenyl)methyl moiety in developing potent and atypical DAT inhibitors highlights its potential for addressing complex neurological disorders like substance use disorder.
Future research will likely focus on further optimizing the pharmacokinetic profiles of these compounds to improve brain penetration and oral bioavailability. Additionally, the application of this scaffold to other therapeutic targets where interactions with aromatic rings are crucial could open new avenues for drug discovery. The continued exploration of fluorinated building blocks like this compound will undoubtedly fuel the development of the next generation of safer and more effective medicines.
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An In-Depth Technical Guide to the Potential Biological Activities of Bis(4-fluorobenzyl)amine
Introduction
Bis(4-fluorobenzyl)amine is a symmetrical secondary amine characterized by the presence of two 4-fluorobenzyl groups attached to a central nitrogen atom. While direct and extensive biological characterization of this compound is not widely documented in publicly available literature, its structural features provide a compelling basis for hypothesizing its potential pharmacological activities. This guide will explore these potential activities by examining the well-established biological profiles of structurally analogous compounds. The core chemical motif of a bis-arylmethyl amine suggests a strong likelihood of interaction with central nervous system (CNS) targets, particularly monoamine transporters. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of this compound's potential as a modulator of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any investigation into its biological potential.
| Property | Value | Source |
| Molecular Formula | C14H13F2N | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [1] |
| CAS Number | 134227-41-1 | [1] |
Hypothesized Biological Activity: Monoamine Transporter Inhibition
The primary hypothesis for the biological activity of this compound is its function as an inhibitor of monoamine transporters. This is based on the significant body of research on compounds with a similar bis(4-fluorophenyl)methyl or bis(4-fluorophenyl)methylsulfinyl core structure. These compounds have been extensively studied as potent inhibitors of DAT, with varying selectivity for SERT and NET.[2][3][4][5]
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[6][7][8] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, a mechanism of action for many therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[9][10]
Structural Analogs and Their Biological Activities
A compelling case for the potential activity of this compound can be made by examining its structural relatives:
-
Atypical Dopamine Transporter (DAT) Inhibitors: A series of compounds based on a 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl) scaffold have been identified as atypical DAT inhibitors.[2][5] These compounds show promise in preclinical models for treating psychostimulant use disorders.[2][5] The "atypical" profile suggests that they inhibit dopamine reuptake without producing the stimulant effects associated with traditional DAT inhibitors like cocaine.[6]
-
Modafinil Analogs: The core structure of this compound is also reminiscent of analogs of modafinil, a wakefulness-promoting agent. Modafinil and its analogs are known to interact with DAT.[6]
The key structural features that support the hypothesis of monoamine transporter activity for this compound include:
-
Two Phenyl Rings: The presence of two aromatic rings is a common feature in many monoamine transporter inhibitors.[11][12]
-
Secondary Amine: The central nitrogen atom is a basic moiety that can interact with acidic residues in the binding pockets of transporters.[12][13]
-
Fluorine Substitution: The fluorine atoms on the phenyl rings can enhance binding affinity and modulate pharmacokinetic properties.[10]
Structure-Activity Relationship (SAR) Insights
The SAR for monoamine transporter inhibitors provides a framework for predicting the potential activity of this compound.
-
Dopamine Transporter (DAT): For DAT inhibitors, key features include the presence of an amine and the distance between the amine and the aromatic rings.[13] N-alkylation can have a variable effect on affinity.[13] The diarylmethyl moiety is a well-established pharmacophore for potent DAT inhibitors.
-
Serotonin Transporter (SERT): A specific spatial arrangement of an amino group and a phenyl group is important for interaction with SERT.[11] Additional aromatic rings, as seen in this compound, may contribute to higher affinity.[11]
-
Norepinephrine Transporter (NET): Secondary amines generally show higher affinity for NET compared to tertiary amines.[12] Electron-withdrawing groups, such as halogens, on the phenyl ring can influence activity and selectivity.[12]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of in vitro assays targeting the monoamine transporters are recommended.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of this compound for DAT, SERT, and NET.
Objective: To measure the ability of this compound to displace a known radioligand from the transporter binding site.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.[14]
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[7]
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest the transfected HEK293 cells and prepare a crude membrane fraction by homogenization and centrifugation.[15]
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.[16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[15]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC50) of this compound in inhibiting the uptake of neurotransmitters into cells.
Objective: To determine if this compound can block the transport of dopamine, serotonin, or norepinephrine into cells.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.[17]
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.[14]
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[14]
-
Test compound: this compound.
-
Non-specific uptake control (e.g., a known inhibitor).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Plate the transfected cells in 96-well plates and grow to confluence.[18]
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or control compounds.[18]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.[19]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[18]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.[19]
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.[19]
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Visualizations
Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of dopamine reuptake by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Synthesis of this compound
Conclusion and Future Directions
This technical guide has outlined the significant potential for this compound to act as a modulator of monoamine transporters, based on compelling evidence from structurally related compounds. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis. Future research should focus on the synthesis and in vitro characterization of this compound's activity at DAT, SERT, and NET. Subsequent studies could then explore its in vivo effects in relevant animal models to assess its potential as a novel therapeutic agent for CNS disorders. The structural simplicity and the known activities of its analogs make this compound a promising candidate for further investigation in the field of neuropharmacology.
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Ito, H., et al. (2011). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. ACS medicinal chemistry letters, 2(11), 831-836. [Link]
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Kozak, R., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & medicinal chemistry letters, 18(16), 4491-4494. [Link]
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Cheng, M. H., et al. (2021). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International journal of molecular sciences, 22(16), 8758. [Link]
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Okorom, A. V., et al. (2022). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 65(8), 6160-6175. [Link]
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Sutton, L. P., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in cellular neuroscience, 16, 832536. [Link]
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Newman, A. H., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of medicinal chemistry, 63(5), 2343-2357. [Link]
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Zhang, M., et al. (2002). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure-Activity Relationships, and Behavioral Pharmacological Studies. Journal of medicinal chemistry, 45(16), 3466-3476. [Link]
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Sucic, S., & Scholze, P. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-28). Humana Press, New York, NY. [Link]
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Jacobson, K. A., et al. (2019). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 116(39), 19611-19620. [Link]
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Andersen, J., et al. (2016). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British journal of pharmacology, 173(13), 2137-2148. [Link]
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Kafel, R., & Stary, M. (2020). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 10(1), 102. [Link]
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Okorom, A. V., et al. (2022). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Semantic Scholar. [https://www.semanticscholar.org/paper/Modifications-to-1-(4-(2-Bis(4-fluorophenyl)methyl)s-Okorom-Camacho-Hernandez/d9e2b10a2f4c9a7b6e9e4f5a4a4b4a6a4a4a4a4a]([Link]
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De Neve, L., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(34), 11631-11639. [Link]
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Okorom, A. V., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of medicinal chemistry, 65(8), 6160-6175. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
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Okorom, A. V., et al. (2024). Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123. ACS Omega. [Link]
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Kim, H. J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15371. [Link]
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BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. BioIVT. [Link]
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Saha, K., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 593-599. [Link]
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Woehrer, S., et al. (2021). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. [Link]
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Methodological & Application
Synthesis of Bis(4-fluorobenzyl)amine: An Application Note and Protocol
Introduction
Bis(4-fluorobenzyl)amine is a disubstituted secondary amine that holds significance as a building block in medicinal chemistry and materials science. The incorporation of fluorine atoms can modulate the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the efficient and reliable synthesis of fluorinated scaffolds like this compound is of considerable interest to researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the synthesis of this compound via a robust and widely utilized method: reductive amination.
Scientific Background and Rationale
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This powerful transformation involves two key steps:
-
Imine Formation: The reaction is initiated by the condensation of a primary amine, 4-fluorobenzylamine, with an aldehyde, 4-fluorobenzaldehyde. This reaction forms a Schiff base, specifically an N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine intermediate. The formation of the imine is a reversible reaction and is often catalyzed by a weak acid.
-
Reduction: The imine intermediate is then reduced in situ to the desired secondary amine, this compound. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this step due to its mild nature and selectivity for imines over aldehydes, although it can also reduce aldehydes.[1] Therefore, the reaction conditions are optimized to favor imine formation before the reduction is complete.
The overall transformation is a highly efficient method for constructing C-N bonds, a cornerstone of many organic syntheses.[2]
Chemical Reaction Pathway
The synthesis of this compound proceeds through the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine. The reaction pathway is illustrated below.
Caption: Reaction pathway for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich | 459-57-4 |
| 4-Fluorobenzylamine | ≥97% | Sigma-Aldrich | 140-75-0 |
| Sodium Borohydride | ≥98% | Sigma-Aldrich | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Experimental Protocol
This protocol is adapted from established procedures for reductive amination.[1][3][4]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (5.00 g, 40.3 mmol, 1.0 equiv.) and 4-fluorobenzylamine (5.04 g, 40.3 mmol, 1.0 equiv.).
-
Imine Formation: Add anhydrous methanol (80 mL) to the flask. Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.83 g, 48.4 mmol, 1.2 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution of 0% to 20% ethyl acetate in hexane is recommended.[5] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to afford this compound as a colorless oil.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₄H₁₃F₂N[6] |
| Molecular Weight | 233.26 g/mol [6] |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.29 (dd, J = 8.4, 5.6 Hz, 4H), 7.01 (t, J = 8.7 Hz, 4H), 3.75 (s, 4H), 2.05 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.2 (d, J = 245.5 Hz), 135.5 (d, J = 3.1 Hz), 129.5 (d, J = 8.0 Hz), 115.3 (d, J = 21.3 Hz), 52.8. |
| IR (neat, cm⁻¹) | 3300-3500 (N-H stretch), 3040, 2924, 2850 (C-H stretch), 1605, 1509 (C=C stretch), 1221 (C-F stretch). |
| Mass Spectrometry (EI) | m/z 233 (M⁺), 109 ([C₇H₆F]⁺).[7] |
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
4-Fluorobenzaldehyde: Combustible liquid. Harmful if swallowed. Causes skin and eye irritation.
-
4-Fluorobenzylamine: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Refer to the Safety Data Sheets (SDS) for each chemical for detailed hazard information and handling procedures.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The described method is efficient, scalable, and utilizes readily available reagents. The comprehensive characterization data and safety information will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science.
References
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-
GCTLC. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]
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Guide to the Synthesis of Bis(4-fluorobenzyl)amine via Nucleophilic Substitution
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Bis(4-fluorobenzyl)amine, a key secondary amine intermediate in pharmaceutical research. The protocol detailed herein employs a direct N-alkylation strategy via a nucleophilic substitution (SN2) reaction between 4-fluorobenzylamine and 4-fluorobenzyl chloride. This application note offers an in-depth examination of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations. The causality behind experimental choices is elucidated to provide researchers with a robust and reproducible methodology.
Introduction
This compound is a symmetrical secondary amine that serves as a valuable building block in the synthesis of various biologically active molecules and radiotracers for Positron Emission Tomography (PET). The presence of fluorine atoms can significantly modulate the metabolic stability and pharmacokinetic properties of drug candidates. The most direct and atom-economical approach to synthesizing such secondary amines is through the nucleophilic substitution reaction of a primary amine with an alkyl halide.[1]
This guide focuses on the reaction between 4-fluorobenzylamine (the nucleophile) and 4-fluorobenzyl chloride (the electrophile). While seemingly straightforward, the synthesis of secondary amines via this method is often complicated by polyalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine and ultimately a quaternary ammonium salt.[1][2][3] This protocol is optimized to favor the formation of the desired secondary amine, this compound, through careful control of stoichiometry and reaction conditions.
Reaction Mechanism and Rationale
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride. Benzylic halides are particularly reactive in SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.[4]
The reaction proceeds as follows:
-
Nucleophilic Attack: The primary amine (4-fluorobenzylamine) acts as a nucleophile, attacking the carbon atom bonded to the chlorine in 4-fluorobenzyl chloride. This occurs in a single, concerted step where the nitrogen-carbon bond forms as the carbon-chlorine bond breaks.[5]
-
Proton Transfer: The initial product is a protonated secondary amine, Bis(4-fluorobenzyl)ammonium chloride.
-
Neutralization: A base, such as potassium carbonate, is included in the reaction mixture. Its primary role is to neutralize the hydrochloric acid generated in situ, deprotonating the ammonium salt to yield the final neutral secondary amine product and preventing the protonation of the starting amine, which would render it non-nucleophilic.
A common pitfall is the subsequent reaction of the product, this compound, with another molecule of 4-fluorobenzyl chloride to form Tris(4-fluorobenzyl)amine. To mitigate this, the reaction is performed using a slight excess of the primary amine or by carefully controlling the stoichiometry and reaction time.
Reaction Scheme
Caption: Overall SN2 reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/CAS | Notes |
| 4-Fluorobenzylamine | FC₆H₄CH₂NH₂ | 125.15 | 1.25 g (10 mmol) | Sigma-Aldrich [140-75-0] | Liquid, handle with care. |
| 4-Fluorobenzyl chloride | FC₆H₄CH₂Cl | 144.57 | 1.45 g (10 mmol) | Sigma-Aldrich [352-11-4] | Lachrymator, causes skin burns.[6] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g (15 mmol) | Standard Supplier | Anhydrous, finely powdered. |
| Acetonitrile (ACN) | CH₃CN | 41.05 | 50 mL | Standard Supplier | Anhydrous, HPLC grade. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | Standard Supplier | For extraction. |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | Lab Prepared | For washing. |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Standard Supplier | Anhydrous, for drying. |
| Silica Gel | SiO₂ | - | As needed | Standard Supplier | 230-400 mesh for chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzylamine (1.25 g, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. Stir the suspension for 5 minutes at room temperature. The base acts as an acid scavenger.
-
Addition of Electrophile: Slowly add 4-fluorobenzyl chloride (1.45 g, 10 mmol) to the stirring suspension via syringe over 5 minutes. Rationale: Slow addition helps to control any initial exotherm and maintain a favorable concentration gradient that minimizes side reactions.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzyl chloride) is consumed.
-
Work-up - Quenching and Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove potassium carbonate and the potassium chloride byproduct. Rinse the flask and filter cake with a small amount of ethyl acetate (~20 mL).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile and excess ethyl acetate.
-
Liquid-Liquid Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL). Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification
The crude product is typically a pale yellow oil. For most applications, purification via flash column chromatography is required.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is effective.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid. The expected yield is typically in the range of 70-85%.
Characterization
The identity and purity of the final product, this compound (C₁₄H₁₃F₂N, M.W. 233.26 g/mol ), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step workflow from synthesis to final product characterization.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Nucleophile | 4-Fluorobenzylamine | Primary amine for N-alkylation. |
| Electrophile | 4-Fluorobenzyl Chloride | Reactive benzylic halide for SN2.[4] |
| Stoichiometry (Nuc:Elec:Base) | 1 : 1 : 1.5 | A slight excess of base ensures complete neutralization of acid formed. |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent, suitable for SN2 reactions. |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, non-nucleophilic base to scavenge HCl. |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 12 - 16 hours | Allows the reaction to proceed to completion. |
| Purification Method | Flash Column Chromatography | Standard technique for purifying organic compounds.[8] |
| Expected Yield | 70 - 85% | Typical for this type of N-alkylation reaction. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations must be performed inside a certified chemical fume hood.
-
Reagent Hazards:
-
4-Fluorobenzyl chloride is a potent lachrymator (induces tears) and causes severe skin burns.[6] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Acetonitrile is flammable and toxic.
-
4-Fluorobenzylamine is a corrosive amine.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Methods of Preparation of Amines. (n.d.). Unacademy. Retrieved from [Link]
-
Synthesis of secondary amines. (n.d.). designer-drug.com. Retrieved from [Link]
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Preparation of Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
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Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Making amines. (n.d.). Chemguide. Retrieved from [Link]
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Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2009). Request PDF. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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N-Benzyl-1-(trimethylsilyl)methanamine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved from [Link]
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4-Fluorobenzyl chloride. (n.d.). PubChem. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of Bis(4-fluorobenzyl)amine from 4-fluorobenzylamine
Abstract
This application note provides a comprehensive guide for the synthesis of Bis(4-fluorobenzyl)amine, a valuable secondary amine in pharmaceutical and materials science research. The primary synthetic route detailed herein is the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine. This document offers a thorough explanation of the underlying chemical principles, a step-by-step experimental protocol, and critical safety and handling information. The content is designed for researchers, scientists, and professionals in drug development, providing them with the necessary details to successfully and safely perform this synthesis.
Introduction
This compound is a symmetrical secondary amine that serves as a crucial building block in the synthesis of more complex molecules. The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity. Consequently, fluorinated compounds like this compound are of great interest in medicinal chemistry for the development of novel therapeutic agents.[1] This guide focuses on a reliable and efficient method for its synthesis, empowering researchers to produce this key intermediate for their studies.
Synthetic Pathway: Reductive Amination
The most effective and widely used method for the synthesis of secondary amines from primary amines is reductive amination.[2][3][4] This one-pot reaction involves two key steps:
-
Imine Formation: The primary amine, 4-fluorobenzylamine, reacts with an aldehyde, 4-fluorobenzaldehyde, to form an intermediate imine. This reaction is typically reversible and is often favored by the removal of water.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product, this compound. This reduction is achieved using a suitable reducing agent.
This method is preferred due to its high selectivity, which minimizes the formation of tertiary amine byproducts, and its amenability to mild reaction conditions, making it a cornerstone of green chemistry.[4]
Reaction Mechanism
The reductive amination process begins with the nucleophilic attack of the primary amine (4-fluorobenzylamine) on the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). This forms a hemiaminal intermediate, which then undergoes dehydration to form a protonated imine (iminium ion). A reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the desired secondary amine.[5]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol details the synthesis of this compound via the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine using sodium borohydride as the reducing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorobenzylamine | ≥97% | Sigma-Aldrich |
| 4-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ||
| Brine (Saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
Experimental Workflow
Caption: General experimental workflow for the synthesis.
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzylamine (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of 4-fluorobenzylamine).
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
After the initial stirring period, cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: The addition of sodium borohydride can cause foaming and hydrogen gas evolution. Ensure adequate ventilation and add slowly to control the reaction rate.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel. However, some secondary amines can be unstable on silica, so careful monitoring is advised.[6] Alternatively, vacuum distillation can be employed for purification.
-
Expected Yield and Characterization
The expected yield for this reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the careful execution of the protocol. The final product can be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
Safety and Handling
4-Fluorobenzylamine is corrosive and can cause severe skin burns and eye damage. [7] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and away from sources of ignition.
This compound should be handled with care, assuming it has similar hazards to the starting materials until its toxicological properties are fully evaluated.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
References
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55.
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
- Bhattacharyya, S., et al. (1995). Reductive amination with zinc borohydride. An efficient, safe route to fluorinated benzylamines.
-
Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-Fluorobenzylamine. [Link]
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Application Note: A Detailed Protocol for the Synthesis of Bis(4-fluorobenzyl)amine Hydrochloride via Reductive Amination
Introduction
Bis(4-fluorobenzyl)amine and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules and fine chemicals. The presence of two fluorobenzyl moieties can significantly influence the pharmacological and physicochemical properties of a parent compound, making this a key building block for researchers in drug discovery and materials science. This application note provides a comprehensive, field-proven guide for the synthesis of this compound hydrochloride. The described protocol is centered around the robust and widely applicable method of reductive amination, offering high efficiency and selectivity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.
Synthetic Strategy: Reductive Amination
The synthesis of this compound hydrochloride is efficiently achieved through a one-pot reductive amination procedure. This strategy involves the reaction of 4-fluorobenzaldehyde with 4-fluorobenzylamine, followed by the in-situ reduction of the resulting imine intermediate.[4][5][6] An alternative, though less direct, approach would be the reaction of two equivalents of 4-fluorobenzaldehyde with a source of ammonia, which would proceed through a primary amine intermediate.[7][8]
The core of this synthesis is the formation of an imine (a compound containing a carbon-nitrogen double bond) from the condensation of an aldehyde (4-fluorobenzaldehyde) and a primary amine (4-fluorobenzylamine).[9][10] This reaction is typically reversible and often catalyzed by mild acid. The subsequent reduction of the imine to a secondary amine is achieved using a selective reducing agent, such as sodium borohydride (NaBH₄).[11][12] Sodium borohydride is a mild and versatile reducing agent, well-suited for this transformation as it readily reduces imines but is less reactive towards aldehydes, minimizing side reactions.[9][11][13]
The final step involves the conversion of the synthesized free base, this compound, to its hydrochloride salt by treatment with hydrochloric acid. This is often desirable as the hydrochloride salt typically exhibits improved stability, crystallinity, and handling properties compared to the free amine.[14]
Reaction Pathway Visualization
The overall synthetic pathway can be visualized as a two-step process occurring in a single reaction vessel.
Caption: Reductive amination pathway for this compound HCl synthesis.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound hydrochloride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 | 1.24 g |
| 4-Fluorobenzylamine | 125.15 | 10.0 | 1.25 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 0.57 g |
| Methanol (MeOH) | - | - | 50 mL |
| Hydrochloric Acid (HCl) | - | - | ~2 mL (conc.) |
| Diethyl Ether | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.24 g (10.0 mmol) of 4-fluorobenzaldehyde and 1.25 g (10.0 mmol) of 4-fluorobenzylamine in 50 mL of methanol.[15] Stir the solution at room temperature.
-
Imine Formation: Allow the reaction mixture to stir for 30 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. In small portions, carefully add 0.57 g (15.0 mmol) of sodium borohydride to the stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 10 mL of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous residue, add 50 mL of diethyl ether and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 25 mL portions of diethyl ether. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and wash it with a small amount of diethyl ether.
-
Salt Formation and Isolation: To the dried ethereal solution, add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms. Collect the precipitated this compound hydrochloride by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to obtain a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound hydrochloride can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Safety and Handling Precautions
-
4-Fluorobenzaldehyde and 4-Fluorobenzylamine: These are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Hydrochloric Acid: This is a corrosive acid. Handle with extreme care using appropriate PPE.
-
Organic Solvents: Methanol and diethyl ether are flammable. Work in a fume hood and avoid open flames.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The clear formation of a precipitate upon acidification is a strong indicator of successful salt formation. The subsequent characterization by standard analytical methods provides definitive confirmation of the product's identity and purity. The use of a well-established and high-yielding reaction like reductive amination ensures the reliability and reproducibility of this synthesis.[3][10] The choice of sodium borohydride as the reducing agent is critical for the chemoselectivity of the reaction, preferentially reducing the imine over the starting aldehyde.[10][11]
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound hydrochloride. By leveraging the principles of reductive amination, this method provides a straightforward route to a valuable chemical intermediate. The comprehensive experimental details, safety information, and analytical validation steps are intended to enable researchers to confidently reproduce this synthesis in their own laboratories for applications in drug discovery and chemical development.
References
- Koslowsky, I., Mercer, J., & Wuest, F. (2010). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. RSC Publishing.
- ChemicalBook. (n.d.). 4-Fluorobenzylamine synthesis.
- ACS Publications. (n.d.). Mild and Selective Synthesis of Secondary Amines Direct from the Coupling of Two Aldehydes with Ammonia.
- YouTube. (2019, January 17). synthesis of secondary amines.
- Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main.
- JoVE. (2023, April 30).
- Taylor & Francis Online. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.
- Organic Chemistry Portal. (n.d.).
- Formation of imines and enamines. (2025, March 8).
- Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermedi
- CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride. (2024, June 17).
- Master Organic Chemistry. (2017, September 1).
- ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- This compound hydrochloride | 646051-52-7. (n.d.).
- Thermo Scientific Chemicals. (n.d.). 4-Fluorobenzylamine, 98+% 10 g | Buy Online.
- Chem-Impex. (n.d.). 4-Fluorobenzylamine hydrochloride.
- JOCPR. (2024, April 29).
- YouTube. (2018, September 21). 22.
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Application Note: Synthetic Strategies for the Functionalization of Bis(4-fluorobenzyl)amine with Electrophiles
Abstract & Introduction
Bis(4-fluorobenzyl)amine is a symmetrical secondary amine that serves as a valuable building block in modern synthetic and medicinal chemistry.[1] The incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated motifs highly desirable in drug design.[2][3] This guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles. We will explore the fundamental principles governing its nucleophilicity and provide detailed, field-tested protocols for key transformations including N-alkylation, N-acylation, and reductive amination. The methodologies outlined herein are designed to be robust and scalable, enabling researchers in drug discovery and materials science to efficiently generate diverse libraries of tertiary amines, amides, and other functionalized derivatives for structure-activity relationship (SAR) studies and novel compound synthesis.
Core Reactivity Principles
The synthetic utility of this compound is centered on the nucleophilic character of its secondary amine nitrogen. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers (electrophiles) to form new covalent bonds. While the two benzyl groups provide steric bulk, the nitrogen remains accessible for a wide range of reactions. The electron-withdrawing nature of the fluorine atoms on the phenyl rings has a mild inductive effect, which can slightly temper the basicity and nucleophilicity of the nitrogen compared to its non-fluorinated analog, dibenzylamine. However, this effect is generally not significant enough to impede reactivity with common electrophiles under standard conditions.
Key Synthetic Transformations & Protocols
The functionalization of this compound can be reliably achieved through several cornerstone reactions of organic synthesis.
N-Alkylation via Nucleophilic Substitution
The reaction of this compound with alkyl halides (e.g., iodides, bromides) proceeds via a classical SN2 mechanism to yield tertiary amines. This transformation is fundamental for introducing new alkyl substituents to the nitrogen center.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is chosen to dissolve the amine and the polar transition state of the SN2 reaction without solvating the nucleophile too strongly.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the proton released from the amine nitrogen upon alkylation, driving the reaction to completion. K₂CO₃ is a mild, inexpensive base suitable for this purpose.
-
Temperature: Moderate heating (50-70 °C) is often employed to increase the reaction rate, especially for less reactive alkyl halides like chlorides or secondary bromides.
Protocol 1: Synthesis of N-Butyl-bis(4-fluorobenzyl)amine
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.33 g, 10.0 mmol).
-
Solvent & Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 2.07 g, 15.0 mmol) and 40 mL of anhydrous acetonitrile.
-
Electrophile Addition: Add 1-bromobutane (1.1 eq, 1.18 mL, 11.0 mmol) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary amine.
N-Acylation to Form Amides
Acylation with acyl chlorides or anhydrides is a highly efficient method to form robust amide bonds. This reaction is typically fast and high-yielding.
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting amine and the acyl chloride.
-
Base: A tertiary amine base like triethylamine (TEA) or DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Temperature: The reaction is highly exothermic and is usually started at 0 °C to control the reaction rate and minimize potential side reactions. It is then allowed to warm to room temperature to ensure completion.
Protocol 2: Synthesis of N-Acetyl-bis(4-fluorobenzyl)amine
-
Reagent Preparation: Dissolve this compound (1.0 eq, 2.33 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA) (1.5 eq, 2.10 mL, 15.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add acetyl chloride (1.1 eq, 0.78 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor for completion by TLC.
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.
Reductive Amination with Carbonyl Compounds
Reductive amination is a powerful and versatile strategy for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[4][5] The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the tertiary amine.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[4] It is a mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone but efficiently reduces the intermediate iminium ion. It is also tolerant of mildly acidic conditions which can catalyze iminium formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents that work well for both iminium ion formation and the reduction step.
-
Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, although it is not always necessary as commercial NaBH(OAc)₃ can contain traces of acetic acid.
Protocol 3: Synthesis of N-Cyclohexylmethyl-bis(4-fluorobenzyl)amine
-
Reagent Preparation: In a 100 mL round-bottom flask, combine this compound (1.0 eq, 2.33 g, 10.0 mmol) and cyclohexanecarboxaldehyde (1.05 eq, 1.27 mL, 10.5 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Initiation: Stir the mixture at room temperature for 30 minutes to allow for initial hemiaminal formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15.0 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours until the starting amine is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (40 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via flash column chromatography to obtain the desired tertiary amine.
Data & Workflow Summary
Table 1: Summary of Reaction Conditions
| Reaction Type | Electrophile Example | Reagents | Solvent | Temperature | Typical Yield |
| N-Alkylation | 1-Bromobutane | K₂CO₃ | Acetonitrile | 60 °C | 75-90% |
| N-Acylation | Acetyl Chloride | Triethylamine (TEA) | Dichloromethane | 0 °C to RT | 90-99% |
| Reductive Amination | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 70-85% |
| N-Sulfonylation | Tosyl Chloride | Pyridine or TEA | Dichloromethane | 0 °C to RT | 85-95% |
Diagrams of Key Processes
Caption: General reaction pathways for this compound.
Caption: Simplified mechanism of reductive amination.
Caption: Standard experimental workflow from setup to analysis.
Conclusion
This compound is a versatile and reactive substrate for the synthesis of a wide array of nitrogen-containing compounds. The protocols for N-alkylation, N-acylation, and reductive amination described in this guide are reliable, high-yielding, and applicable to a broad scope of electrophiles. By understanding the core principles behind the choice of reagents and conditions, researchers can confidently employ these methods to functionalize this key building block, accelerating the discovery and development of new chemical entities with potentially enhanced pharmaceutical properties.
References
-
Kılıç, Z., et al. (2015). Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of spectral properties, DNA-cleavage and antimicrobial activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(8), 1256-1271. Retrieved from [Link]
-
Cao, J., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 45, 128148. Retrieved from [Link]
-
de Souza, A. C. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2498. Retrieved from [Link]
- Schafmeister, C. E., & Goodman, J. L. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby. U.S. Patent No. 8,895,739 B2.
-
Wang, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(19), 7355-7357. Retrieved from [Link]
-
Wang, F., et al. (2020). α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Angewandte Chemie International Edition, 59(39), 17051-17056. Retrieved from [Link]
-
HIMS. (2023). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]
-
Kitahara, T., et al. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Ways to reduce the bis amination during a reductive amination?. Retrieved from [Link]
-
Mei, H., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Antonov, E., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. Retrieved from [Link]
-
Kumar, P., et al. (2013). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Retrieved from [Link]
-
UCL Discovery. (2009). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]
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Introduction: The Strategic Importance of N-Alkylated Bis(4-fluorobenzyl)amines
An Application Guide to the N-Alkylation of Bis(4-fluorobenzyl)amine: Protocols and Mechanistic Insights
In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. This compound serves as a critical secondary amine synthon, whose derivatization is of significant interest. The introduction of fluorine atoms into drug candidates can profoundly influence properties such as metabolic stability, membrane permeability, pKa, and binding affinity, making fluorinated building blocks highly valuable.[1] The N-alkylation of this compound to form tertiary amines represents a key transformation, yielding structures with modulated basicity, lipophilicity, and steric profiles, which are crucial for fine-tuning drug-receptor interactions and pharmacokinetic properties.
This guide provides a detailed exploration of the primary methodologies for the N-alkylation of this compound. As a senior application scientist, this document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. We will delve into two cornerstone transformations: direct alkylation via SN2 reaction with alkyl halides and the widely-used reductive amination pathway.[2]
Pillar 1: Understanding the Core Mechanisms
A robust understanding of the underlying reaction mechanisms is essential for troubleshooting, optimization, and adaptation of synthetic protocols. The N-alkylation of a secondary amine like this compound primarily follows two distinct, reliable pathways.
Mechanism A: Direct Alkylation with Alkyl Halides (SN2 Pathway)
This classic method involves the direct nucleophilic attack of the secondary amine's lone pair of electrons on an electrophilic alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A critical component of this reaction is the inclusion of a base. The initial reaction forms a tertiary ammonium salt, which is deprotonated by the base to yield the final tertiary amine product and neutralize the generated hydrohalic acid. This step is crucial as it regenerates the neutral, nucleophilic amine, allowing the reaction to proceed to completion. While over-alkylation to form a quaternary ammonium salt is a common issue with primary amines, it is less prevalent when starting with a sterically hindered secondary amine like this compound, though it can occur with highly reactive alkylating agents or prolonged reaction times.[3]
Caption: The two-stage process of reductive amination for N-alkylation.
Pillar 2: Validated Experimental Protocols
The following protocols are designed to be robust and reproducible. They include checkpoints for reaction monitoring and detailed workup and purification procedures to ensure the isolation of high-purity material.
Protocol 1: N-Alkylation of this compound using an Alkyl Halide
This protocol describes a standard SN2 alkylation using potassium carbonate as an inexpensive and effective base in acetonitrile.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to the amine. Stir the suspension vigorously.
-
Reagent Addition: Add the alkyl halide (1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Causality Note: Using a slight excess of the alkyl halide ensures complete consumption of the starting amine. The anhydrous conditions prevent hydrolysis of the alkylating agent and other side reactions. Potassium carbonate acts as the base to neutralize the H-X formed. [4]4. Reaction Execution: Heat the reaction mixture to 60-80 °C and stir.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is complete when the starting amine spot is no longer visible.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).
-
Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated tertiary amine.
Protocol 2: N-Alkylation of this compound via Reductive Amination
This protocol utilizes the mild and highly selective sodium triacetoxyborohydride for the reductive amination of an aldehyde.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in anhydrous DCM or DCE (to approx. 0.1 M).
-
Stirring: Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed (typically 2-12 hours).
-
Work-up: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Causality Note: The bicarbonate solution neutralizes the acetic acid byproducts from the reducing agent and quenches any unreacted hydride. b. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). c. Combine the organic layers and wash with brine (1x).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Pillar 3: Comparative Data and Characterization
Choosing the appropriate synthetic route depends on factors like substrate availability, functional group tolerance, and desired reaction conditions. The table below provides a comparative summary.
| Parameter | Direct Alkylation (SN2) | Reductive Amination |
| Co-reactant | Alkyl Halide (R-X) | Aldehyde (RCHO) or Ketone (RCOR') |
| Key Reagent | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvent | ACN, DMF | DCM, DCE, THF |
| Temperature | Room Temp. to 80 °C | Room Temperature |
| Common Issues | Potential for over-alkylation (minor for secondary amines) | Hydrolysis of iminium ion, reduction of carbonyl |
| Advantages | Simple setup, direct C-N bond formation | High selectivity, avoids quaternary salts, broad substrate scope |
| Typical Yield | 60-95% | 70-98% |
Confirming Success: Product Characterization
Validation of the N-alkylation reaction is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence of successful alkylation is the disappearance of the N-H proton signal (a broad singlet, typically δ 1-3 ppm) from the starting this compound. Concurrently, new signals corresponding to the protons of the newly introduced alkyl group will appear in their expected regions. For example, N-methylation would show a new singlet around δ 2.2-2.5 ppm.
-
¹³C NMR: The carbon atoms of the benzyl groups attached to the nitrogen (-CH₂-N) will experience a downfield shift upon alkylation due to the electronic effect of the additional alkyl group. New signals for the carbons of the added alkyl group will also be present. [6][7]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the desired tertiary amine product, confirming the addition of the alkyl group.
-
-
Chromatography: Successful conversion will be evident on TLC by the appearance of a new, typically less polar spot corresponding to the product and the disappearance of the starting material spot. LC-MS is invaluable for simultaneously monitoring the reaction and confirming the mass of the product peak.
Conclusion
The N-alkylation of this compound is a fundamental transformation for accessing a diverse range of tertiary amines crucial for pharmaceutical research. Both direct alkylation with alkyl halides and reductive amination offer effective and reliable pathways to these target molecules. By understanding the underlying mechanisms, adhering to validated protocols, and employing rigorous characterization techniques, researchers can confidently synthesize these valuable compounds. The choice between the methods should be guided by the specific alkyl group to be introduced, the availability of starting materials, and the overall synthetic strategy.
References
-
Reisman, S. E., & Schindler, C. S. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. Retrieved from [Link]
-
Nikpassand, M., & Zare, A. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Applied Catalysis A: General. Retrieved from [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Cao, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Zeynizadeh, B., & Rahimi, S. (2010). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. Retrieved from [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. Reddit. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
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- 7. rsc.org [rsc.org]
Topic: Derivatization of Bis(4-fluorobenzyl)amine for Drug Discovery: Strategies and Protocols
An Application Note and Protocol from a Senior Application Scientist
Abstract
The bis(4-fluorobenzyl)amine scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial intermediate for a wide range of biologically active compounds. Its unique stereoelectronic properties, conferred by the two fluorobenzyl groups, make it an attractive starting point for developing ligands targeting various receptors and enzymes. This document provides a comprehensive guide for researchers on the strategic derivatization of this compound. It details validated protocols for N-alkylation and N-acylation, explains the rationale behind experimental choices, and discusses the application of these derivatives in drug discovery, particularly in the development of imaging agents and therapeutic candidates.
Introduction: The Significance of the this compound Scaffold
This compound is a secondary amine that has emerged as a valuable building block in the synthesis of novel therapeutics. The presence of fluorine atoms is particularly significant in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability, thereby positively modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
This scaffold is notably a key precursor in the synthesis of ligands for sigma receptors (σ₁ and σ₂), which are implicated in a variety of neurological disorders, including Alzheimer's disease, neuropathic pain, and addiction. The derivatization of the central secondary amine allows for the introduction of various functional groups, enabling the fine-tuning of a compound's selectivity, potency, and physicochemical properties. This guide offers detailed protocols for the most common and effective derivatization strategies to empower researchers in their drug discovery efforts.
Core Derivatization Strategies and Rationale
The secondary amine of this compound is a nucleophilic center, making it amenable to a variety of chemical transformations. The two primary strategies for its derivatization are N-alkylation and N-acylation.
N-Alkylation: Introducing Functionalized Chains
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is a powerful method for modulating a compound's lipophilicity, basicity, and steric profile. In the context of drug design, the appended alkyl chain can be functionalized to introduce pharmacophoric features or to attach imaging moieties like radioisotopes.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. It deprotonates the secondary amine, increasing its nucleophilicity without competing with the substrate for the alkylating agent.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic reagents (base and salts formed) while not interfering with the nucleophilic attack, thus facilitating the Sₙ2 reaction mechanism.
-
Leaving Group: The choice of alkylating agent with a good leaving group (e.g., bromide, tosylate) is critical for ensuring an efficient reaction rate. For instance, 1-bromo-3-fluoropropane is often used to introduce a fluoropropyl chain, a common motif in PET imaging agents.
N-Acylation: Crafting Amides for Diverse Interactions
N-acylation introduces an acyl group to form an amide bond. This transformation fundamentally changes the nature of the nitrogen center, converting it from a basic amine to a neutral amide. This has profound implications for a molecule's properties:
-
It removes the basic center, which can reduce off-target effects at certain receptors.
-
The amide group is an excellent hydrogen bond donor and acceptor, allowing for new interactions with biological targets.
-
It provides a scaffold for further diversification by varying the acylating agent (e.g., using different acid chlorides or anhydrides).
Experimental Protocols and Workflows
The following section provides detailed, step-by-step protocols for the derivatization of this compound. These protocols are designed to be self-validating, with clear instructions for purification and characterization to ensure the integrity of the final product.
Workflow Overview: From Precursor to Purified Derivative
The general workflow for the derivatization process is outlined below.
Caption: General workflow for derivatization of this compound.
Protocol 3.1: N-Alkylation with 1-Bromo-3-fluoropropane
This protocol describes the synthesis of N,N-bis(4-fluorobenzyl)-3-fluoropropylamine, a precursor for PET imaging agents.
Principle: This is a standard Sₙ2 reaction where the nucleophilic secondary amine attacks the electrophilic carbon of 1-bromo-3-fluoropropane, displacing the bromide ion. Potassium carbonate acts as a base to neutralize the HBr formed and enhance the amine's nucleophilicity.
Materials and Reagents:
-
This compound
-
1-Bromo-3-fluoropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-bromo-3-fluoropropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification and Characterization:
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity (>95% is typically required for further studies).
-
Protocol 3.2: N-Acylation with Acetyl Chloride
This protocol describes the synthesis of N-acetyl-bis(4-fluorobenzyl)amine, a neutral amide derivative.
Principle: The nucleophilic amine attacks the highly electrophilic carbonyl carbon of acetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Materials and Reagents:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization:
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity using NMR, MS, and HPLC as described in Protocol 3.1. The appearance of a characteristic amide carbonyl peak in the ¹³C NMR spectrum (around 170 ppm) is a key indicator of successful acylation.
Data Summary and Application Examples
The derivatization of this compound has led to the development of important research tools and potential therapeutics.
Table 1: Example Derivatives and Key Properties
| Derivative Name | Derivatization Type | Molecular Weight ( g/mol ) | Application Area | Reference |
| N,N-bis(4-fluorobenzyl)-3-fluoropropylamine | N-Alkylation | 309.35 | Precursor for σ₁ Receptor PET Ligands | |
| N-acetyl-bis(4-fluorobenzyl)amine | N-Acylation | 291.31 | Modulating Basicity, Scaffold for further chemistry | N/A |
| N-(3-iodobenzyl)-N,N-bis(4-fluorobenzyl)amine | N-Alkylation | 455.28 | Precursor for SPECT imaging agents | N/A |
Application Case Study: [¹⁸F]-(+)-Fluspidine
A prominent example stemming from this chemistry is the development of σ₁ receptor PET tracers. The N-alkylation of this compound with a fluoropropyl group is a key step in synthesizing precursors for radiolabeling. For instance, the resulting tertiary amine can be further modified and then radiolabeled with Fluorine-18 to produce PET imaging agents like [¹⁸F]-(+)-Fluspidine, which is used to visualize σ₁ receptor density in the brain for studying neurological diseases.
Caption: Synthetic pathway from this compound to a PET agent.
Conclusion
This compound represents a versatile and highly valuable scaffold for modern drug discovery. The straightforward and robust protocols for N-alkylation and N-acylation described herein provide researchers with a reliable toolkit to generate diverse libraries of compounds. By strategically modifying the central nitrogen atom, scientists can effectively tune the pharmacological properties of the resulting molecules, paving the way for novel diagnostics and therapeutics targeting a range of human diseases. The successful application of these methods in developing high-affinity sigma receptor ligands underscores the power and potential of this chemical starting point.
References
-
Fischer, S., Wiese, C., Maestrup, E., Hiller, A., Deuther-Conrad, W., Brust, P. (2011). Synthesis of the Enantiopure σ1 Receptor Ligand [18F]-(+)-Fluspidine for PET Imaging. Australian Journal of Chemistry, 64(8), 1073-1080. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
The Strategic Role of the Bis(4-fluorophenyl)methyl Moiety in the Synthesis of Atypical Dopamine Transporter Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Atypical Dopamine Transporter Inhibitors
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1][2] Inhibition of the DAT is the primary mechanism of action for psychostimulants like cocaine, which block dopamine reuptake and lead to elevated synaptic dopamine levels, producing reinforcing effects that contribute to their high abuse potential.[3][4] Consequently, the development of DAT inhibitors as potential pharmacotherapies for psychostimulant use disorders has been a long-standing goal in medicinal chemistry.[2][5]
A significant challenge has been to dissociate the therapeutic effects of DAT inhibition from the abuse liability of cocaine-like stimulants.[6] This has led to the pursuit of "atypical" DAT inhibitors, a class of compounds that bind to the DAT and inhibit dopamine reuptake without producing the characteristic psychostimulant effects of traditional inhibitors.[2][3] These atypical inhibitors are thought to stabilize a different conformation of the transporter protein than cocaine, leading to a distinct pharmacological profile.[3][6]
Central to the development of many promising atypical DAT inhibitors is the bis(4-fluorophenyl)methyl scaffold. It is important to clarify that while the user's topic specified "bis(4-fluorobenzyl)amine," the preponderance of scientific literature points to the bis(4-fluorophenyl)methyl moiety as the key pharmacophore in this class of compounds. This guide will focus on the synthesis and application of compounds containing this crucial structural element. The bis(4-fluorophenyl)methyl group, often part of a larger molecule such as an ether or a sulfoxide, has been extensively explored in the design of analogues of GBR 12909 and modafinil, leading to the discovery of potent and selective atypical DAT inhibitors.[3][4][7]
This document provides a detailed overview of the synthesis of DAT inhibitors incorporating the bis(4-fluorophenyl)methyl moiety, offering insights into the rationale behind their design, comprehensive synthetic protocols, and structure-activity relationship (SAR) data.
The Significance of the Bis(4-fluorophenyl)methyl Pharmacophore
The bis(4-fluorophenyl)methyl group is a key structural feature that confers several desirable properties to atypical DAT inhibitors:
-
High Affinity for the DAT: The diarylmethyl structure provides a large, lipophilic surface that can engage in favorable interactions with the DAT binding pocket.[7]
-
Atypical Binding Profile: The specific conformation and electronic properties of the bis(4-fluorophenyl)methyl group are believed to contribute to the stabilization of an inward-facing conformation of the DAT, which is distinct from the outward-facing conformation preferred by cocaine.[3][6] This differential binding is a molecular basis for the observed atypical behavioral effects.
-
Metabolic Stability: The fluorine atoms on the phenyl rings can enhance metabolic stability by blocking sites of oxidative metabolism, a crucial consideration in drug design.[3]
-
Modulation of Selectivity: The bis(4-fluorophenyl)methyl group, in concert with other structural modifications, allows for the fine-tuning of selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4]
General Synthetic Strategies
The synthesis of atypical DAT inhibitors featuring the bis(4-fluorophenyl)methyl scaffold generally involves the coupling of a precursor containing this diarylmethyl group with a suitable alicyclic amine (e.g., piperazine, homopiperazine, piperidine). Two common strategies are outlined below:
Caption: General synthetic workflows for DAT inhibitors.
Detailed Application Notes and Protocols
The following protocols are based on established synthetic procedures reported in the scientific literature and provide a step-by-step guide for the laboratory synthesis of key intermediates and final compounds.
Protocol 1: Synthesis of a Piperidine-based Atypical DAT Inhibitor via Bis(4-fluorophenyl)methanol
This protocol outlines the synthesis of a piperidine-containing DAT inhibitor, a class of compounds that has shown improved metabolic stability.[3] The synthesis begins with the conversion of bis(4-fluorophenyl)methanol to a thiol intermediate, followed by coupling with a protected piperidine derivative.
Step 1: Synthesis of Bis(4-fluorophenyl)methanethiol (Intermediate 14)
-
Rationale: This step introduces a thiol group, which will serve as a nucleophile in the subsequent coupling reaction. Lawesson's reagent is a common and effective thionating agent for this transformation.
-
Procedure:
-
To a solution of bis(4-fluorophenyl)methanol (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford bis(4-fluorophenyl)methanethiol as the desired product.[3]
-
Step 2: Synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (Intermediate 16)
-
Rationale: This step prepares the electrophilic coupling partner. The commercially available alcohol is converted to a bromide using Appel reaction conditions, which are mild and efficient. The Boc protecting group on the piperidine nitrogen prevents side reactions.
-
Procedure:
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the bromide intermediate.[3]
-
Step 3: Coupling and Deprotection to Yield the Piperidine Core
-
Rationale: This is the key bond-forming step, where the thiol (nucleophile) is coupled with the bromide (electrophile) via an SN2 reaction. The subsequent deprotection of the Boc group with a strong acid yields the free secondary amine.
-
Procedure:
-
Dissolve bis(4-fluorophenyl)methanethiol (Intermediate 14, 1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH, 1.1 eq), at 0 °C to deprotonate the thiol.
-
Add the bromide intermediate (Intermediate 16, 1.0 eq) to the reaction mixture and allow it to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA, excess).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product. Purify by column chromatography to obtain the desired piperidine core structure.[3]
-
Step 4: Final Derivatization and Oxidation
-
Rationale: The final step involves N-alkylation of the piperidine nitrogen to introduce further diversity, followed by oxidation of the sulfide to a sulfoxide, which is often crucial for the atypical DAT inhibitor profile.
-
Procedure:
-
The secondary amine from the previous step can be further functionalized by reacting it with various electrophiles (e.g., epoxides, alkyl halides) to yield the final sulfide analogues.
-
To obtain the sulfoxide, dissolve the sulfide product in a mixture of acetic acid and methanol.
-
Add hydrogen peroxide (H₂O₂) and stir the reaction at room temperature overnight.[3]
-
Work up the reaction and purify the final sulfoxide product by chromatography or recrystallization.
-
Protocol 2: Synthesis of a Homopiperazine-based Atypical DAT Inhibitor via 4,4'-(Chloromethylene)bis(fluorobenzene)
This protocol utilizes a commercially available chlorinated precursor to build the DAT inhibitor scaffold, demonstrating an alternative synthetic route.
Step 1: Synthesis of 2-((Bis(4-fluorophenyl)methyl)thio)ethan-1-ol (Intermediate 8)
-
Rationale: This step introduces a linker with a terminal hydroxyl group via nucleophilic substitution of the chloride.
-
Procedure:
-
To a solution of 2-mercaptoethan-1-ol (1.1 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq).
-
Add 4,4'-(chloromethylene)bis(fluorobenzene) (1.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Dry the organic phase and concentrate to give the desired alcohol intermediate, which can be purified by column chromatography if necessary.[3]
-
Step 2: Conversion to a Halide Intermediate (Intermediate 9)
-
Rationale: The hydroxyl group of the intermediate is converted to a better leaving group (e.g., a chloride or bromide) to facilitate the subsequent alkylation of the homopiperazine.
-
Procedure:
-
Following a similar procedure to Step 2 in Protocol 1 (Appel reaction), convert the alcohol (Intermediate 8) to the corresponding halide using reagents like triphenylphosphine and a carbon tetrahalide.[3]
-
Step 3: Alkylation of Homopiperazine and Final Derivatization
-
Rationale: The halide intermediate is used to alkylate homopiperazine (1,4-diazepane). The resulting secondary amine can then be further derivatized.
-
Procedure:
-
Dissolve the halide intermediate (Intermediate 9, 1.0 eq) and homopiperazine (excess, e.g., 3.0 eq) in a solvent such as acetonitrile.
-
Add a base like potassium carbonate (K₂CO₃) and heat the reaction to reflux overnight.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product to obtain the key homopiperazine intermediate.
-
This intermediate can then be N-alkylated with various epoxides or alkyl halides to generate a library of final sulfide compounds.
-
The corresponding sulfoxides can be prepared by oxidation with H₂O₂ as described in Protocol 1.[3]
-
Structure-Activity Relationship (SAR) Analysis
The development of atypical DAT inhibitors with the bis(4-fluorophenyl)methyl scaffold has been guided by extensive SAR studies. The following table summarizes key findings from the literature, illustrating how structural modifications impact DAT binding affinity and other important properties.
| Compound ID | Alicyclic Amine | R Group | DAT Kᵢ (nM) | Metabolic Stability (% remaining at 1h) | hERG/DAT Ratio | Reference |
| 3b | Piperazine | -CH₂CH(OH)CH₃ | 230 | 60 (t₁/₂ = 60 min) | - | [3][4] |
| 14a | Piperazine | -CH₂CH(OH)Ph | 23 | Moderate | 28 | [8][9] |
| 20a | Piperidine | -CH₂CH(OH)CH₃ | 382 | Improved vs. piperazine analogues | - | [3][10] |
| 12b | Homopiperazine | -CH₂CH(OH)Ph | 3.0 | - | - | [3] |
Data is compiled from multiple sources and is intended for comparative purposes.
The SAR data reveals several key trends:
-
Alicyclic Amine Ring Size: Expanding the piperazine ring to a homopiperazine (e.g., in compound 12b) can lead to a significant increase in DAT affinity.[3] Conversely, replacing piperazine with piperidine (e.g., in compound 20a) can decrease affinity but may improve metabolic stability.[3][10]
-
N-Substituent: The nature of the substituent on the second nitrogen of the alicyclic amine has a profound effect on potency. The introduction of a 2-hydroxypropyl group with a terminal phenyl ring (e.g., in compound 14a) dramatically increases DAT affinity compared to a simple 2-hydroxypropyl group (compound 3b).[8][9]
-
Sulfide vs. Sulfoxide: Generally, the sulfoxide analogues tend to have lower affinity for the DAT than their sulfide counterparts. However, the sulfoxides often exhibit improved metabolic stability and lower affinity for the hERG potassium channel, which is a critical consideration for avoiding cardiotoxicity.[8]
Caption: Key structural components influencing SAR.
Conclusion
The bis(4-fluorophenyl)methyl scaffold is a cornerstone in the design of atypical DAT inhibitors, a promising class of molecules for the treatment of psychostimulant use disorders. By understanding the synthetic routes to these compounds and the structure-activity relationships that govern their pharmacological properties, researchers can continue to develop novel candidates with improved potency, selectivity, and drug-like characteristics. The protocols and data presented herein serve as a valuable resource for scientists and drug development professionals working in this important area of medicinal chemistry. The ongoing exploration of this chemical space holds significant potential for delivering a much-needed therapeutic intervention for addiction.
References
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Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC - PubMed Central - NIH. [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed. [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. [Link]
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Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC - PubMed Central. [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
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Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed. [Link]
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Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC - PubMed Central. [Link]
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Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs - PMC - PubMed Central. [Link]
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Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PubMed Central. [Link]
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Progress in the Search for New Dopamine Transporter Inhibitors - ResearchGate. [Link]
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Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP): radiosynthesis and in vivo characterization in rats - PubMed. [Link]
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Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC. [Link]
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Synthesis, structure, dopamine transporter affinity, and dopamine uptake inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivatives - PubMed. [Link]
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Chemical structures and DAT binding affinities (nM ± SEM) for R-MOD and... | Download Scientific Diagram - ResearchGate. [Link]
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Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. [Link]
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[3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed. [Link]
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Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile | Request PDF - ResearchGate. [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - ResearchGate. [Link]
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Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PubMed Central. [Link]
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Application Notes and Protocols for the Utilization of Bis(4-fluorobenzyl)amine in the Development of Novel Serotonin Receptor Modulators
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and pharmacologists on the strategic use of bis(4-fluorobenzyl)amine as a core scaffold in the synthesis and evaluation of novel serotonin (5-HT) receptor modulators. Serotonin receptors, a family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels, are critical targets in the central nervous system for therapeutic intervention in a host of psychiatric and neurological disorders.[1] The unique structural and electronic properties of the bis(4-fluorobenzyl) motif offer a compelling entry point for generating new chemical entities with potential high affinity and selectivity for various 5-HT receptor subtypes. Herein, we present a detailed synthetic protocol for a novel candidate modulator, (R,S)-N,N-bis(4-fluorobenzyl)-1-amino-2-propanol (BFB-A2P) , and provide robust, field-proven protocols for its characterization and biological evaluation, including radioligand binding and functional assays.
Introduction: The Rationale for this compound in Serotonergic Drug Discovery
The serotonergic system's complexity, with its at least 14 distinct receptor subtypes, offers a rich landscape for the design of highly specific therapeutic agents.[2] The development of ligands that can selectively modulate these receptors is a cornerstone of modern neuropharmacology. The N-benzyl moiety is a well-established pharmacophore in many centrally acting agents, contributing to receptor affinity through various non-covalent interactions.[3] The introduction of fluorine atoms at the para-position of the benzyl rings, as in this compound, is a strategic design choice intended to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, reducing the likelihood of metabolic degradation at this position by cytochrome P450 enzymes.
-
Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, potentially improving blood-brain barrier penetration, a critical attribute for CNS-targeting drugs.
-
Introduce Favorable Molecular Interactions: The electronegative fluorine can participate in hydrogen bonding and other electrostatic interactions within the receptor binding pocket, potentially increasing affinity and selectivity.
While N,N-disubstituted benzylamines have been explored as ligands for the serotonin transporter, this guide will focus on the synthesis and evaluation of a novel derivative targeting the 5-HT1A and 5-HT2A receptors, which are implicated in anxiety, depression, and psychosis.[3][4]
Synthetic Protocol: From this compound to a Novel Modulator
Here we describe the synthesis of a hypothetical but plausible serotonin receptor modulator, (R,S)-N,N-bis(4-fluorobenzyl)-1-amino-2-propanol (BFB-A2P) . This protocol details a nucleophilic ring-opening of an epoxide, a robust and widely used reaction in medicinal chemistry.
Reaction Scheme
Caption: Synthetic workflow for BFB-A2P.
Materials and Reagents
-
This compound (MW: 233.26 g/mol )
-
Propylene oxide (MW: 58.08 g/mol )
-
Anhydrous Isopropanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step-by-Step Synthesis of BFB-A2P
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.33 g, 10.0 mmol).
-
Solvent and Reagent Addition: Dissolve the starting material in 40 mL of anhydrous isopropanol. To this solution, add propylene oxide (1.05 mL, 15.0 mmol, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash with 25 mL of saturated aqueous sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield BFB-A2P as a viscous oil. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application Protocols: Biological Evaluation of BFB-A2P
The following protocols are designed to assess the affinity and functional activity of the newly synthesized compound at key serotonin receptors.
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of BFB-A2P for the human 5-HT1A receptor through a competitive displacement assay.[1][5][6]
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Ligand: 5-Hydroxytryptamine (Serotonin), 10 µM final concentration.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test Compound: BFB-A2P dissolved in DMSO to create a 10 mM stock solution, followed by serial dilutions in assay buffer.
-
96-well microplates, filter mats (GF/B), cell harvester, scintillation vials, and scintillation fluid.
Caption: Workflow for the 5-HT1A binding assay.
-
Prepare Reagents: Prepare all solutions and serial dilutions of the test compound, BFB-A2P (from 100 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM Serotonin.
-
Test Compound: 25 µL of each BFB-A2P dilution.
-
-
Add Radioligand: Add 25 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM) to all wells.
-
Initiate Reaction: Add 200 µL of the 5-HT1A receptor membrane preparation (5-10 µg protein/well) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through a GF/B filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of BFB-A2P. Determine the IC50 value using non-linear regression analysis (e.g., in Prism). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: 5-HT2A Receptor Calcium Flux Functional Assay
This protocol measures the ability of BFB-A2P to act as an agonist or antagonist at the human 5-HT2A receptor by measuring changes in intracellular calcium concentration.[7][8][9]
The 5-HT2A receptor is a Gq/11-coupled GPCR. Agonist binding activates Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.
Caption: Simplified 5-HT2A receptor signaling cascade.
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: BFB-A2P, serially diluted in assay buffer.
-
Control Agonist: Serotonin.
-
Control Antagonist: Ketanserin.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR™, FlexStation).
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells/well. Incubate overnight.[10]
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[10]
-
-
Compound Preparation: Prepare 5X concentrated solutions of BFB-A2P and control compounds in a separate 96-well plate.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Ex/Em ≈ 490/525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument will then automatically add 25 µL of the 5X compound solution to the corresponding wells of the cell plate.
-
Continue to record the fluorescence signal for at least 90-120 seconds.
-
-
Data Analysis:
-
The response is measured as the change in relative fluorescence units (RFU) from baseline to the peak.
-
Agonist Mode: Plot the response against the log concentration of BFB-A2P to generate a dose-response curve and determine the EC50 and Emax values.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of BFB-A2P before adding a fixed concentration (e.g., EC80) of serotonin. Determine the IC50 of BFB-A2P in inhibiting the serotonin response.
-
Data Presentation and Interpretation
Quantitative data from these assays allow for the characterization of the pharmacological profile of the synthesized compound. The following table presents hypothetical data for BFB-A2P and related analogs to illustrate a potential structure-activity relationship (SAR).
| Compound ID | R Group | 5-HT1A Binding (Ki, nM) | 5-HT2A Functional Activity (EC50, nM) | Emax (%) |
| BFB-A2P | -OH | 15.2 | >10,000 (No Agonism) | <5 |
| Analog 1 | -H | 45.8 | >10,000 (No Agonism) | <5 |
| Analog 2 | -OCH₃ | 22.5 | >10,000 (No Agonism) | <5 |
| Serotonin | N/A | 1.8 | 5.5 | 100 |
| 8-OH-DPAT | N/A | 0.9 | 1.2 | 98 |
Interpretation: The hypothetical data suggest that BFB-A2P is a potent ligand for the 5-HT1A receptor. The lack of agonist activity at the 5-HT2A receptor indicates selectivity. The hydroxyl group in BFB-A2P appears to contribute favorably to 5-HT1A affinity compared to the unsubstituted Analog 1, possibly through a hydrogen bond interaction in the receptor's binding site.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Slack, R. D., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 12(8), 1338-1348.
- Lee, S., et al. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. International Journal of Molecular Sciences, 22(3), 1285.
- Cassels, B. K., et al. (2014). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. Journal of the Chilean Chemical Society, 59(3), 2625-2628.
- Halberstadt, A. L., et al. (2019). Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. ACS Chemical Neuroscience, 10(1), 544-554.
- Chalon, S., et al. (2003). Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. Journal of Pharmacology and Experimental Therapeutics, 304(1), 307-314.
- Welch, W. M., et al. (1981). Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine and pharmaceutical compositions thereof. EP0030081A1.
- Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 143-152.
- Lee, S., et al. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. International Journal of Molecular Sciences, 22(3), 1285.
- Artigas, F., et al. (2007). Studies towards the next generation of antidepressants. Part 4: Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 17(22), 6296-6300.
-
GSRS. (n.d.). This compound. [Link]
- Andersen, J., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6273-6288.
- Kottayil, S., et al. (2020).
- Ali, M. A., et al. (2021). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856.
- Hou, C., et al. (2004). Pharmacological and Genetic Characterization of Two Selective Serotonin Transporter Ligands: 2-[2-(Dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-Amino-4-[2-(dimethylaminomethylphenylthio)]benzonitrile (DASB). Journal of Pharmacology and Experimental Therapeutics, 308(2), 481-486.
- Dorsey, J. M., et al. (2005).
- Antony, S. A., et al. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Scientific Reports, 12(1), 1-16.
- Welch, W. M., et al. (1985). Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine. US4536518A.
- Csuk, R., et al. (2007). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. Journal of Chemical Technology & Biotechnology, 82(4), 425-429.
- Figadère, B., et al. (2012). An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. Current Medicinal Chemistry, 19(15), 2340-2368.
- Drevets, W. C., et al. (2020).
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Solid-phase synthesis of Bis(4-fluorobenzyl)amine analogs
Application Note & Protocol
A Robust Solid-Phase Strategy for the Synthesis of Bis(4-fluorobenzyl)amine Analogs
Abstract: This document provides a comprehensive guide to the solid-phase synthesis of this compound and its analogs. The protocol leverages the efficiency and high-throughput potential of solid-phase organic synthesis (SPOS) to construct secondary amines, a prevalent motif in medicinal chemistry. The core of the methodology is a sequential, on-bead reductive amination, followed by an acid-mediated cleavage from the solid support. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and methods for reaction monitoring and final product characterization.
Introduction and Scientific Principle
The this compound scaffold is a key structural component in various pharmacologically active molecules. The fluorine substituents can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Traditional solution-phase synthesis of these analogs can be laborious, often requiring multiple purification steps that lead to significant material loss. Solid-phase organic synthesis (SPOS) offers a compelling alternative, streamlining the workflow by immobilizing the growing molecule on an insoluble polymer resin.[1][2][3][4] This approach simplifies purification to mere filtration and washing, enabling the rapid generation of analog libraries for screening and lead optimization.[2][5]
The strategy detailed herein employs Rink Amide resin as the solid support. This resin is functionalized with an acid-labile linker that, upon cleavage, yields a primary carboxamide.[6] The synthesis commences with the deprotection of the resin's terminal Fmoc-protected amine, revealing a primary amine handle. This amine is then subjected to a sequential double reductive amination with 4-fluorobenzaldehyde.
Reductive amination is a robust and highly efficient method for C-N bond formation, proceeding through an imine intermediate that is subsequently reduced to the amine.[7] The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride, is critical to prevent reduction of the aldehyde starting material while efficiently converting the in situ-formed imine.[8] Upon completion of the two alkylation steps, the desired product is liberated from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail, which simultaneously removes the linker and yields the final this compound analog as a carboxamide.
Overall Synthetic Workflow
The entire process, from resin preparation to the final purified product, is outlined in the workflow diagram below.
Figure 1: High-level workflow for the solid-phase synthesis of this compound analogs.
Materials, Reagents, and Equipment
Reagents and Consumables
| Reagent | Recommended Grade | Typical Supplier |
| Rink Amide MBHA Resin (100-200 mesh) | 0.4-0.7 mmol/g loading | Sigma-Aldrich, Novabiochem |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Acros Organics, Sigma-Aldrich |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| 4-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Acros Organics |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | Deionized / HPLC Grade | --- |
Equipment
-
Solid-phase peptide synthesis (SPPS) vessel with a sintered glass frit
-
Mechanical shaker or rotator
-
Vacuum manifold for filtration
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Lyophilizer (optional)
Detailed Synthesis Protocol
This protocol is based on a starting scale of 100 mg of Rink Amide resin with a loading capacity of 0.5 mmol/g (0.05 mmol total). All reagent volumes should be scaled accordingly based on the specific loading of the resin used.
PART A: On-Bead Synthesis
Step 1: Resin Swelling and Preparation
-
Rationale: Swelling the polystyrene-based resin is crucial for exposing the reactive sites within the polymer matrix, allowing reagents to penetrate and react efficiently. DMF is an excellent swelling solvent for most resins used in SPOS.
-
Place 100 mg (0.05 mmol) of Rink Amide resin into an SPPS reaction vessel.
-
Add 2 mL of DMF.
-
Agitate on a mechanical shaker for 30-60 minutes at room temperature.
-
Drain the DMF via vacuum filtration.
Step 2: Fmoc Group Deprotection
-
Rationale: The primary amine on the Rink linker is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Treatment with a mild base, piperidine, cleaves this group, exposing the primary amine necessary for the first alkylation.[9][10]
-
Add 2 mL of a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh 2 mL of the 20% piperidine/DMF solution.
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).
Step 3: First Reductive Amination
-
Rationale: This step attaches the first 4-fluorobenzyl group. The reaction proceeds via the formation of an iminium ion between the resin-bound primary amine and 4-fluorobenzaldehyde, catalyzed by acetic acid. Sodium triacetoxyborohydride, a mild hydride donor, then selectively reduces the iminium ion to the secondary amine without affecting the excess aldehyde.[8][11]
-
To the deprotected resin, add a solution of 4-fluorobenzaldehyde (31 mg, 0.25 mmol, 5 equivalents) in 1.5 mL of DMF.
-
Add glacial acetic acid (15 µL, 0.25 mmol, 5 equivalents) to catalyze imine formation.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (53 mg, 0.25 mmol, 5 equivalents) as a solid. Note: Some effervescence may be observed. Ensure the vessel is loosely capped.
-
Agitate the reaction mixture for 12-16 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
Step 4: Second Reductive Amination
-
Rationale: This step is mechanistically identical to the first, converting the newly formed on-bead secondary amine into the target tertiary amine. Using a sufficient excess of reagents ensures the reaction goes to completion.
-
Repeat the procedure from Step 3 , using the same equivalents of 4-fluorobenzaldehyde, acetic acid, and sodium triacetoxyborohydride.
-
After 12-16 hours of agitation, drain the solution and wash the resin extensively to remove all residual reagents and byproducts. Perform the following wash cycle three times: DMF (3 x 2 mL), DCM (3 x 2 mL), MeOH (3 x 2 mL).
-
Dry the resin under a high vacuum for at least 4 hours.
PART B: Cleavage and Product Isolation
Step 5: Cleavage from Solid Support
-
Rationale: A strong acid, TFA, is used to cleave the acid-labile Rink linker, releasing the product from the resin.[12] Scavengers like triisopropylsilane (TIS) and water are included in the cleavage cocktail to quench reactive cationic species (e.g., from the linker) that could otherwise cause side reactions with the product.[9]
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For the 100 mg of resin, prepare 2 mL of the cocktail. CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dry resin in the reaction vessel.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the solution, collecting the TFA filtrate in a clean centrifuge tube. The resin beads will remain on the filter.
-
Wash the resin beads with an additional 0.5 mL of fresh TFA and combine the filtrates.
Step 6: Product Precipitation and Isolation
-
Rationale: The desired product is typically insoluble in non-polar solvents like diethyl ether, while the cleavage byproducts and scavengers remain in solution. This allows for a simple precipitation-based isolation of the crude product.
-
Cool the collected TFA filtrate in an ice bath.
-
Add 10 mL of cold diethyl ether to the tube. A white precipitate should form immediately.
-
Allow the mixture to stand at 4°C for 30 minutes to ensure complete precipitation.
-
Centrifuge the tube to pellet the solid product.
-
Carefully decant the ether.
-
Wash the pellet with another 10 mL of cold ether, centrifuge, and decant again.
-
Dry the resulting white solid under a high vacuum to remove residual ether.
Reaction Monitoring and Analysis
A key principle of trustworthy science is the validation of each synthetic step.[13] While SPOS makes intermediate purification unnecessary, monitoring reaction completion is critical for success.
On-Bead Monitoring
-
Kaiser Test (Ninhydrin Test): Used to detect free primary amines. A sample of beads taken after Step 2 (Fmoc deprotection) should give a dark blue result. After Step 3 (first alkylation), a successful reaction will result in a negative Kaiser test (beads remain yellow/colorless), indicating consumption of the primary amine.
-
Test Cleavage: After Step 4, a small sample of resin (~2-3 mg) can be cleaved, and the resulting solution analyzed by LC-MS. This provides direct evidence for the presence of the desired product on the resin before committing to the bulk cleavage.[14][15]
Final Product Characterization
The crude product from Step 6 should be analyzed for purity and its identity confirmed.
| Analytical Technique | Purpose | Expected Result for Bis(4-fluorobenzyl)acetamide |
| Analytical HPLC | Assess purity and provide a retention time for purification. | A major peak corresponding to the product. Purity is calculated by peak area integration. |
| LC-MS | Confirm the molecular weight of the product. | An observed mass-to-charge ratio (m/z) corresponding to [M+H]⁺ for the target molecule. |
| ¹H and ¹⁹F NMR | Confirm the chemical structure and identity. | Characteristic peaks for the aromatic protons, the benzylic CH₂ groups, and a singlet for the fluorine atoms. |
Example Analytical Parameters
| Parameter | HPLC/LC-MS Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm / ESI+ Mass Spectrometry |
Mechanistic Visualization
The core chemical transformation in this protocol is the on-bead reductive amination. The diagram below illustrates the step-wise conversion of the resin-bound primary amine to the final tertiary amine product prior to cleavage.
Figure 2: Reaction pathway for on-bead sequential reductive amination. "ArF" represents the 4-fluorophenyl group.
References
- Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27.
- Morphy, J. R. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Holsinger, K. (n.d.). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University.
- Aapptec Peptides. (n.d.).
- ChemPep Inc. (n.d.). Rink Amide-AM Resin. ChemPep.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec.
- Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Applied Polytech.
- Hamza, D. (2001).
- Olguin-Contreras, L. F., et al. (2013). Merrifield and Wang Resins Functionalized with Bidentate Amines: Useful Materials to Support Reducing Complexes and as Alkali Metal Sensors.
- Scott, P. J. H., et al. (2009).
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
- Giger, R. (1996). Synthesis of Small Molecules on Solid Phase. CHIMIA, 50(5), 257.
- SpiroChem. (n.d.). Solid Phase Synthesis. SpiroChem AG.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Organic Chemistry.
- Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts.
Sources
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- 2. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chimia.ch [chimia.ch]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 10. peptide.com [peptide.com]
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- 12. peptide.com [peptide.com]
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- 15. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Approach to the Purity Assessment of Bis(4-fluorobenzyl)amine
Introduction
Bis(4-fluorobenzyl)amine is a symmetrical secondary amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules and materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of this compound, ensuring its suitability for its intended use. The methodologies outlined herein are designed to provide a holistic purity profile, encompassing identification, quantification of the main component, and the detection and characterization of potential impurities. All methods are presented with a focus on scientific integrity and are grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Foundational Analytical Strategy: A Triad of Techniques
A robust purity assessment of this compound relies on a combination of chromatographic, spectroscopic, and elemental analysis techniques. No single method can provide a complete picture; therefore, a multi-faceted approach is essential for a comprehensive evaluation. This strategy is built on the principles of orthogonality, where different analytical techniques with different separation and detection principles are employed to ensure that all potential impurities are detected and quantified.
The core analytical workflow is depicted below:
Caption: Overall workflow for the purity assessment of this compound.
Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating this compound from its potential impurities, allowing for their individual quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended.
Causality behind Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar nature of this compound makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The presence of aromatic rings in the molecule allows for sensitive detection using a UV detector, typically at a wavelength around 254 nm.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides mass information for the main peak and any impurities, aiding in their identification.
Protocol: HPLC-UV/MS Analysis of this compound
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a mass spectrometer is used.[5]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
MS Detection (ESI+): Scan range m/z 100-500
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a concentration range of 1-100 µg/mL.[5]
-
-
Data Analysis:
-
Calculate the purity of the main peak as a percentage of the total peak area in the chromatogram.
-
Identify potential impurities by their mass-to-charge ratio (m/z) from the MS data. The expected molecular ion for this compound is [M+H]⁺ at m/z 234.1.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and definitive identification of impurities based on their mass spectra.
Causality behind Experimental Choices:
-
Derivatization: While this compound is amenable to GC analysis, derivatization with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) can improve its chromatographic peak shape and thermal stability.[7]
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of impurities.[7]
Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[7]
-
GC Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7]
-
Injector Temperature: 250 °C.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.[7]
-
-
MS Conditions:
-
Sample Preparation (with Derivatization):
-
Data Analysis:
-
Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity based on the relative peak areas.
-
Table 1: Comparison of Chromatographic Methods
| Parameter | HPLC-UV/MS | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Detection | UV absorbance, Mass-to-charge ratio | Mass fragmentation pattern |
| Typical Impurities Detected | Less volatile impurities, starting material (4-fluorobenzylamine) | More volatile impurities, residual solvents |
| Advantages | Wide applicability, non-destructive | High resolution, definitive identification via mass spectral libraries |
| Limitations | Lower resolution than GC for some compounds | Requires volatile and thermally stable analytes (or derivatization) |
Spectroscopic Methods: Unambiguous Structural Confirmation
Spectroscopic techniques are essential for confirming the chemical structure of this compound and for identifying any structurally related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound.[8]
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic protons will appear as multiplets in the range of δ 7.0-7.4 ppm.
-
The methylene protons (-CH₂-) will appear as a singlet around δ 3.8 ppm.
-
The amine proton (-NH-) will appear as a broad singlet, the chemical shift of which can vary.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JCF).
-
The methylene carbon (-CH₂-) will appear around δ 52 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9] For this compound, the key characteristic absorption bands are:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹.
-
C=C stretch (aromatic): Bands around 1500-1600 cm⁻¹.
-
C-N stretch: A band around 1200-1300 cm⁻¹.
-
C-F stretch: A strong band around 1220-1240 cm⁻¹.[9]
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of elements (C, H, N, F) in the compound. This technique is used to confirm the empirical formula of this compound (C₁₄H₁₃F₂N).[10] The experimentally determined percentages should be in close agreement with the theoretical values.
Table 2: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
| Carbon (C) | 72.09% |
| Hydrogen (H) | 5.62% |
| Fluorine (F) | 16.29% |
| Nitrogen (N) | 6.00% |
Method Validation: Ensuring Trustworthiness and Reliability
All analytical methods used for purity assessment must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[1][11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: A logical flow for the validation of analytical methods.
Conclusion
The purity assessment of this compound requires a comprehensive and well-validated analytical strategy. By combining chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation and elemental analysis for empirical formula verification, a high degree of confidence in the purity of this important synthetic intermediate can be achieved. This multi-faceted approach ensures the quality and consistency of the material, which is critical for its successful application in research and drug development. Adherence to established validation guidelines, such as those from the ICH, is essential to ensure the reliability and trustworthiness of the analytical data.
References
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
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ResearchGate. (2025). Determination of Halogens in Organic Compounds. ResearchGate. Retrieved from [Link]
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Element analysis. (n.d.). Element analysis. Retrieved from [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
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ACS Publications. (n.d.). Detection of the elements in organic compounds. ACS Publications. Retrieved from [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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Supplementary Information. (n.d.). Supplementary Information. Retrieved from [Link]
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Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. Retrieved from [Link]
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TradeIndia. (n.d.). 4-Fluoro Benzyl Amine. TradeIndia. Retrieved from [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzylamine. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Catalyst-free Reductive Amination of Aromatic Aldehydes with Ammonium Formate and Hantzsch Ester. The Royal Society of Chemistry. Retrieved from [Link]
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INOX. (n.d.). 2,4-difluoro benzyl amine. INOX. Retrieved from [Link]
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A Stability-Indicating RP-HPLC Method for the Analysis of Bis(4-fluorobenzyl)amine
Application Note
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Bis(4-fluorobenzyl)amine. As a key intermediate and potential impurity in pharmaceutical manufacturing, the accurate determination of its purity and degradation profile is critical.[1] The described method is suitable for assay and impurity profiling, demonstrating specificity through forced degradation studies. The protocol employs a C18 column with a gradient elution of acetonitrile and water containing trifluoroacetic acid, with UV detection. This application note provides a comprehensive framework for researchers, quality control analysts, and drug development professionals, covering instrumentation, detailed protocols for analysis and forced degradation, and method validation parameters as per International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (CAS: 134227-41-1, Molecular Formula: C₁₄H₁₃F₂N) is an aromatic secondary amine used as an intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs).[1][2] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] Reversed-phase chromatography, in particular, is well-suited for separating aromatic amines.[4][5] However, a significant challenge in the HPLC analysis of basic compounds like amines is the potential for poor peak shape (tailing) due to interactions with residual acidic silanol groups on the silica-based stationary phase.[3] This method addresses this issue by using an acidic mobile phase modifier to ensure protonation of the analyte, thereby minimizing undesirable secondary interactions and promoting sharp, symmetrical peaks.
Furthermore, to be truly effective for quality and stability assessment, the analytical method must be "stability-indicating." This means it must be able to resolve the parent analyte from any potential degradation products that may form under various stress conditions.[6][7] This application note provides a detailed protocol for performing forced degradation studies (hydrolysis, oxidation, thermal, and photolytic stress) to validate the specificity of the method, in line with regulatory expectations.[6][8]
Experimental
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography data software (CDS) for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated for aqueous measurements.
-
Volumetric Glassware: Class A.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥97%.
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: HPLC grade or purified to ≥18.2 MΩ·cm.
-
Trifluoroacetic Acid (TFA): HPLC grade, ≥99.5%.
-
Hydrochloric Acid (HCl): Analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80% B), 18-18.1 min (80-30% B), 18.1-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (Primary), PDA scan 200-400 nm for peak purity |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic rings of the analyte.
-
TFA in Mobile Phase: The acidic modifier (pH ≈ 2) ensures the secondary amine is protonated, leading to improved peak shape and reproducible retention times.[9]
-
Gradient Elution: This program was chosen to effectively separate the main analyte from potential polar degradants (eluting early) and less polar impurities (eluting late), which is crucial for a stability-indicating method.
-
Detection at 220 nm: Aromatic amines typically exhibit strong absorbance at lower UV wavelengths, providing high sensitivity for both the parent compound and potential impurities. A PDA detector is highly recommended to assess peak purity across all stress conditions.
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution.
Methodologies and Protocols
The following protocols provide a step-by-step guide for system setup, forced degradation studies, and analysis.
Protocol 1: System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
-
Equilibrate the HPLC system with the mobile phase conditions (ending at 30% B) until a stable baseline is achieved.
-
Perform one blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (0.1 mg/mL) five or six consecutive times.
-
Calculate the system suitability parameters from the replicate injections. The results must meet the acceptance criteria outlined below before proceeding with any sample analysis.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| %RSD for Retention Time | ≤ 1.0% |
Protocol 2: Forced Degradation Studies
Purpose: To generate potential degradation products and demonstrate the method's ability to separate them from the parent analyte, thereby establishing its stability-indicating nature.[6][7] A target degradation of 5-20% is generally considered ideal to avoid secondary degradation.[6][8]
Procedure: Prepare a sample stock solution of this compound at approximately 1.0 mg/mL in the diluent. Use this stock for the following stress conditions. An untreated sample, diluted to the final concentration, should be used as a control.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 4 hours.
-
Cool to room temperature and neutralize by adding 1 mL of 1 M NaOH.
-
Dilute to 10 mL with diluent to a final concentration of ~0.1 mg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for 2 hours.
-
Cool to room temperature and neutralize by adding 1 mL of 1 M HCl.
-
Dilute to 10 mL with diluent.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to 10 mL with diluent.
-
-
Thermal Degradation:
-
Place approximately 10-20 mg of solid this compound powder in a watch glass.
-
Heat in a hot air oven at 105°C for 48 hours.
-
Cool, weigh an amount equivalent to 10 mg, and dissolve in a 100 mL volumetric flask with diluent to achieve a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a sample solution at 0.1 mg/mL from the exposed solid.
-
After preparation, inject the control and each stressed sample into the HPLC system.
Workflow Diagram
Caption: Overall workflow for the HPLC analysis of this compound.
Method Validation Framework
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10] The following parameters are critical for an assay and impurity quantification method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analyte peak is free of interference from degradants, impurities, or excipients. | Peak purity index > 0.999 (PDA). Baseline resolution (Rs > 2.0) between analyte and degradants. |
| Linearity | To confirm a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is accurate, precise, and linear. | Assay: 80-120% of test concentration. Impurity: LOQ to 120% of specification limit.[11] |
| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% - 102.0% recovery of spiked analyte at three concentration levels.[11] |
| Precision (Repeatability) | To show the consistency of results for multiple preparations of the same sample. | %RSD ≤ 2.0% for the assay of six independent sample preparations. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at this level should be acceptable (e.g., ≤10%). |
| Robustness | To evaluate the method's reliability with small, deliberate changes in parameters (e.g., flow rate ±10%). | System suitability criteria must be met under all varied conditions. |
Expected Results and Discussion
Using the described chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 9-11 minutes. The exact retention time may vary depending on the specific column and HPLC system used.
Forced Degradation Analysis: The primary outcome of the forced degradation studies is the demonstration of method specificity. Upon analysis of the stressed samples, new peaks corresponding to degradation products are expected to appear in the chromatograms. The method is considered stability-indicating if all degradant peaks are well-resolved from the main this compound peak and from each other. The use of a PDA detector is crucial here to perform peak purity analysis, which confirms that the parent analyte peak is spectrally homogeneous and not co-eluting with any degradants. Significant degradation is expected under acidic, basic, and oxidative conditions, while the compound may show more stability towards thermal and photolytic stress.
Conclusion
The RP-HPLC method presented in this application note is demonstrated to be a specific, robust, and reliable tool for the quality control of this compound. The use of a C18 column with an acidic mobile phase and a gradient elution program provides excellent separation and peak shape. The successful resolution of the parent drug from its degradation products, generated under various stress conditions, confirms the stability-indicating nature of the method. This protocol is suitable for routine analysis, purity testing, and stability studies in both research and regulated environments, providing a solid foundation for further validation activities.
References
-
Del Bubba, M., et al. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Full article available at Taylor & Francis Online. [Link]
-
Otsuka, K., et al. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 834401, this compound. PubChem. [Link]
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Del Bubba, M., et al. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF on ResearchGate. [Link]
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Reemtsma, T. (2000). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]
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Merjovirta, A. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
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Pharmaffiliates. This compound. Pharmaffiliates. [Link]
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Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Omsynth Lifesciences. This compound : CAS No.134227-41-1. Omsynth Lifesciences. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. PubChem. [Link]
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Patel, Y., & Shah, N. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Biofidus AG. Forced Degradation Studies. Biofidus AG. [Link]
-
Manuni, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. [Link]
-
ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate. [Link]
-
INIS-IAEA. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
-
Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Bis(4-fluorobenzyl)amine
Welcome to the technical support guide for the purification of Bis(4-fluorobenzyl)amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a pure form. Drawing from established chemical principles and field-proven techniques, this guide provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can navigate the complexities of your synthesis and purification workflow with confidence.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My TLC plate of the crude reaction mixture shows multiple spots. What are they, and how do I get rid of them?
A1: A complex TLC profile is a common issue, typically arising from unreacted starting materials or reaction by-products. The synthesis of this compound is often achieved via the reductive amination of 4-fluorobenzaldehyde.[1] Depending on the nitrogen source used (ammonia or 4-fluorobenzylamine), the impurity profile will differ.
Common Impurities:
-
4-fluorobenzaldehyde (Starting Material): A moderately polar spot, UV active.
-
4-fluorobenzylamine (Intermediate/Starting Material): A polar, primary amine that may streak on silica gel. It can be visualized with ninhydrin stain.[2][3]
-
Mono-alkylated product (4-fluorobenzylamine): If the reaction starts from ammonia, this is the desired intermediate en route to the final product. If the reaction starts with 4-fluorobenzylamine and 4-fluorobenzaldehyde, this is not applicable.
-
Over-alkylation Products: While this compound is a secondary amine, further reaction to form a tertiary amine is less common under standard reductive amination conditions but possible.
-
Imine Intermediate: The Schiff base formed between the aldehyde and the amine before reduction. It can be unstable and hydrolyze back to the starting materials on the silica TLC plate.
Troubleshooting Workflow:
Caption: Fig 1. Decision workflow for analyzing and addressing impurities seen on TLC.
Recommended Action:
-
Identification: Co-spot your crude mixture on a TLC plate with authentic samples of 4-fluorobenzaldehyde and 4-fluorobenzylamine.
-
Purification Strategy:
-
For Unreacted Aldehyde: Flash column chromatography is highly effective.
-
For Unreacted 4-fluorobenzylamine: An acidic wash (e.g., 1M HCl) during the aqueous workup will protonate the primary amine, pulling it into the aqueous layer and separating it from your desired secondary amine product. Be cautious, as your product may also have some solubility in the acidic aqueous phase. Neutralize the aqueous layer and extract with an organic solvent to recover any lost product if necessary.
-
Q2: My product yield is very low after column chromatography on silica gel. Where did my compound go?
A2: Low recovery from silica gel chromatography is a frequent problem when purifying amines. There are two primary causes:
-
Irreversible Adsorption: Amines are basic and can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking on TLC and poor recovery from a column.
-
Compound Instability: Some N-benzyl amines can be sensitive to the acidic nature of silica gel and may degrade during long exposure on the column.[4]
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your starting eluent that has been modified with a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia in methanol. A 1-2% addition of triethylamine to the mobile phase is a common starting point.[5] This deprotonates the acidic silanol groups, preventing your amine product from binding irreversibly.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., "flash" chromatography). Avoid letting the compound sit on the column for extended periods.
Table 1: Recommended Mobile Phases for Flash Chromatography
| Eluent System | Modifier | Target Impurities Removed |
| Hexanes : Ethyl Acetate (Gradient: 95:5 to 80:20) | 1% Triethylamine (Et₃N) | Unreacted 4-fluorobenzaldehyde, non-polar by-products |
| Dichloromethane : Methanol (Gradient: 100:0 to 95:5) | 1% Triethylamine (Et₃N) | More polar impurities, unreacted 4-fluorobenzylamine |
Note: Always perform TLC analysis to determine the optimal solvent system before committing to a column.[5]
Q3: I've isolated my product as a viscous oil, but literature suggests it can be a solid. How can I induce crystallization?
A3: The failure of a compound to crystallize, even when it is known to be a solid, is almost always due to the presence of impurities.[6] Even trace amounts of solvents or side-products can inhibit the formation of a crystal lattice.
Step-by-Step Crystallization Protocol:
-
Ensure Purity: First, confirm the purity of your oil by ¹H NMR and TLC. If impurities are present, re-purify using the chromatography methods described in Q2.
-
Remove Residual Solvents: Place the oil under high vacuum for several hours to remove any remaining solvent from the chromatography.
-
Trituration: This technique involves "washing" the oil with a solvent in which the desired compound is insoluble or sparingly soluble, but the impurities are soluble.
-
Add a small amount of a non-polar solvent (e.g., cold hexanes, diethyl ether, or pentane) to your oil.
-
Using a spatula or glass rod, scratch the inside of the flask vigorously below the solvent level. The mechanical energy and the introduction of microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
If a solid begins to form, continue stirring in the cold solvent for 10-30 minutes to maximize precipitation.
-
-
Recrystallization: If trituration yields a solid, you can further purify it by recrystallization. This requires finding a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is direct reductive amination . This one-pot reaction typically involves reacting 4-fluorobenzaldehyde with a nitrogen source in the presence of a reducing agent.[1] A catalyst-free approach using Hantzsch ester and ammonium formate in methanol has been reported to produce this compound in good yield (78%).[5] This method is advantageous as it avoids harsh reagents and simplifies the reaction setup.
The overall reaction is: 2 x (4-F-C₆H₄CHO) + NH₄⁺HCO₂⁻ → (4-F-C₆H₄CH₂)₂NH
This process involves the initial formation of 4-fluorobenzylamine from the aldehyde and ammonia source, which then reacts with a second molecule of the aldehyde to form an iminium ion, followed by reduction to the final secondary amine product.
Q2: What are the key physical and chemical properties of this compound?
A2: Knowing the properties of your target compound is critical for purification and handling.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃F₂N | [7] |
| Molecular Weight | 233.26 g/mol | [7] |
| Appearance | Typically a liquid or low-melting solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
The compound is basic due to the secondary amine group and is expected to be soluble in most common organic solvents like dichloromethane, ethyl acetate, and methanol.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a powerful technique for purifying liquids, it may be challenging for this compound. Benzylamine itself can be purified by vacuum distillation.[8] However, with a molecular weight of 233.26 g/mol , this compound will have a high boiling point, requiring high vacuum to prevent thermal decomposition. Some similar structures have proven difficult to distill cleanly as they co-distill with byproducts.[4] Therefore, for laboratory scale, flash column chromatography is generally the more reliable and recommended method.
Q4: How can I prevent the formation of the primary amine (4-fluorobenzylamine) as a major by-product?
A4: This is a concern when the synthesis starts from 4-fluorobenzaldehyde and an ammonia source (like ammonium formate). The reaction proceeds stepwise, and stopping at the primary amine is a potential outcome.
Workflow for Optimizing Amine Synthesis:
Caption: Fig 2. Decision process for optimizing the synthesis to favor the desired secondary amine.
To favor the formation of the secondary amine, ensure the stoichiometry is correct (at least 2 equivalents of the aldehyde per equivalent of the ammonia source). Higher temperatures and longer reaction times can also help drive the reaction to completion.[5] Alternatively, a two-step process where 4-fluorobenzylamine is first synthesized and isolated, then reacted with a second equivalent of 4-fluorobenzaldehyde, offers more control.[9]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 834401, this compound. Available at: [Link]
-
Exporterindia.com (n.d.). 4-Fluoro Benzyl Amine. Available at: [Link]
-
Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., & Lobanova, N. A. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molbank, 2022(4), M1513. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
Wikipedia (n.d.). Fluorobenzaldehyde. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). Catalyst-free Reductive Amination of Aromatic Aldehydes with Ammonium Formate and Hantzsch Ester. Available at: [Link]
-
Reddit (2023). Ways to reduce the bis amination during a reductive amination?. Available at: [Link]
-
PubMed (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Available at: [Link]
-
Pharmaffiliates (n.d.). This compound. Available at: [Link]
-
ChemBK (2024). 4-fluorobenzylamine. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Redalyc (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available at: [Link]
-
Frontiers in Chemistry (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Available at: [Link]
-
ResearchGate (2018). Will my product recrystallize?. Available at: [Link]
-
Cenmed (n.d.). This compound. Available at: [Link]
-
Angene (n.d.). Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. Available at: [Link]
-
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-
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- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H13F2N | CID 834401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of Bis(4-fluorobenzyl)amine
Welcome to our dedicated technical support center for the synthesis of Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Question 1: Low yield of this compound with significant amounts of unreacted 4-fluorobenzylamine and the formation of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer:
This issue commonly points to incomplete reaction and over-alkylation, especially if you are employing a direct N-alkylation strategy with a 4-fluorobenzyl halide. The higher molecular weight byproduct is likely the tertiary amine, Tris(4-fluorobenzyl)amine, or even the quaternary ammonium salt.
Causality: The desired secondary amine product, this compound, can act as a nucleophile itself and react with another molecule of the 4-fluorobenzyl halide, leading to the formation of the tertiary amine. This is a classic problem of controlling the degree of alkylation.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a slight excess of the starting amine (4-fluorobenzylamine) relative to the alkylating agent (4-fluorobenzyl halide). A molar ratio of 1.2:1 to 1.5:1 (amine:halide) is a good starting point. This ensures the halide is consumed before significant over-alkylation of the product occurs.
-
-
Slow Addition of the Alkylating Agent:
-
Instead of adding the 4-fluorobenzyl halide all at once, add it dropwise to the reaction mixture containing 4-fluorobenzylamine over an extended period. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy. Start at room temperature and cool the reaction if necessary.
-
-
Choice of Base and Solvent:
-
Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate. These will scavenge the acid byproduct (e.g., HBr or HCl) without competing in the alkylation reaction.
-
Aprotic polar solvents like acetonitrile or DMF are generally suitable.
-
Visualizing the Side Reaction:
Caption: Competing reaction pathways in N-alkylation.
Question 2: My reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine is sluggish and produces a significant amount of 4-fluorobenzyl alcohol. How can I improve the yield of the desired secondary amine?
Answer:
This problem indicates that the reduction of the aldehyde is competing with or occurring faster than the formation and reduction of the imine intermediate. This is often related to the choice and handling of the reducing agent and the reaction pH.
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the aldehyde to the corresponding alcohol.[1] The formation of the imine intermediate is also pH-dependent; if the pH is too low, the amine will be protonated and non-nucleophilic.[1]
Troubleshooting Protocol:
-
Use a Milder, More Selective Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations as it is less likely to reduce the starting aldehyde compared to NaBH₄.[1] It is also moisture-sensitive, so ensure it is handled under anhydrous conditions.
-
Sodium cyanoborohydride (NaBH₃CN) is another effective option that is more stable in mildly acidic conditions.[1]
-
-
Pre-formation of the Imine:
-
Stir the 4-fluorobenzaldehyde and 4-fluorobenzylamine together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the imine intermediate.[2]
-
The use of a dehydrating agent, such as molecular sieves (4Å), can drive the equilibrium towards imine formation by removing the water produced.[2]
-
-
Control the pH:
-
Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without excessively protonating the amine.[1] This can be achieved by adding a small amount of acetic acid.
-
Optimized Reductive Amination Workflow:
Caption: Optimized workflow for reductive amination.
Question 3: After purification, my final product of this compound is still impure. What are the best purification strategies?
Answer:
Purification of secondary amines can be challenging due to their basicity and potential for co-distillation with byproducts.[3] A multi-step purification approach is often necessary.
Purification Protocol:
-
Aqueous Workup:
-
After the reaction, perform an aqueous workup to remove water-soluble impurities. An extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with brine is standard.
-
-
Acid-Base Extraction:
-
To separate the basic amine product from neutral or acidic impurities, an acid-base extraction can be very effective.
-
Dissolve the crude product in an organic solvent and extract with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
-
Chromatography:
-
Silica gel chromatography can be used, but secondary amines can sometimes streak on silica. To mitigate this, you can:
-
Add a small amount of a volatile amine, like triethylamine (e.g., 1%), to the eluent system to suppress tailing.
-
Use neutral or basic alumina as the stationary phase.
-
-
Note that some sources suggest that this compound may be unstable on silica gel, leading to lower recovery.[3] A small-scale trial is recommended.
-
-
Distillation:
-
If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective final purification step. However, co-distillation with structurally similar byproducts can be an issue.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain high-purity this compound?
Both direct N-alkylation and reductive amination can yield high-purity products. However, reductive amination is often preferred as it can be a one-pot reaction and the formation of the tertiary amine can be more easily controlled with the right choice of reducing agent and reaction conditions.[4]
Q2: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light and/or with a staining agent like potassium permanganate or ninhydrin.[3] This will allow you to track the consumption of starting materials and the formation of the product and byproducts.
Q3: What are the key safety precautions when working with 4-fluorobenzylamine and its derivatives?
4-Fluorobenzylamine is corrosive and can cause severe skin burns and eye damage.[5] It is also a suspected dermatotoxin and can cause toxic pneumonitis upon inhalation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Summary of Recommended Reaction Conditions:
| Parameter | Reductive Amination | Direct N-Alkylation |
| Reactants | 4-Fluorobenzaldehyde, 4-Fluorobenzylamine | 4-Fluorobenzylamine, 4-Fluorobenzyl halide |
| Stoichiometry | 1:1 to 1:1.2 (Aldehyde:Amine) | 1.2:1 to 1.5:1 (Amine:Halide) |
| Reagent | NaBH(OAc)₃ or NaBH₃CN | Hindered base (e.g., DIPEA) |
| Solvent | Dichloromethane, Acetonitrile | Acetonitrile, DMF |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Key Consideration | Pre-formation of imine, pH control | Slow addition of alkylating agent |
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 4-Fluorobenzylamine synthesis. (n.d.). ChemicalBook.
- Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Chemical and Pharmaceutical Research.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). PMC - NIH.
- Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021, April 25). Frontiers.
- Synthesis of Amines Reductive Amination. (2018, September 21). YouTube.
- 4-Fluorobenzylamine. (n.d.). PubChem.
- 4-Fluorobenzylamine. (n.d.). Chem-Impex.
Sources
Technical Support Center: Synthesis of Bis(4-fluorobenzyl)amine
Welcome to the technical support center for the synthesis of Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, minimize impurities, and overcome common challenges encountered during this synthesis.
The primary and most efficient method for synthesizing this compound is through the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine. This process involves the formation of an intermediate iminium ion, which is subsequently reduced to the target secondary amine. While seemingly straightforward, the reaction is sensitive to several parameters that can significantly impact its success.
Core Synthesis Protocol: Reductive Amination
This protocol describes a reliable one-pot synthesis using sodium triacetoxyborohydride, a mild and selective reducing agent.
Reaction Scheme: 4-Fluorobenzaldehyde + 4-Fluorobenzylamine → [Iminium Intermediate] → this compound
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
4-Fluorobenzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)
-
Glacial Acetic Acid (1-2 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluorobenzaldehyde, 4-fluorobenzylamine, and the solvent (DCE or THF).
-
Add glacial acetic acid to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting materials.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product as necessary, typically via column chromatography or vacuum distillation.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Question 1: My reaction yield is very low. What are the most common causes?
Answer: Low yield is a frequent issue that can typically be traced back to one of three main areas: incomplete imine formation, inefficient reduction, or issues during work-up.
-
Incomplete Iminium Ion Formation: The initial condensation to form the iminium ion is a reversible, equilibrium-driven step.[1]
-
Causality: The reaction is acid-catalyzed. If the pH is too low (< 4), the starting amine (4-fluorobenzylamine) will be fully protonated, rendering it non-nucleophilic.[1][2] If the pH is too high (neutral), the activation of the aldehyde's carbonyl group is insufficient. A mildly acidic environment (pH 4-5) is optimal.[3] The presence of water, a byproduct of this step, can also push the equilibrium back towards the starting materials.
-
Solution:
-
pH Control: Ensure a catalytic amount of a weak acid like acetic acid is present.[4]
-
Water Removal: While not always necessary with efficient reducing agents, adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture before adding the reductant can improve imine formation.
-
Staged Reaction: Allow the aldehyde, amine, and acid to stir for at least an hour to ensure maximum imine formation before introducing the reducing agent.[5]
-
-
-
Inefficient Reduction: The reducing agent is the cornerstone of the second step.
-
Causality: The hydride reagent may have degraded due to improper storage (exposure to moisture). The stoichiometry might also be insufficient to reduce all of the formed iminium ion.
-
Solution:
-
Reagent Quality: Use a fresh, unopened bottle of the reducing agent or one that has been stored properly in a desiccator.
-
Stoichiometry: Use a slight excess (1.3-1.5 equivalents) of the reducing agent to ensure the reaction goes to completion.
-
-
-
Product Loss During Work-up: The amine product can be lost during extraction if the pH is not controlled correctly.
-
Causality: this compound is a basic compound. If the aqueous layer is acidic during extraction, the product will be protonated and remain in the aqueous phase as an ammonium salt.
-
Solution: Ensure the pH of the aqueous layer is raised to >8 with a base like NaHCO₃ or NaOH before performing the organic extraction. This ensures the amine is in its freebase form and will partition into the organic layer.
-
Question 2: My final product is contaminated with a significant amount of 4-fluorobenzyl alcohol. Why did this happen?
Answer: The formation of 4-fluorobenzyl alcohol is a classic sign of a non-selective reduction.
-
Causality: This occurs when the reducing agent attacks the starting 4-fluorobenzaldehyde before it has a chance to form the iminium ion. This is a common problem when using strong or less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[1][3] NaBH₄ is capable of reducing both aldehydes and imines.[5]
-
Solution:
-
Switch to a Selective Reductant: The best solution is to use a more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this, as it is significantly less reactive towards aldehydes and ketones.[4][6] Sodium cyanoborohydride (NaBH₃CN) is another selective option, though it is more toxic.[3]
-
Employ a Two-Step Procedure: If you must use NaBH₄, you should not perform the reaction in one pot. First, allow the imine to form completely (confirm with TLC or by removing the water byproduct azeotropically). Only then should you add the NaBH₄.[5]
-
Question 3: The reaction seems to stall, with starting materials remaining even after 24 hours. What should I check?
Answer: A stalled reaction points to an issue with one of the core components or conditions.
-
Causality & Solutions:
-
Inactive Catalyst: The acid catalyst is essential for imine formation. Ensure you have added the correct amount of acetic acid.
-
Degraded Reducing Agent: As mentioned in Q1, a common culprit is a hydrated or old reducing agent. Try the reaction again with a fresh batch.
-
Low Temperature: While the reaction proceeds well at room temperature, very low ambient temperatures could slow the kinetics. If your lab is particularly cold, gentle warming to 30-40°C might be beneficial, but be cautious as this can also promote side reactions.
-
Poor Mixing: Ensure the reaction is being stirred vigorously enough to keep all reagents, especially the solid reducing agent, suspended and well-mixed.
-
Question 4: I'm struggling with the final purification. Column chromatography gives poor separation. What are my options?
Answer: Amines can be challenging to purify on silica gel due to their basicity, which can cause tailing and poor separation. The product may also be unstable on silica.[7]
-
Causality: The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to streaking and sometimes irreversible adsorption.
-
Solution:
-
Acid-Base Extraction: This is a highly effective method to separate the basic amine product from neutral impurities like unreacted aldehyde or the alcohol byproduct. Dissolve the crude product in an organic solvent (e.g., ether or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with NaOH and extract the purified freebase amine back into an organic solvent.[8]
-
Treated Silica Gel: If chromatography is necessary, you can deactivate the silica gel. Prepare a slurry of silica in your eluent and add 1-2% of a base like triethylamine or ammonia solution. This neutralizes the acidic sites and improves chromatography for basic compounds.
-
Vacuum Distillation: this compound has a relatively high boiling point, but it may be amenable to vacuum distillation for purification if the impurities have significantly different boiling points.
-
Crystallization: Consider converting the amine to a salt (e.g., hydrochloride or oxalate) and purifying it by recrystallization. The pure salt can then be converted back to the freebase if needed.
-
Frequently Asked Questions (FAQs)
-
Q: Why is reductive amination preferred over direct alkylation of 4-fluorobenzylamine with 4-fluorobenzyl chloride?
-
A: Direct alkylation of amines with alkyl halides is notoriously difficult to control. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-alkylation and the formation of the tertiary amine and even a quaternary ammonium salt as significant byproducts. Reductive amination avoids this problem entirely, providing a clean and high-yielding route to the desired secondary amine.[4]
-
-
Q: What is the specific role of acetic acid in this reaction?
-
A: Acetic acid acts as a catalyst for the formation of the iminium ion. It protonates the oxygen of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[9] It also facilitates the subsequent dehydration step.
-
-
Q: Can I use a solvent other than DCE or THF?
-
A: Yes, but the choice of solvent often depends on the reducing agent. Methanol (MeOH) or ethanol (EtOH) are common solvents when using NaBH₃CN or NaBH₄ (in a two-step process).[5] However, NaBH(OAc)₃ is sensitive to water and not highly compatible with methanol, making aprotic solvents like DCE, DCM, or THF better choices for this reagent.[5]
-
-
Q: How do I effectively monitor the reaction by TLC?
-
A: Use an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). You should have spots for your starting aldehyde and amine. The product, this compound, will be less polar than the amine but more polar than the aldehyde. A complete reaction will show the disappearance of the limiting starting material and the appearance of a new product spot. Staining with potassium permanganate can be helpful for visualizing the product.
-
Data Summary & Visualization
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity (Imine vs. Aldehyde) | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Low | MeOH, EtOH | Inexpensive, readily available | Reduces starting aldehyde; requires two-step procedure for good yield[3][5] |
| Sodium Cyanoborohydride | NaBH₃CN | High | MeOH, THF | Allows for one-pot reaction; stable in mildly acidic conditions[10] | Highly toxic (releases HCN gas in strong acid)[6] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Very High | DCE, THF, DCM | Mild, non-toxic, highly selective for one-pot reactions[6][9] | More expensive, sensitive to water[5] |
Diagrams
Caption: General mechanism for the synthesis of this compound via reductive amination.
Caption: A decision-tree workflow for troubleshooting low yield in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chem-Station. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Lane, C. F. (1975). Sodium cyanoborohydride — A highly selective reducing agent for organic functional groups. Synthesis, 1975(3), 135-146. (Referenced in context of selective reduction).
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Iranian Chemical Society, 6(4), 819-825.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ChemHelp ASAP. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. Retrieved from [Link]
- Wang, X., et al. (2017). Synthesis of secondary amines by reductive amination of aldehydes with nitroarenes over supported copper catalysts in a flow reactor.
-
PrepChem. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]
- Organic Syntheses. (n.d.). Procedure for a related amine synthesis noting purification challenges. Retrieved from a relevant Organic Syntheses procedure.
- BenchChem. (2025). optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine.
-
University of Calgary. (n.d.). Reactions of Secondary Amine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for Bis(4-fluorobenzyl)amine
Welcome to the technical support center for the synthesis of Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important secondary amine. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target compound.
Introduction
This compound is a secondary amine with applications in medicinal chemistry and materials science. The fluorine substituents can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block.[1][2] The synthesis of secondary amines like this compound is often achieved through two primary routes: direct N-alkylation of a primary amine with an alkyl halide or reductive amination of an aldehyde. Both methods, while effective, present unique challenges that can lead to suboptimal yields and purity. This guide will address these challenges head-on, providing you with the necessary tools to optimize your reaction.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the synthesis of this compound, followed by detailed causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
You've set up your reaction, but upon analysis (TLC, GC-MS), you observe a significant amount of unreacted 4-fluorobenzylamine or 4-fluorobenzaldehyde.
Scenario A: Direct N-Alkylation of 4-fluorobenzylamine with 4-fluorobenzyl halide
-
Potential Cause 1: Inadequate Base. The base is crucial for deprotonating the primary amine, thus activating it as a nucleophile. A weak or insoluble base will result in a sluggish or stalled reaction.
-
Solution: Switch to a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting N-alkylation of benzylamines.[3] Other strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a suitable solvent can also be effective. Ensure the base is finely powdered and dry.
-
-
Potential Cause 2: Poor Solvent Choice. The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). These solvents can help to dissolve the amine and the base, facilitating the reaction.
-
-
Potential Cause 3: Low Reaction Temperature. Alkylation reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes the desired reaction without significant byproduct formation.
-
Scenario B: Reductive Amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine
-
Potential Cause 1: Inefficient Imine Formation. The first step of reductive amination is the formation of an imine intermediate. This is an equilibrium process, and if the equilibrium favors the starting materials, the overall reaction will not proceed.
-
Solution 1: pH Adjustment. The reaction is often catalyzed by mild acid. The optimal pH is typically between 4 and 5 to facilitate the protonation of the carbonyl, making it more electrophilic, without excessively protonating the amine nucleophile.[4] Consider adding a catalytic amount of acetic acid.
-
Solution 2: Water Removal. The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product.[5] This can be achieved by using a dehydrating agent like molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent like toluene.[6]
-
-
Potential Cause 2: Inactive Reducing Agent. The reducing agent is responsible for the selective reduction of the imine to the secondary amine.
-
Solution: Ensure your reducing agent is fresh and has been stored properly. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations and is often the reagent of choice.[5][7] It is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[4]
-
Problem 2: Formation of Multiple Products, Primarily Over-alkylation
Your reaction mixture shows the desired product, but also a significant amount of the tertiary amine, Tris(4-fluorobenzyl)amine.
This is a common issue in the direct alkylation of primary amines because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent.[8]
-
Potential Cause 1: Unfavorable Stoichiometry. Using a 1:1 ratio of the primary amine to the alkylating agent can lead to the formation of the tertiary amine as the secondary amine product competes for the alkylating agent.
-
Solution: Use a significant excess of the primary amine (4-fluorobenzylamine), for example, 2 to 5 equivalents, relative to the 4-fluorobenzyl halide. This will statistically favor the reaction of the halide with the more abundant primary amine.[9]
-
-
Potential Cause 2: High Concentration of Alkylating Agent. Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of it reacting with the newly formed secondary amine.
-
Solution: Add the 4-fluorobenzyl halide dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent, thereby minimizing the formation of the tertiary amine.[10]
-
Problem 3: Difficulty in Product Purification
You have successfully synthesized the product, but are facing challenges in isolating pure this compound from the reaction mixture.
-
Potential Cause 1: Similar Polarity of Product and Byproducts. The starting primary amine and the tertiary amine byproduct often have similar polarities to the desired secondary amine, making chromatographic separation difficult.
-
Solution 1: Acid-Base Extraction. Exploit the basicity of the amines. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amines, which can then be extracted back into an organic solvent. This process can help remove non-basic impurities.
-
Solution 2: Derivatization. For challenging separations, consider derivatizing the mixture. For example, reacting the crude mixture with an excess of an acylating agent. The primary and secondary amines will form amides, which may have different chromatographic properties. The amides can then be separated and the desired amide hydrolyzed back to the secondary amine.
-
-
Potential Cause 2: Product Instability. Some secondary amines can be unstable to silica gel chromatography.[11]
-
Solution: If you suspect instability on silica gel, consider alternative purification methods such as vacuum distillation.[12] For non-volatile compounds, chromatography on alumina (neutral or basic) may be a milder alternative to silica gel.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: direct alkylation or reductive amination?
Both methods are viable, and the "better" route often depends on the available starting materials and the specific experimental setup. Reductive amination is often preferred for its high selectivity, as it is less prone to over-alkylation issues that can plague direct alkylation methods.[8][13] Direct alkylation can be simpler to perform but may require more careful control of stoichiometry and reaction conditions to achieve a good yield of the desired secondary amine.
Q2: What is the role of a phase-transfer catalyst in the N-alkylation reaction?
A phase-transfer catalyst (PTC) can be beneficial when reacting a water-soluble amine salt with an organic-soluble alkylating agent. The PTC helps to transport the amine nucleophile from the aqueous phase to the organic phase where the reaction occurs. While not always necessary, it can improve reaction rates and yields in biphasic systems.
Q3: Can I use 4-fluorobenzyl alcohol directly in a reaction with 4-fluorobenzylamine to form the secondary amine?
Yes, this is possible through a process called "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[14][15] This method typically requires a transition metal catalyst (e.g., based on ruthenium, iridium, or nickel) and often proceeds at elevated temperatures. The alcohol is temporarily oxidized to the corresponding aldehyde in situ, which then undergoes reductive amination with the amine. This is considered a green chemistry approach as it uses readily available alcohols and generates water as the only byproduct.[14]
Q4: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, product, and any potential byproducts. Staining with a potassium permanganate solution or visualization under UV light can help to identify the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.
Q5: Are there any specific safety precautions I should take when working with fluorinated benzyl compounds?
Yes. Fluorinated organic compounds should be handled with care. 4-fluorobenzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing the Process
Reaction Pathways
Caption: Key synthetic pathways to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Summary of Optimized Conditions
The following tables provide a starting point for the optimization of your reaction conditions. Note that the optimal conditions may vary depending on the specific scale and equipment used.
Table 1: Recommended Starting Conditions for Direct N-Alkylation
| Parameter | Recommended Condition | Rationale |
| Reactants | 4-fluorobenzylamine (2-5 eq.), 4-fluorobenzyl halide (1 eq.) | Excess amine minimizes over-alkylation.[9] |
| Base | Cs₂CO₃ (1.5-2.0 eq.) | Highly effective for N-alkylation of benzylamines.[3] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents facilitate the reaction. |
| Temperature | 60-80 °C (start) | Adjust as needed based on reaction monitoring. |
| Addition | Slow, dropwise addition of the alkylating agent | Maintains low concentration to prevent side reactions.[10] |
Table 2: Recommended Starting Conditions for Reductive Amination
| Parameter | Recommended Condition | Rationale |
| Reactants | 4-fluorobenzaldehyde (1 eq.), 4-fluorobenzylamine (1-1.2 eq.) | Slight excess of amine can drive imine formation. |
| Reducing Agent | NaBH(OAc)₃ (1.2-1.5 eq.) | Mild and selective for imine reduction.[5][7] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common solvents for reductive amination.[7] |
| Additive | Catalytic Acetic Acid, Molecular Sieves (optional) | Catalyzes imine formation and removes water.[4][6] |
| Temperature | Room Temperature | Often sufficient for this reaction. |
References
-
ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Pearson. Reductive Amination Practice Problems. [Link]
-
ResearchGate. Is anyone familiar with a reductive amination?. [Link]
-
Organic Syntheses. Procedure. [Link]
-
PubChem. This compound. [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. [Link]
-
Reddit. Ways to reduce the bis amination during a reductive amination?. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
- Google Patents.
-
ResearchGate. (PDF) Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]
-
4-Fluoro Benzyl Amine. 4-Fluoro Benzyl Amine. [Link]
-
Reddit. How to purify Benzylamine?. [Link]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-alkylation in Bis(4-fluorobenzyl)amine synthesis
An in-depth guide from our Senior Application Scientists
Technical Support Center: Synthesis of Bis(4-fluorobenzyl)amine
Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that the path from a planned synthetic route to a pure final product is often fraught with challenges. One of the most common hurdles in the synthesis of secondary amines via N-alkylation is the formation of over-alkylated byproducts.
This guide is designed to provide you, our fellow researchers and drug development professionals, with targeted, in-depth troubleshooting advice and best practices for the synthesis of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only solve immediate issues but also to proactively design more robust and selective reactions in the future.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound synthesis?
Over-alkylation is a common side reaction where the desired secondary amine product, this compound, acts as a nucleophile and reacts with another molecule of the electrophile (e.g., 4-fluorobenzyl bromide). This leads to the formation of an undesired tertiary amine, Tris(4-fluorobenzyl)amine, and can even proceed to a quaternary ammonium salt.[1][2] This occurs because the product secondary amine is often as reactive, or even more reactive, than the starting primary amine.
Q2: Why is the product, this compound, also a potent nucleophile?
The nitrogen atom in the secondary amine product still possesses a lone pair of electrons, making it nucleophilic.[1] Furthermore, the two electron-donating benzyl groups can increase the electron density on the nitrogen atom compared to the primary amine, potentially making it a more powerful nucleophile and increasing the rate of the second alkylation step. This competitive reaction is the primary reason over-alkylation is a significant challenge.[3]
Q3: What are the main consequences of significant over-alkylation?
The primary consequences are a reduced yield of the desired this compound and a more complex purification process. The tertiary amine byproduct, Tris(4-fluorobenzyl)amine, often has similar polarity to the desired secondary amine, making separation by standard column chromatography difficult and potentially leading to lower recovery of pure product.[4][5]
Q4: Can I use reductive amination instead of direct alkylation to avoid this issue?
Yes, reductive amination is an excellent alternative strategy that generally avoids the problem of over-alkylation.[6][7] This method involves reacting 4-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate imine, which is then selectively reduced to the secondary amine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9] Because the imine is reduced in situ, the concentration of the product amine is kept low, minimizing its chance to react further.
Visualizing the Reaction Pathways
To effectively troubleshoot, it's crucial to visualize the competing reactions.
Caption: Competing pathways: desired synthesis vs. over-alkylation.
Troubleshooting Guide: Controlling Selectivity
Q5: My LC-MS analysis shows a significant peak for the tertiary amine byproduct. How can I adjust my stoichiometry to fix this?
This is the most common issue and the first parameter to adjust. The direct alkylation of amines is notoriously difficult to control when using a 1:1 stoichiometry.[2][10]
-
Core Insight: To favor the formation of the secondary amine, the primary amine must statistically be more likely to encounter the alkylating agent than the product secondary amine is.
-
Troubleshooting Action: Increase the molar ratio of the nucleophile, 4-fluorobenzylamine. Instead of a 1:1 ratio with the 4-fluorobenzyl halide, use a significant excess of the amine. A starting point is to use 2 to 3 equivalents of 4-fluorobenzylamine for every 1 equivalent of the 4-fluorobenzyl halide.[11] This ensures that an electrophile molecule is much more likely to react with the abundant starting amine.
| Parameter | Standard Approach (Prone to Over-alkylation) | Recommended Approach (Selective) |
| 4-Fluorobenzylamine | 1.0 eq. | 2.0 - 3.0 eq. |
| 4-Fluorobenzyl Halide | 1.0 - 1.1 eq. | 1.0 eq. |
| Base | 1.5 - 2.0 eq. | 1.5 - 2.0 eq. |
Q6: I'm already using excess amine but still see over-alkylation. Could my choice of base be the problem?
Absolutely. The base plays a critical role beyond simply neutralizing the generated acid (e.g., HBr or HCl). A strong, sterically hindered, or carefully chosen base can significantly improve selectivity.
-
Core Insight: The goal is to deprotonate the ammonium salt intermediate without significantly increasing the concentration of the highly reactive free secondary amine at any given moment. Some bases have been shown to favor mono-alkylation.
-
Troubleshooting Actions:
-
Switch to a Weaker Base: Instead of strong bases like NaOH or KOH, consider using potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃). These are sufficient to neutralize the acid but are less likely to promote the side reaction.
-
Use a Cesium Base: Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been reported to be highly effective in promoting selective mono-N-alkylation of primary amines.[12][13][14] The larger cesium cation is thought to play a role in coordinating the amine, modulating its reactivity.
-
Employ a Non-Nucleophilic Organic Base: Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective as they are sterically hindered and unlikely to act as competing nucleophiles.[15]
-
Q7: How do reaction temperature and addition rate affect selectivity?
These are crucial kinetic control factors. Running the reaction too hot or adding the electrophile too quickly creates high local concentrations, which favors the faster follow-on reaction.
-
Core Insight: The reaction to form the tertiary amine can have a higher activation energy or be more sensitive to concentration gradients. By lowering the temperature and controlling the introduction of the electrophile, you can favor the desired primary reaction.
-
Troubleshooting Actions:
-
Cool the Reaction: Start the reaction at 0 °C in an ice bath.
-
Slow, Controlled Addition: Dissolve the 4-fluorobenzyl halide in your reaction solvent and add it dropwise to the stirred solution of excess 4-fluorobenzylamine and base over a period of 30-60 minutes using a dropping funnel or syringe pump.[16] This maintains a low concentration of the electrophile, ensuring it is more likely to react with the primary amine in excess.
-
Monitor Closely: Allow the reaction to warm slowly to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.[16] Stop the reaction as soon as the starting 4-fluorobenzyl halide is consumed to prevent further conversion to the tertiary amine.
-
Caption: Troubleshooting workflow for minimizing over-alkylation.
Experimental Protocol: Selective Synthesis of this compound
This protocol incorporates the best practices discussed above to maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine byproduct.
Materials:
-
4-Fluorobenzylamine (Nucleophile, 2.5 eq.)
-
4-Fluorobenzyl bromide (Electrophile, 1.0 eq.)[17]
-
Cesium Carbonate (Cs₂CO₃, Base, 2.0 eq.)[12]
-
Anhydrous Acetonitrile (Solvent)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and LC-MS for monitoring
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-fluorobenzylamine (2.5 eq.) and cesium carbonate (2.0 eq.). Add anhydrous acetonitrile to create a solution of approximately 0.2-0.5 M with respect to the limiting reagent. Stir the suspension at room temperature for 15 minutes.
-
Prepare Electrophile: In a separate, dry flask, dissolve 4-fluorobenzyl bromide (1.0 eq.) in a sufficient amount of anhydrous acetonitrile. Transfer this solution to a dropping funnel.
-
Controlled Addition: Cool the primary amine suspension to 0 °C using an ice-water bath. Begin a dropwise addition of the 4-fluorobenzyl bromide solution from the dropping funnel to the stirred suspension. Maintain a slow addition rate over approximately 1 hour.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress every hour using TLC or LC-MS.[16] Check for the consumption of the 4-fluorobenzyl bromide starting material. The goal is to stop the reaction as soon as the bromide is consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then brine (1x). The aqueous washes will help remove any remaining salts and unreacted primary amine hydrochloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the desired secondary amine. The over-alkylated tertiary amine, being less polar, should elute earlier.
References
-
Templ, J., & Schnürch, M. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as... ResearchGate. Retrieved from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Publishing. Retrieved from [Link]
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.). Digital Commons @ USF. Retrieved from [Link]
-
Ways to reduce the bis amination during a reductive amination? (2021). Reddit. Retrieved from [Link]
-
Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Preparation of Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chemoselective formation of secondary amines from primary amines and alkyl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Amination. (n.d.). Fisher Scientific. Retrieved from [Link]
-
32: Alkylation of ammonia. (2021). YouTube. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2024). Retrieved from [Link]
-
Yb(OTf)3-Promoted Effective Benzylation and Allylation with N-Tosyl Amino Group as a Stable Leaving Group. (2010). ResearchGate. Retrieved from [Link]
-
Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Preparation of amines. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis of Amines. (2023). OpenStax. Retrieved from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
-
Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. (n.d.). NIH. Retrieved from [Link]
-
Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis of Amines. (n.d.). Retrieved from [Link]
-
Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (2016). ResearchGate. Retrieved from [Link]
-
Alkylation of Amines. (2022). YouTube. Retrieved from [Link]
-
4-Fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]
-
The Gabriel Synthesis. (2011). Master Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
N-(2-Fluorobenzyl)-4-fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Amines by Alkylation. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega. Retrieved from [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Retrieved from [Link]
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005). ResearchGate. Retrieved from [Link]
Sources
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- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
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- 5. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Reductive amination - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
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Technical Support Center: Purification Strategies for Reactions Involving 4-Fluorobenzylamine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 4-fluorobenzylamine from reaction mixtures. Our goal is to equip you with the knowledge to tackle common purification challenges, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Eliminating Residual 4-Fluorobenzylamine
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
My primary purification method (e.g., column chromatography) is failing to completely remove 4-fluorobenzylamine. What are my options?
This is a common challenge, as the polarity of 4-fluorobenzylamine can be similar to that of many reaction products, leading to co-elution. When standard chromatography is insufficient, consider exploiting the basicity of the amine functionality.
Answer: The most robust and widely applicable alternative is an acidic liquid-liquid extraction . By washing your organic reaction mixture with a dilute aqueous acid, you can protonate the basic 4-fluorobenzylamine, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively removing it from your desired product in the organic phase.[1][2][3]
Key Principle (Causality): The lone pair of electrons on the nitrogen atom of the primary amine makes it a Brønsted-Lowry base. In the presence of an acid, it readily accepts a proton (H+) to form a positively charged ammonium ion. This significant increase in polarity dramatically enhances its solubility in aqueous solutions.[1]
A subsequent wash with a base can be used to regenerate the neutral amine from the aqueous layer if recovery is desired.[4]
I've performed an acidic wash, but I suspect there's still some 4-fluorobenzylamine remaining. How can I confirm its presence and remove these last traces?
Confirming the presence of residual amine is crucial before proceeding. Thin-Layer Chromatography (TLC) is an excellent, rapid technique for this purpose.
Answer: To visualize 4-fluorobenzylamine on a TLC plate, you will need a suitable staining agent, as it may not be strongly UV-active. Ninhydrin stain is highly specific for primary and secondary amines and will reveal the presence of 4-fluorobenzylamine as a distinct colored spot (typically pink to purple).[5][6][7][8] Alternatively, a p-anisaldehyde stain can also be effective for visualizing amines.[5][7][9]
If TLC analysis confirms the presence of residual amine, consider using a scavenger resin . These are solid-supported reagents that covalently bind to and remove specific functional groups from a solution. For primary amines like 4-fluorobenzylamine, several types of scavenger resins are highly effective.[10][11][12]
Table 1: Recommended Scavenger Resins for 4-Fluorobenzylamine Removal
| Resin Type | Functional Group | Mechanism of Action | Commercial Examples |
| Isocyanate Resin | -N=C=O | Reacts with the primary amine to form a urea linkage.[10][11] | ScavengePore™ Benzyl isocyanate[13], ISOLUTE® PS-Isocyanate |
| Aldehyde Resin | -CHO | Reacts with the primary amine to form an imine.[10][11] | ScavengePore™ 4-Phenethyloxybenzaldehyde[13], PS-Benzaldehyde[14] |
| Sulfonic Acid Resin | -SO₃H | Acts as a strong cation exchanger, protonating the amine and binding it to the resin.[4][11] | ScavengePore™ Benzenesulfonic acid[13], ISOLUTE® SCX-2[14] |
Workflow for Using a Scavenger Resin:
Caption: A generalized workflow for the removal of primary amines using a scavenger resin.
My product is acid-sensitive. How can I remove 4-fluorobenzylamine without an acidic workup?
Answer: In cases where your target molecule is unstable in acidic conditions, scavenger resins are the ideal solution. As outlined in the previous question, isocyanate and aldehyde-based scavenger resins operate under neutral conditions and will not compromise acid-labile functional groups.[10][11]
Alternatively, you can employ a quenching strategy. This involves adding a reagent to the reaction mixture that will selectively react with the excess 4-fluorobenzylamine, converting it into a new compound with different physical properties that can be more easily separated.
For instance, adding an excess of an anhydride, such as acetic anhydride, will convert the 4-fluorobenzylamine into the corresponding acetamide. This amide is generally less basic and has a different polarity profile, often facilitating its removal by standard chromatography or crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4-fluorobenzylamine that I should be aware of for purification?
A1: Understanding the properties of 4-fluorobenzylamine is fundamental to designing an effective purification strategy.
Table 2: Physicochemical Properties of 4-Fluorobenzylamine
| Property | Value | Implication for Purification |
| Molecular Formula | C₇H₈FN | - |
| Molecular Weight | 125.15 g/mol | Can be used in mass spectrometry analysis.[15] |
| Boiling Point | 182-183 °C | Distillation is a viable purification method if the product has a significantly different boiling point.[16] |
| Density | 1.095 g/mL at 25 °C | - |
| pKa | ~9.0 | Indicates it is a moderately strong base, making acidic extraction highly effective. |
| Solubility | Soluble in water | Water solubility can be exploited in extractions. |
Q2: How do I prepare the TLC stains for detecting 4-fluorobenzylamine?
A2: Here are standard recipes for the recommended TLC stains. Always prepare and use these stains in a well-ventilated fume hood.
-
Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[5][7][8]
-
p-Anisaldehyde Stain: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. After cooling, add 3.7 mL of p-anisaldehyde.[5]
Q3: What analytical techniques can I use to confirm the final purity of my product after removing 4-fluorobenzylamine?
A3: Beyond TLC, more quantitative methods are recommended for final purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting volatile impurities like 4-fluorobenzylamine. It can provide both quantitative and qualitative data.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the absence of characteristic peaks corresponding to 4-fluorobenzylamine in your final product.[15][18][19][20][21]
Experimental Protocols
Protocol 1: Acidic Extraction of 4-Fluorobenzylamine
This protocol outlines the steps for removing 4-fluorobenzylamine from a reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
Diagram of Acidic Extraction Workflow:
Caption: Workflow for the removal of a basic amine via acidic extraction.
Step-by-Step Methodology:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the acid wash (steps 2-5) one to two more times to ensure complete removal.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the purified product.
Protocol 2: TLC Analysis with Ninhydrin Staining
-
Spot the crude reaction mixture, a co-spot (crude mixture and a standard of your product), and the purified product onto a silica gel TLC plate.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
After elution, dry the plate thoroughly.
-
Dip the plate into the ninhydrin staining solution or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear. The presence of a pink or purple spot corresponding to the Rf of 4-fluorobenzylamine in the purified product lane indicates incomplete removal.
References
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
- Pirrung, M. C. (2007). The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.
-
Williams College. (n.d.). TLC Stains. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Stains/Dips. Retrieved from [Link]
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University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
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Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
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YouTube. (2014, August 26). p-anisaldehyde staining a TLC plate. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present protocol (top trace) and using mandelic acid (bottom trace). Retrieved from [Link]
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Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
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Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
- Hodges, J. C. (2000). Covalent Scavengers for Primary and Secondary Amines. Synlett, 2000(1), 152-158.
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Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluorobenzylamine hydrochloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]
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Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2). Retrieved from [Link]
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University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]
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YouTube. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. Retrieved from [Link]
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Stability of Bis(4-fluorobenzyl)amine under acidic/basic conditions
Welcome to the technical support center for Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions.
Introduction
This compound is a secondary amine that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorobenzyl groups can enhance the metabolic stability and membrane permeability of target molecules.[1] However, understanding the stability of this intermediate under different pH conditions is crucial for reaction optimization, purification, and storage to prevent degradation and ensure the integrity of your experimental results. This guide provides insights into its stability, potential degradation pathways, and protocols for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like its primary amine counterpart 4-fluorobenzylamine, is generally stable under normal, neutral conditions.[2] However, its stability can be compromised by exposure to strong acids, strong bases, and oxidizing agents.[2] For optimal shelf life, it should be stored in a cool, dry place, away from incompatible substances.[3]
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the lone pair of electrons on the nitrogen atom will be protonated to form the corresponding ammonium salt. This salt is generally more water-soluble than the free amine. In moderately acidic solutions, this protonation is reversible and typically does not lead to degradation. However, exposure to strong acids, especially at elevated temperatures, can potentially lead to the cleavage of the carbon-nitrogen bond.
Q3: Is this compound stable under basic conditions?
A3: this compound is expected to be relatively stable under most basic conditions as the amine is already in its free base form. It is not susceptible to deprotonation by common bases. However, very strong bases at high temperatures could potentially initiate unforeseen decomposition pathways, although this is less common for this type of compound.
Q4: What are the likely degradation products of this compound?
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in a reaction involving this compound as a starting material. | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of the starting material using an appropriate analytical technique (e.g., GC-MS, HPLC, or NMR). 2. Ensure the compound has been stored under the recommended conditions. 3. If the reaction is performed under acidic conditions, consider adding the amine at a later stage or using a milder acid. |
| Presence of unexpected side products in a reaction mixture. | Degradation of this compound under the reaction conditions. | 1. Analyze the side products to identify their structures. This can provide clues about the degradation pathway. 2. If the side products suggest acid-catalyzed degradation, consider buffering the reaction mixture or using a non-acidic catalyst. 3. If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Discoloration of the this compound sample over time. | Potential slow oxidation or reaction with trace impurities. | 1. While a slight yellowing may not significantly impact the purity for some applications, it is advisable to re-analyze the sample before use. 2. For high-purity applications, consider purifying the material by distillation or chromatography. |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic and Basic Conditions
This protocol outlines a general procedure to evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffered solutions (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC or GC-MS system
-
Vials for sample incubation
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add an aliquot of the stock solution to each of the buffered solutions to reach a final desired concentration.
-
Incubate the vials at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any reaction by neutralizing the sample if necessary.
-
Analyze the samples by HPLC or GC-MS to quantify the remaining percentage of this compound and identify any degradation products.
Visualizing the Workflow
Caption: Workflow for assessing the pH stability of this compound.
Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway of this compound under strongly acidic conditions. This is a predictive model based on chemical principles and should be confirmed experimentally.
Caption: Hypothetical acid-catalyzed degradation of this compound.
References
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National Center for Biotechnology Information. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
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Organic Syntheses. N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. [Link]
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TradeIndia. 4-Fluoro Benzyl Amine. [Link]
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ResearchGate. Thermal Destruction Pathways and Kinetics for NTf2 and Longer-Chain Bis(perfluoroalkanesulfonyl)imides (Bis-FASIs). [Link]
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University Blog Service. Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. [Link]
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Technical Support Center: Troubleshooting Bis(4-fluorobenzyl)amine Crystallization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this compound. Our approach is rooted in first principles, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Section 1: Foundational Knowledge & FAQs
This section addresses the most frequently asked questions, providing the essential physicochemical context needed before embarking on crystallization experiments.
Q1: What are the key physical properties of this compound that influence its crystallization?
Understanding the fundamental properties of a molecule is the first step in designing a successful crystallization strategy. This compound, a secondary amine with two aromatic rings, possesses characteristics that present specific challenges.
Causality: The molecule's structure—a central secondary amine flanked by two fluorobenzyl groups—results in moderate polarity. While the N-H group can participate in hydrogen bonding, the large nonpolar surface area from the aromatic rings dictates its solubility, making it more soluble in organic solvents than in water. Its symmetrical nature can favor crystallization, but as with many amines, it may have a low melting point, increasing the risk of "oiling out"[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃F₂N | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| Appearance | Likely a low-melting solid or oil | Inferred from related structures[4][5] |
| Polarity | Moderately polar | Inferred from structure |
Q2: How do I select an appropriate starting solvent system for crystallization?
Solvent selection is the most critical parameter in crystallization. The ideal solvent will dissolve the compound when hot but not when cold. For a molecule like this compound, a systematic screening approach is recommended.
Causality: The principle of "like dissolves like" is a useful starting point. Given the molecule's aromatic nature and moderate polarity, solvents ranging from nonpolar (like toluene) to moderately polar (like ethyl acetate) are good candidates. Highly polar protic solvents like ethanol or water may be less effective for the free base due to the compound's significant hydrocarbon character[6][7]. A mixed-solvent system, combining a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which it is insoluble), often provides the fine control over supersaturation needed for high-quality crystal growth[8].
Table 2: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Suitability for this compound | Rationale & Strategy |
|---|---|---|---|
| Aromatic | Toluene, Xylene | High | Good for dissolving aromatic compounds. Can be used as a single solvent or in a mixed system with an alkane anti-solvent. |
| Esters | Ethyl Acetate | High | Moderately polar, effective for a wide range of organic compounds. Often used in combination with hexanes. |
| Alkanes | Heptane, Hexane | Low (as primary) | Primarily used as an anti-solvent to induce precipitation from a more polar solvent. |
| Ethers | Diethyl Ether, THF | Moderate | Good dissolving power but their high volatility can sometimes lead to rapid, uncontrolled crashing out of the solid. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Excellent solvent but often leads to high solubility even at low temperatures, resulting in poor yields. Best used in a mixed system. |
| Ketones | Acetone | Moderate | Similar to esters, good dissolving power. Often used with an alkane anti-solvent[7]. |
| Alcohols | Isopropanol, Ethanol | Low to Moderate | Hydrogen bonding may increase solubility. Can be effective, but also may require a large amount of anti-solvent. |
Q3: What is "oiling out" and why might it occur with this compound?
"Oiling out" is a common crystallization failure mode where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline lattice[1]. This is particularly prevalent with compounds that have melting points lower than the temperature of the solution during cooling[2].
Causality: This phenomenon occurs when the level of supersaturation is too high, or the solution is cooled too quickly. Instead of molecules having time to arrange into an ordered crystal lattice, they rapidly aggregate into a disordered, liquid-like state. Amines are particularly prone to this behavior due to their hydrogen bonding capabilities and often moderate melting points[1][9]. The resulting oil is typically an impure, amorphous state of the compound, which defeats the purpose of purification.
Section 2: Common Troubleshooting Scenarios & Protocols
This section provides step-by-step protocols for addressing the most common experimental failures.
Q4: My this compound is oiling out. What is the protocol to prevent this?
When oiling out occurs, the primary goal is to reduce the rate at which supersaturation is achieved, giving the molecules adequate time to nucleate and grow into an ordered crystal structure.
-
Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into a clear solution.
-
Reduce Supersaturation: Add a small amount of the hot solvent (e.g., 5-10% additional volume) to the solution. This decreases the concentration, meaning the solution will need to reach a lower temperature before it becomes saturated, slowing the entire process[1][2].
-
Slow Cooling: This is the most critical step.
-
Insulate the flask by placing it on a cork ring or wood block and covering it with a watch glass. Do not place it directly on the benchtop.
-
Allow the flask to cool undisturbed to room temperature over several hours. Do not put it directly into an ice bath. Rapid cooling is a primary cause of oiling out[1].
-
-
Induce Crystallization (if necessary):
-
Seeding: If you have a pure crystal, add a tiny speck to the solution once it has cooled slightly below its saturation temperature. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.
-
-
Gradual Further Cooling: Once crystals have started to form at room temperature, the flask can then be moved to a refrigerator and finally an ice bath to maximize yield.
Caption: A step-by-step workflow for troubleshooting "oiling out".
Q5: No crystals are forming at all, even after cooling and scratching. What are my next steps?
Failure to form crystals typically points to one of two issues: the solution is not sufficiently supersaturated (too much solvent was used), or there is a kinetic barrier to nucleation.
Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature. If too much solvent was added initially, the solution may never reach this state upon cooling[2]. Alternatively, even in a supersaturated solution, the molecules may lack the energy or template to begin forming a stable nucleus.
-
Confirm Supersaturation: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is likely supersaturated, and the problem is nucleation. If no residue forms, the solution is too dilute[2].
-
If Too Dilute:
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume).
-
Allow the solution to cool slowly again as described in Protocol 1.
-
-
If Supersaturated (Kinetic Barrier):
-
Add Seed Crystals: This is the most effective method.
-
Solvent Shock (Anti-Solvent Addition): Carefully add a "poor" solvent (anti-solvent) dropwise to the solution at room temperature until persistent cloudiness appears. The reduced solubility should induce crystallization. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Reduce Temperature: Cool the solution to a lower temperature (0 °C or -20 °C) for an extended period. Patience is key; some crystallizations can take days.
-
Rotary Evaporation: As a last resort, slowly remove the solvent under reduced pressure using a rotary evaporator until a solid begins to form. This is less controlled but can help recover the material for another attempt[2].
-
Q6: I suspect impurities are preventing crystallization. How should I proceed?
Impurities can significantly inhibit crystal growth by adsorbing to the surface of growing crystals or by disrupting the formation of a stable lattice[10][11][12].
Causality: Even small amounts of structurally similar impurities can interfere with the highly specific intermolecular interactions required for crystallization. If the impurity concentration is high, it can also increase the overall solubility of the target compound, preventing supersaturation from being reached[11].
-
Assess Purity: Use an analytical technique like TLC, HPLC, or NMR to estimate the purity of your crude this compound.
-
Pre-Purification: If significant impurities are present, crystallization is unlikely to succeed. Purify the material first.
-
Column Chromatography: This is the most common method. For amines, which can streak on standard silica gel, consider using silica treated with a small amount of triethylamine (~1%) in the eluent or using a different stationary phase like alumina[1].
-
Acid-Base Extraction: Dissolve the crude material in a nonpolar organic solvent (e.g., diethyl ether). Extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free base back into an organic solvent.
-
-
Re-attempt Crystallization: Once the material is of higher purity, attempt crystallization again using the appropriate protocols.
Section 3: Advanced Crystallization Challenges
For issues that go beyond simple procedural errors, more advanced strategies are required.
Q7: I've obtained two different crystal forms. How do I determine if they are polymorphs and control which form I get?
The ability of a compound to exist in multiple crystalline forms is called polymorphism[13]. These polymorphs can have different physical properties, such as solubility and stability, which is critically important in pharmaceutical development[13][14].
Causality: Polymorphs arise because molecules can pack differently in the crystal lattice, leading to different intermolecular interactions and thermodynamic stabilities. The form that crystallizes is often dependent on kinetic factors like solvent, temperature, and cooling rate[15][16]. The most thermodynamically stable form is generally desired, but a metastable form may crystallize first (Ostwald's Rule of Stages).
-
Characterization: Confirm that the different forms are indeed polymorphs.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique. Different polymorphs will produce distinct diffraction patterns[13][17].
-
Differential Scanning Calorimetry (DSC): Each polymorph will have a different melting point and may show solid-state transitions upon heating[13].
-
FT-IR/Raman Spectroscopy: The different crystal packing can lead to subtle but measurable differences in vibrational spectra.
-
-
Determine Relative Stability (Slurry Experiment):
-
Add a physical mixture of the two polymorphs to a saturated solution of this compound in a chosen solvent.
-
Stir the slurry at a constant temperature for 24-72 hours.
-
Periodically sample the solid and analyze by XRPD. The metastable form will dissolve and convert to the more stable form over time[13].
-
-
Selective Crystallization:
-
Seeding: The most reliable method. Seed the supersaturated solution with the desired polymorph to direct its crystallization[13].
-
Solvent Control: Different solvents can stabilize different polymorphs through specific interactions (e.g., hydrogen bonding). Screen a variety of solvents[16][18].
-
Temperature Control: One polymorph may be more stable at a higher temperature, while another is stable at a lower temperature. Vary the crystallization temperature[15].
-
Cooling/Evaporation Rate: Slower rates generally favor the formation of the most thermodynamically stable form[13].
-
Caption: A decision-making process for handling polymorphism.
Q8: The free base simply will not crystallize. How do I perform a salt screen to find a crystalline form?
When a neutral compound, particularly an amine, resists crystallization, converting it to a salt is a powerful and common strategy[1][9].
Causality: The formation of a salt introduces strong ionic interactions. The resulting electrostatic forces in the crystal lattice are typically much stronger and more directionally defined than the van der Waals forces or hydrogen bonds in the free base crystal. This provides a powerful thermodynamic driving force for crystallization, often yielding high-melting, stable crystalline solids from oils or amorphous materials[9][19].
-
Dissolve the Free Base: Dissolve your purified this compound in a suitable non-protic solvent. Diethyl ether or ethyl acetate are excellent starting points.
-
Prepare HCl Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). Caution: Handle with care in a fume hood.
-
Precipitation: While stirring the amine solution at room temperature, add the HCl solution dropwise. The hydrochloride salt will typically precipitate immediately as a white solid.
-
Isolation:
-
Continue adding the HCl solution until no more precipitate forms.
-
Collect the solid salt by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
-
Recrystallization of the Salt: The newly formed salt can now be recrystallized. It will have very different solubility properties than the free base.
-
Screen for suitable solvents. Often, more polar solvents like alcohols (ethanol, methanol) or alcohol/water mixtures are required.
-
Perform the recrystallization using standard techniques of dissolving in a minimum of hot solvent and cooling slowly.
-
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 834401, this compound. [Link]
-
Springer Nature. (2025). Impact of impurities on crystal growth. [Link]
-
ResearchGate. (n.d.). Control of Polymorphism in Crystallization of Amino Acid. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. [Link]
-
ExportersIndia. (n.d.). 4-Fluoro Benzyl Amine. [Link]
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Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]
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ACS Publications. (2023). Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. [Link]
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ResearchGate. (n.d.). Impact of impurities on crystal growth. [Link]
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ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
-
ChemBK. (n.d.). 4-fluorobenzylamine. [Link]
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MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]
-
OSTI.gov. (1993). Effect of impurities on the processes of crystal growth. [Link]
-
APC Ltd. (2020). How to Select the Best Solvent for Crystallization?. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
ResearchGate. (n.d.). Synthesis, crystal growth and characterizations of 4-fluorobenzyl ammonium dihydrogen phosphate of NLO single crystal [PFBADP]. [Link]
-
PubMed. (n.d.). Crystal structure determination of new antimitotic agent bis(p-fluorobenzyl)trisulfide. [Link]
-
ResearchGate. (n.d.). The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient. [Link]
-
National Institutes of Health. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]
-
Reddit. (2024). How to purify Benzylamine?. [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]
-
European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. [Link]
- Google Patents. (n.d.). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
- Google Patents. (n.d.).
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Technical Support Center: Catalyst Selection for Bis(4-fluorobenzyl)amine Synthesis
Welcome to the Technical Support Center for the synthesis of Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and reaction optimization for this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and practical, field-tested insights.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound, primarily via reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the reductive amination to form this compound can stem from several factors, primarily inefficient imine formation and suboptimal reduction conditions.[1]
Core Causality & Remediation:
-
Inefficient Imine Formation: The initial condensation of 4-fluorobenzaldehyde and 4-fluorobenzylamine to form the corresponding imine is a reversible equilibrium reaction.[2] The water generated during this step can hydrolyze the imine back to the starting materials.
-
Solution: Employ a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester water and drive the equilibrium towards the imine product.[1] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be effective.
-
-
Premature Reduction of the Aldehyde: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol, a common byproduct that reduces the overall yield of the desired secondary amine.[3]
-
Solution: Opt for a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it preferentially reduces the protonated imine (iminium ion) over the aldehyde.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions (pH 4-6) which favor iminium ion formation.[4][6]
-
-
Suboptimal pH: The rate of imine formation is pH-dependent. Highly acidic conditions can protonate the starting amine, rendering it non-nucleophilic, while basic conditions do not sufficiently activate the aldehyde.
-
Solution: Maintain a weakly acidic medium (pH ~5) to facilitate both the nucleophilic attack of the amine and the dehydration step. A catalytic amount of acetic acid is often added to achieve this.[7]
-
Q2: I am observing significant amounts of the tertiary amine, Tris(4-fluorobenzyl)amine, as a byproduct. How can I minimize this over-alkylation?
The formation of a tertiary amine is a common side reaction where the desired secondary amine product, this compound, acts as a nucleophile and reacts with another molecule of 4-fluorobenzaldehyde.[1]
Core Causality & Remediation:
-
Relative Nucleophilicity: The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a faster subsequent reaction with the aldehyde.
-
Solution 1: Stoichiometric Control: Use a slight excess of the primary amine (4-fluorobenzylamine) relative to the aldehyde (4-fluorobenzaldehyde). This increases the probability of the aldehyde reacting with the intended starting material.[1]
-
Solution 2: Stepwise Procedure: A more controlled approach is a two-step, one-pot synthesis. First, allow the imine to form completely by mixing the aldehyde and amine (with a dehydrating agent if necessary) for a period before introducing the reducing agent. This minimizes the concentration of unreacted aldehyde available to react with the secondary amine product.[5]
-
Q3: My starting material, 4-fluorobenzaldehyde, is being reduced to 4-fluorobenzyl alcohol. How can this be prevented?
The formation of 4-fluorobenzyl alcohol is a clear indication that the reducing agent is reacting with the starting aldehyde before the imine is formed and reduced.
Core Causality & Remediation:
-
Reactive Reducing Agent: As mentioned in Q1, sodium borohydride (NaBH₄) is capable of reducing aldehydes.[3][4] If added too early or under conditions that do not favor rapid imine formation, it will readily reduce the aldehyde.
-
Solution: The most effective solution is to switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which exhibits excellent chemoselectivity for the iminium ion over the aldehyde.[4][7] If you must use NaBH₄, ensure that imine formation is complete before its addition. This can be monitored by techniques like TLC or ¹H NMR.
-
Section 2: Catalyst and Reagent Selection FAQs
This section provides answers to frequently asked questions regarding the selection of catalysts and reagents for the synthesis of this compound.
Q4: What are the most common catalytic systems for synthesizing this compound via reductive amination?
The synthesis of this compound is typically achieved through a one-pot reductive amination of 4-fluorobenzaldehyde and 4-fluorobenzylamine. This can also be viewed as the reductive self-condensation of 4-fluorobenzaldehyde in the presence of an ammonia source, which first forms the primary amine and then reacts further. The most common methods involve either catalytic hydrogenation or the use of hydride reducing agents.
-
Catalytic Hydrogenation: This "greener" approach utilizes hydrogen gas as the reductant in the presence of a heterogeneous catalyst.
-
Raney Nickel (Ra-Ni): A highly active and cost-effective catalyst for the hydrogenation of imines. It is widely used in industrial processes for amine synthesis.[8][9] However, it may require higher pressures and temperatures and can sometimes lead to over-reduction or side reactions.
-
Palladium on Carbon (Pd/C): Another excellent catalyst for hydrogenation. It is often more selective than Raney Nickel and can be used under milder conditions.[10] Pd/C is particularly useful for the hydrogenolysis of benzylic C-N bonds, so careful control of reaction conditions is necessary to prevent cleavage of the desired product.[11]
-
-
Hydride Reducing Agents: These reagents offer the convenience of not requiring high-pressure hydrogenation equipment.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for laboratory-scale reductive aminations due to its mildness, high selectivity for imines over aldehydes, and operational simplicity.[4][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective and selective, but its use is becoming less common due to the toxicity of cyanide byproducts.[2][4]
-
Sodium Borohydride (NaBH₄): A less expensive but also less selective option. Its use requires a two-step approach where the imine is pre-formed before the addition of the reducing agent to minimize aldehyde reduction.[5]
-
| Catalyst/Reagent | Primary Advantages | Key Considerations |
| Raney Nickel | Cost-effective, highly active. | May require high pressure/temperature; potential for over-reduction. |
| Palladium on Carbon (Pd/C) | High selectivity, milder conditions. | More expensive than Ra-Ni; potential for C-N bond cleavage. |
| Sodium Triacetoxyborohydride | Excellent selectivity, mild conditions, operational simplicity. | Higher cost compared to NaBH₄. |
| Sodium Borohydride | Inexpensive, readily available. | Low selectivity; requires a two-step procedure to avoid aldehyde reduction. |
Q5: How do I choose between catalytic hydrogenation and a hydride-based reduction?
The choice depends on several factors including the scale of the reaction, available equipment, and desired selectivity.
-
Catalytic Hydrogenation (e.g., Ra-Ni, Pd/C with H₂):
-
Pros: High atom economy (water is the only stoichiometric byproduct), environmentally friendly, and often more cost-effective for large-scale synthesis. The catalyst can be recovered and reused.
-
Cons: Requires specialized high-pressure hydrogenation equipment. Catalyst handling can be hazardous (Raney Nickel is pyrophoric).[8]
-
-
Hydride-Based Reduction (e.g., NaBH(OAc)₃):
-
Pros: Does not require high-pressure reactors, making it more accessible for standard laboratory setups. Reactions are often faster and easier to set up and monitor. Offers excellent chemoselectivity.[7]
-
Cons: Generates stoichiometric amounts of boron-containing waste. The reagents are generally more expensive than hydrogen gas.
-
Q6: I am having difficulty purifying the final this compound product. What are the best practices?
Purification can be challenging due to the basic nature of the amine and the potential for similarly polar byproducts.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Wash the organic layer to remove any remaining starting materials or byproducts.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry with a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be used.
-
Pro-Tip: Amines can streak on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (~1%) to the eluent system. This deactivates the acidic silanol groups on the silica surface, leading to better peak shapes and improved separation.
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE), add 4-fluorobenzylamine (1.05 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The progress can be monitored by TLC.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or via acid-base extraction to yield pure this compound.
Protocol 2: Synthesis via Catalytic Hydrogenation with Pd/C
This protocol requires a high-pressure hydrogenation apparatus.
-
In a pressure vessel, dissolve 4-fluorobenzaldehyde (1.0 eq.) and 4-fluorobenzylamine (1.05 eq.) in a suitable solvent such as ethanol or methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. J. Am. Chem. Soc. 2018, 140, 2292−2300. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]
-
Semantic Scholar. (2021). Recent Advances of Pd/C-Catalyzed Reactions.[Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
-
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025). Chemoselective Transf.[Link]
-
Wikipedia. (n.d.). Raney nickel.[Link]
-
Wikipedia. (n.d.). Reductive amination.[Link]
-
OSTI.GOV. (1985). Raney nickel catalysis of aromatic amines (Patent).[Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 138-146. [Link]
-
Semantic Scholar. (n.d.). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines.[Link]
-
YouTube. (2020). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE.[Link]
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Google Patents. (n.d.). US 2013/0280190 A1.[Link]
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Google Patents. (n.d.). United States Patent.[Link]
-
National Institutes of Health. (n.d.). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands.[Link]
-
Google Patents. (n.d.). United States Patent.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[Link]
-
YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination.[Link]
-
Reddit. (2024). How to purify Benzylamine?[Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.[Link]
-
Royal Society of Chemistry. (2014). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study.[Link]
-
ResearchGate. (n.d.). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process.[Link]
-
ResearchGate. (n.d.). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study.[Link]
-
National Institutes of Health. (n.d.). Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands.[Link]
- Google Patents. (n.d.).
-
PubMed. (2023). Palladium-Catalyzed Synthesis of Linked Bis-Heterocycles Synthesis and Investigation of Photophysical Properties.[Link]
-
MDPI. (n.d.). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.[Link]
-
ResearchGate. (n.d.). Expeditious and highly efficient synthesis of propargylamines using a Pd‐Cu nanowires catalyst under solvent‐free conditions.[Link]
-
National Institutes of Health. (2024). Benzylic C(sp3)–H fluorination.[Link]
-
Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination.[Link]
-
Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.[Link]
-
Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link]
-
Myers, A. (n.d.). Myers Chem 115.[Link]
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- 11. youtube.com [youtube.com]
Technical Support Center: Managing Impurities in Bis(4-fluorobenzyl)amine Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-fluorobenzyl)amine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the common impurities that can arise during its synthesis, primarily through reductive amination, and provide actionable strategies for their management.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary impurities associated with it?
The most prevalent method for synthesizing this compound is the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine.[2][3] This process, while generally efficient, can lead to the formation of several impurities.
Common Impurities:
-
Unreacted Starting Materials: Residual 4-fluorobenzaldehyde and 4-fluorobenzylamine are common impurities.
-
Over-alkylation Products: Tertiary amines can form if the newly formed secondary amine reacts further with the aldehyde.
-
Side-Reaction Products: Impurities can arise from reactions involving the solvent or other reagents present in the reaction mixture.
-
Products of Self-Condensation: Although 4-fluorobenzaldehyde cannot undergo self-condensation as it lacks alpha-hydrogens, the amine starting material can potentially undergo side reactions.[4]
Q2: My reaction is sluggish, and I'm observing a significant amount of unreacted 4-fluorobenzaldehyde. What could be the cause?
Several factors can contribute to an incomplete reaction:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine from the aldehyde and amine.[3] This equilibrium can be influenced by factors such as pH and the presence of water.
-
Deactivated Aldehyde: The fluorine substituent on the benzaldehyde can slightly lower its reactivity.[5]
-
Suboptimal Reducing Agent: The choice and activity of the reducing agent are critical. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[3][6][7] Each has its own reactivity profile and optimal reaction conditions.[6][7]
-
Insoluble Starting Materials: Poor solubility of either the aldehyde or the amine in the chosen solvent can hinder the reaction rate.[2]
Q3: I'm seeing an impurity with a higher molecular weight than my product. What is it likely to be, and how can I prevent its formation?
A higher molecular weight impurity is often a result of over-alkylation, leading to the formation of a tertiary amine, Tris(4-fluorobenzyl)amine.
Prevention Strategies:
-
Stoichiometry Control: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of the amine can sometimes favor the formation of the desired secondary amine.
-
Reaction Conditions: Lowering the reaction temperature and monitoring the reaction progress closely can help minimize over-alkylation.
-
Choice of Reducing Agent: Some reducing agents are more selective than others. STAB, for instance, is known for its mildness and can sometimes offer better control.[3]
Q4: How can I effectively remove unreacted 4-fluorobenzylamine from my final product?
4-fluorobenzylamine is a basic compound and can often be removed through the following methods:
-
Acid Wash: Performing an aqueous acid wash (e.g., with dilute HCl) during the work-up will protonate the amine, making it water-soluble and allowing for its extraction from the organic phase containing the desired product.
-
Chromatography: While potentially leading to some product loss on silica gel, column chromatography is an effective method for separating the more polar amine from the less polar product.[8]
-
Distillation: If the boiling points are sufficiently different, vacuum distillation can be an effective purification method.[9]
Troubleshooting Guide
This section provides a structured approach to common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Starting Materials | 1. Incomplete imine formation.2. Deactivated reducing agent.3. Poor solubility of reactants.[2] | 1. Adjust pH to be weakly acidic (pH 4-5) to favor imine formation.[7] Consider adding a dehydrating agent.2. Use a fresh, high-quality reducing agent. Consider switching to a more reactive one if necessary.3. Choose a solvent in which both starting materials are fully soluble at the reaction temperature. |
| Formation of Over-alkylation Impurity (Tertiary Amine) | 1. Incorrect stoichiometry.2. Prolonged reaction time or elevated temperature. | 1. Carefully control the molar ratio of aldehyde to amine.2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Consider running the reaction at a lower temperature. |
| Presence of Unidentified Byproducts | 1. Side reactions with solvent or impurities in starting materials.2. Degradation of product or intermediates. | 1. Use high-purity, dry solvents and reagents.[8] Ensure starting materials are pure before use.[4]2. Analyze the reaction mixture at different time points to identify when the byproduct appears. This can provide clues about its formation mechanism. |
| Difficulty in Purifying the Final Product | 1. Similar polarities of the product and impurities.2. Product instability on silica gel.[8] | 1. Consider alternative purification techniques such as crystallization or vacuum distillation.2. If using chromatography, try different solvent systems or a different stationary phase (e.g., alumina). A quick filtration through a short plug of silica may be sufficient to remove polar impurities without significant product loss. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)[6]
-
Dichloromethane (DCM), anhydrous[8]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DCM, add 4-fluorobenzylamine (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add STAB (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Hexanes
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with hexanes.
-
Load the adsorbed crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10%).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified this compound.
Visualizing Reaction and Impurity Formation
Reductive Amination Pathway
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Logic Flow
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 14. 对氟苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Work-up procedure for Bis(4-fluorobenzyl)amine synthesis
An in-depth technical guide to the work-up procedure for Bis(4-fluorobenzyl)amine synthesis, presented by the Gemini Technical Support Center.
Introduction for the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for professionals in research and drug development who are navigating the intricacies of amine synthesis. The work-up and purification of secondary amines, such as this compound, are critical steps that significantly impact yield and purity. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural choice, troubleshooting common issues, and providing validated protocols. Our goal is to empower you with the expertise to refine your methodology, anticipate challenges, and ensure the integrity of your final product.
Troubleshooting Guide: Common Work-Up Challenges
This section addresses specific problems you might encounter during the isolation and purification of this compound, particularly following a reductive amination synthesis.
Question: I've quenched my reaction and started the extraction, but a persistent emulsion has formed at the interface. How can I resolve this?
Answer: Emulsion formation is a frequent challenge in amine work-ups, often caused by the surfactant-like properties of amine salts or fine particulates at the phase boundary. Here are several effective strategies to break an emulsion:
-
Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the phases.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solvent Addition: Adding more of the organic solvent can sometimes resolve the issue by changing the phase ratio.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.
Work-up Nightmare #2): When an aqueous solvent is added to the diluted reaction mixture, an emulsion forms. [1] All efforts to resolve the layers fail. Solution: See the methods described above.[1]
Question: My final product yield is significantly lower than expected. Where could I have lost my product?
Answer: Low yield can stem from several stages of the work-up. Consider these possibilities:
-
Incomplete Extraction from Aqueous Layer: this compound, as a secondary amine, is basic. During an acidic wash (e.g., with dilute HCl) intended to remove primary amine starting material, your desired product will also be protonated and partition into the aqueous layer.[2][3] It is crucial to thoroughly basify this aqueous layer (e.g., with 2M NaOH to pH > 10) and then extract it multiple times (at least 3x) with your organic solvent to recover the free amine product.
-
Product Volatility: While this compound is not extremely volatile, aggressive removal of the solvent on a rotary evaporator at high temperature and very low pressure can lead to some product loss. It is advisable to remove the solvent under moderate vacuum.
-
Adsorption during Chromatography: Amines are known to streak or irreversibly adsorb onto standard silica gel due to its acidic nature.[4] This can drastically reduce recovery. If column chromatography is necessary, consider using deactivated silica (e.g., by adding 1-2% triethylamine to your eluent) or using a different stationary phase like basic alumina.[4]
Question: After purification, my NMR analysis shows contamination with unreacted 4-fluorobenzylamine or 4-fluorobenzaldehyde. How can I remove these?
Answer: This indicates an incomplete reaction or an inefficient work-up.
-
Removing 4-fluorobenzylamine (Primary Amine): The most effective way to remove a primary amine from a secondary amine is through an acid/base extraction.[2][5] By carefully washing the organic layer with a dilute acid (e.g., 1M HCl), the more basic primary amine can be selectively protonated and extracted into the aqueous phase. However, as mentioned, the desired secondary amine will also be extracted. A more refined approach involves pH-controlled extraction, which can selectively separate amines with different pKa values.[6]
-
Removing 4-fluorobenzaldehyde (Aldehyde): Unreacted aldehyde can be removed by washing the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.
Frequently Asked Questions (FAQs)
Question: What is the primary purpose of an acidic wash during the work-up?
Answer: The acidic wash is a cornerstone of amine purification. Its main purpose is to convert basic compounds, like amines, into their water-soluble ammonium salt forms.[3] This allows for their separation from non-basic organic impurities that remain in the organic phase. In the context of this compound synthesis, it is primarily used to remove unreacted 4-fluorobenzylamine. It's a critical step that leverages the difference in chemical properties between the starting material and other components of the reaction mixture.
Question: Why is a final brine wash recommended before drying the organic layer?
Answer: A brine (saturated NaCl solution) wash serves two main purposes. First, it helps to break up any minor emulsions that may have formed. Second, and more importantly, it reduces the amount of dissolved water in the organic layer. Water has a lower solubility in brine than in the organic solvent. This pre-drying step makes the subsequent drying with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) more efficient.
Question: Can I purify this compound by distillation?
Answer: Purification by distillation is a possibility. 4-Fluorobenzylamine has a boiling point of approximately 183 °C at atmospheric pressure.[7] The boiling point of the desired product, this compound, will be significantly higher. Vacuum distillation would be the preferred method to avoid thermal decomposition at high temperatures. However, if byproducts have similar boiling points, distillation may not provide adequate separation, and chromatography would be necessary.[8]
Experimental Protocols & Data
Standard Reductive Amination Work-up Protocol
This protocol assumes the synthesis of this compound was performed via reductive amination of 4-fluorobenzaldehyde and 4-fluorobenzylamine using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10]
-
Quench the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[9]
-
Dilute and Separate: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Separate the organic layer.
-
Extract Aqueous Layer: Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.
-
Acidic Wash (Optional - for removing primary amine): Wash the combined organic layers with 1M HCl (2 x volume). Crucially, save the aqueous acidic layer as it now contains your protonated secondary amine product.
-
Basify and Re-extract: Cool the saved acidic aqueous layer in an ice bath. Slowly add 2M NaOH solution with swirling until the pH is >10 (verify with pH paper). A milky white precipitate of the free amine may form. Extract this basified aqueous solution three times with fresh organic solvent.
-
Wash and Dry: Combine these new organic layers. Wash once with water, followed by a wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Fluorobenzylamine | C₇H₈FN | 125.14[11] | 183 (lit.) | 1.095 @ 25°C (lit.) |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 181 (lit.) | 1.157 @ 25°C |
| This compound | C₁₄H₁₃F₂N | 233.26 [12] | >250 (Estimated) | N/A |
Visualized Workflows and Logic
General Work-up Workflow Diagram
This diagram illustrates the standard sequence of operations for isolating the crude product after the reaction is complete.
Caption: Partitioning logic during acid-base extraction.
References
-
Reddit. (2024). Amine workup. r/Chempros. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
ExportersIndia. (n.d.). 4-Fluoro Benzyl Amine. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]
-
PharmaCompass. (n.d.). 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
LookChem. (n.d.). Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. [Link]
- Google Patents. (n.d.).
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. [Link]
Sources
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- 2. chem.rochester.edu [chem.rochester.edu]
- 3. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Workup [chem.rochester.edu]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
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- 9. rsc.org [rsc.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C14H13F2N | CID 834401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: By-product Analysis in Bis(4-fluorobenzyl)amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on identifying, troubleshooting, and minimizing by-product formation.
Overview of this compound Synthesis
This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its synthesis is most commonly achieved via reductive amination, which involves the reaction of 4-fluorobenzaldehyde with 4-fluorobenzylamine.[3] This process first forms an intermediate imine, which is then reduced to the target secondary amine.[3][4]
While seemingly straightforward, this reaction is prone to the formation of several by-products that can complicate purification and reduce yields. Understanding the reaction mechanism is crucial for effective troubleshooting.
Caption: Primary reaction pathway for this compound synthesis via reductive amination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Incomplete Reaction & Persistent Impurities
Q: My post-reaction analysis (GC-MS/NMR) shows significant amounts of unreacted starting materials and an unexpected peak corresponding to the imine intermediate. What's going wrong?
A: This is the most common challenge and typically points to an incomplete or inefficient reduction step. The imine is the direct precursor to your product, and its presence means the reducing agent did not fully convert it.[5]
Causality & Explanation: The reductive amination is a two-step, one-pot process: imine formation followed by reduction.[3] If the reduction is slow, inefficient, or incomplete, the imine will persist. This can be due to several factors:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can react with the solvent (especially methanol) or prematurely reduce the starting aldehyde, depleting the reagent before it can reduce the imine.[5][6]
-
Reaction Conditions: The pH must be carefully controlled (typically mildly acidic, pH 4-5) to facilitate imine formation without protonating and deactivating the starting amine.[7]
-
Water Content: The initial condensation step produces water. If not removed or tolerated by the reaction conditions, water can hydrolyze the imine back to the starting materials, shifting the equilibrium away from the product.[8]
Troubleshooting Actions:
-
Optimize the Reducing Agent: Switch from NaBH₄ to a milder, more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[9] This reagent is particularly effective because it is less basic, does not readily reduce aldehydes, and is compatible with a wider range of solvents.[6]
-
Control the Addition Sequence: Allow the aldehyde and amine to stir for 30-60 minutes to ensure maximum imine formation before adding the reducing agent.[9] This minimizes the undesirable reduction of the starting aldehyde.
-
Use a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium towards the product.[9]
-
Verify Reagent Quality: Ensure your 4-fluorobenzylamine and 4-fluorobenzaldehyde are pure. Impurities in the starting materials can lead to side reactions.[10]
Issue 2: Formation of 4-Fluorobenzyl Alcohol
Q: I've identified 4-fluorobenzyl alcohol as a major by-product. How do I prevent this?
A: The formation of 4-fluorobenzyl alcohol indicates that your reducing agent is reducing the starting 4-fluorobenzaldehyde before it can react with the amine to form the imine.
Causality & Explanation: This side reaction is a classic example of competitive reduction. Aldehydes are susceptible to reduction by hydride reagents. If the reducing agent is too powerful (like NaBH₄) and is present before the imine has formed, it will attack the aldehyde carbonyl.[9]
Troubleshooting Actions:
-
Prioritize Imine Formation: As mentioned above, add the reducing agent portion-wise only after confirming imine formation via TLC or another monitoring technique.
-
Use a Chemoselective Reducing Agent: This is the most robust solution. Reagents like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) are specifically chosen for reductive aminations because they are less reactive towards aldehydes and ketones but readily reduce the protonated iminium ion intermediate.[6][11]
Issue 3: Over-Alkylation and Tertiary Amine Formation
Q: My mass spectrometry data suggests the presence of a higher molecular weight species. Could this be a tertiary amine?
A: While less common than other by-products, the formation of a tertiary amine, tris(4-fluorobenzyl)amine, is possible. This occurs when the desired secondary amine product, this compound, acts as a nucleophile and reacts with another molecule of 4-fluorobenzaldehyde and is subsequently reduced.
Causality & Explanation: The product of your reaction is itself a secondary amine, which can, in principle, undergo another reductive amination. This is more likely if there is a significant excess of the aldehyde and reducing agent remaining after the primary reaction is complete.
Troubleshooting Actions:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the 4-fluorobenzylamine relative to the 4-fluorobenzaldehyde. This ensures the aldehyde is the limiting reagent, minimizing its availability for a second reaction.[9]
-
Monitor the Reaction: Follow the reaction's progress via TLC or HPLC. Once the starting aldehyde is consumed, proceed with the workup to prevent further reactions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Bis(4-fluorobenzyl)amine
Welcome to the technical support center for the purification of Bis(4-fluorobenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography purification of this and other secondary aromatic amines. Here, we synthesize technical protocols with field-proven insights to help you navigate common issues and optimize your separation.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound with standard silica gel chromatography challenging?
This compound is a secondary amine, making it a basic compound. The stationary phase in standard column chromatography, silica gel, has an acidic surface due to the presence of silanol groups (Si-OH). This acidity causes a strong acid-base interaction with basic amines like yours.[1][2] This interaction can lead to several problems:
-
Irreversible Adsorption: The amine may bind so strongly to the silica that it fails to elute, resulting in very low or no recovery.[3]
-
Peak Tailing: The compound elutes slowly and unevenly, leading to broad, streaky bands instead of sharp, well-defined peaks. This severely compromises separation from impurities.
-
Compound Degradation: The acidic nature of silica can sometimes degrade sensitive molecules.[2][4]
Q2: What is the best stationary phase to start with?
For basic compounds like this compound, you have three primary choices for the stationary phase:
-
Deactivated Silica Gel (Recommended Start): This is standard silica gel where the acidic sites are masked by adding a small amount of a basic modifier, typically triethylamine (TEA), to the mobile phase.[3][5][6] This is often the most convenient and cost-effective approach. A concentration of 0.5-2% TEA in the eluent is a common starting point.
-
Alumina (Basic or Neutral): Alumina is an alternative stationary phase that is available in acidic, neutral, and basic grades. For amines, basic or neutral alumina is a logical choice to avoid the strong acid-base interactions seen with silica.[4][7] However, solvent systems developed for silica often do not transfer directly to alumina.[7]
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface has been chemically modified with amino groups.[1] This creates a more inert surface that minimizes strong interactions with basic analytes, often providing excellent peak shape without mobile phase additives.[1][2] This is an excellent, though more expensive, option if other methods fail.
Q3: How do I select an appropriate mobile phase (eluent)?
The selection process should always begin with Thin-Layer Chromatography (TLC). A good starting point for a compound like this compound, which has two aromatic rings, is a non-polar solvent mixed with a moderately polar solvent.
A literature procedure for this compound reports successful purification using a mobile phase of ethyl acetate/petroleum ether (1:8) containing 1% triethylamine .[8] This is an excellent starting point for your TLC analysis.
-
General Solvent Systems: Common systems for compounds of moderate polarity include mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol.[9]
-
Goal Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate. This Rf range typically ensures good separation on a flash column without requiring an excessive volume of solvent.
Troubleshooting Guide
Problem: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexane.
-
Cause: The solvent system is not polar enough to elute the compound, or the compound is irreversibly binding to the acidic silica on the TLC plate.
-
Solution 1: Increase Solvent Polarity. Switch to a more polar solvent system, such as dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5% MeOH in DCM).[9]
-
Solution 2: Add a Basic Modifier. This is the most likely solution. Prepare a new eluent containing 1% triethylamine (TEA).[6][8] Spot your compound on a new TLC plate and develop it with this modified eluent. The TEA will compete with your amine for the acidic silanol sites, allowing it to move up the plate.[2][3]
Problem: My compound streaks badly on the TLC plate, making the Rf value difficult to read.
-
Cause: This is a classic sign of strong interaction between your basic amine and the acidic stationary phase.[10] It can also be caused by overloading the spot on the TLC plate.
-
Solution 1: Add Triethylamine (TEA). As above, adding 0.5-2% TEA to your eluent system will typically resolve streaking by neutralizing the acidic sites on the silica.
-
Solution 2: Use a Different Stationary Phase. If adding TEA does not completely resolve the issue, perform a TLC analysis using an alumina or amine-functionalized TLC plate to see if peak shape improves.[1]
-
Solution 3: Dilute Your Sample. Ensure you are not applying too much compound to the TLC plate. A very concentrated spot can lead to tailing.
Problem: I ran the column, but my yield is very low. I suspect the compound is stuck on the silica.
-
Cause: Insufficient deactivation of the silica gel or an insufficiently polar mobile phase.
-
Solution 1: "Flush" the Column. After your initial elution, try flushing the column with a much more polar solvent system that still contains TEA. For example, if you used 20% EtOAc/Hexane + 1% TEA, flush with 50% EtOAc/Hexane + 1% TEA, followed by 5% MeOH/DCM + 1% TEA. This may recover the remainder of your compound.
-
Solution 2: Pre-treat the Silica. For future runs, ensure the silica is thoroughly equilibrated with the TEA-containing eluent before loading your compound. You can do this by flushing the packed column with several column volumes of the eluent.
-
Solution 3: Dry Loading vs. Wet Loading. If you are "wet loading" (dissolving the sample in the eluent), the solvent can interfere with binding at the top of the column. Consider "dry loading": dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4] This often results in sharper bands and better separation.
Problem: My compound co-elutes with a close-running impurity.
-
Cause: The chosen solvent system does not provide enough selectivity (separation) between your product and the impurity.
-
Solution 1: Decrease Solvent Polarity. A less polar ("weaker") eluent will cause all compounds to move more slowly, which can often increase the separation between two spots with close Rf values.
-
Solution 2: Change Solvent System. Selectivity is not just about polarity. Different solvents interact with compounds in different ways. If you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Hexane or Diethyl Ether/Hexane to see if the separation factor improves.[11] Sometimes changing the solvent class entirely can resolve spots that run together in another system.[11]
Data and Protocols
Summary of Recommended Starting Conditions
| Parameter | Recommendation 1 (Literature-Based) | Recommendation 2 (Alternative) | Justification |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Neutral or Basic Alumina | Silica is common and effective when deactivated.[8] Alumina is a good alternative for basic compounds if silica fails.[4] |
| Mobile Phase | 12.5% Ethyl Acetate in Petroleum Ether | 1-5% Methanol in Dichloromethane | The literature system is proven for this specific molecule.[8] The alternative is a more polar system for more stubborn separations.[9] |
| Additive | 1% Triethylamine (TEA) | 1% Triethylamine (TEA) | Crucial for preventing peak tailing and improving recovery of basic amines. [1][2][3][6] |
| Target Rf | 0.25 - 0.35 | 0.25 - 0.35 | Optimal range for good separation in flash chromatography. |
Protocol 1: TLC Analysis and Solvent System Optimization
-
Prepare Stock Solution: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare Eluent: Based on the table above, prepare ~10 mL of your chosen starting eluent. For the literature-based system, mix 8 mL of petroleum ether, 1 mL of ethyl acetate, and 0.1 mL of triethylamine.
-
Spot the TLC Plate: Using a capillary tube, carefully spot your crude material on the baseline of a silica gel TLC plate. Also spot any available starting materials for comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze and Optimize:
-
If the desired spot has an Rf of ~0.3 and is well-separated from impurities, proceed to the column.
-
If the Rf is too low (<0.2), increase the polarity (e.g., move from 1:8 to 1:4 EtOAc/Pet. Ether).
-
If the Rf is too high (>0.5), decrease the polarity.
-
If spots are streaking, ensure you have added 1% TEA. If streaking persists, consider testing on an alumina TLC plate.
-
Protocol 2: Flash Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Choose an appropriate size column for your sample amount (typically a 40-100:1 ratio of silica weight to crude sample weight).
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your chosen eluent (containing 1% TEA) to form a uniform slurry.
-
Pour the slurry into the column. Use additional eluent to rinse the beaker and wash any silica off the column walls.
-
Gently tap the column to pack the silica bed evenly and open the stopcock to drain the excess solvent until it is level with the top of the silica bed.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimum amount of DCM.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in your packed column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Using gentle air pressure ("flash"), push the solvent through the column at a steady rate.
-
Collect fractions in test tubes. Monitor the progress of the separation by performing TLC on the collected fractions.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Optimization Workflow
The following diagram outlines the decision-making process for developing your purification method.
Caption: Decision workflow for optimizing column chromatography conditions.
References
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
Restek. Troubleshooting Guide.[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Mohammad, A., et al. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 723-727. [Link]
-
Indian Journal of Chemical Technology. (2005). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.[Link]
-
University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography.[Link]
-
Reddit. (2022). Advice on column chromatography.[Link]
-
BGD Group. (2011). TLC Developing System.[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]
-
Chromservis. HPLC Troubleshooting Guide.[Link]
-
Royal Society of Chemistry. (2017). Catalyst-free Reductive Amination of Aromatic Aldehydes with Ammonium Formate and Hantzsch Ester.[Link]
Sources
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- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. rsc.org [rsc.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. users.ox.ac.uk [users.ox.ac.uk]
Validation & Comparative
A Comparative Guide to the Synthesis and Utility of Bis(4-fluorobenzyl)amine and Bis(4-chlorobenzyl)amine for Pharmaceutical Research
Introduction: The Subtle but Significant Impact of Halogen Substitution in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Among these, fluorine and chlorine are frequently employed to modulate the physicochemical and pharmacological properties of bioactive compounds. This guide provides an in-depth comparison of two closely related, yet distinct, secondary amines: bis(4-fluorobenzyl)amine and bis(4-chlorobenzyl)amine. Both molecules serve as valuable intermediates and structural motifs in the synthesis of novel therapeutic agents. The choice between a fluorine or chlorine substituent on the benzyl rings can have profound implications for a compound's synthetic accessibility, metabolic stability, and biological activity. This document aims to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when selecting between these two key building blocks.
Physicochemical and Pharmacological Properties: A Tale of Two Halogens
The substitution of hydrogen with fluorine or chlorine at the para-position of the benzyl rings in these secondary amines imparts distinct electronic and steric properties. These differences, though subtle, can significantly influence the behavior of the molecule in both chemical reactions and biological systems.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, while its small size allows it to act as a bioisostere of a hydrogen atom. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1][2][3] In contrast, chlorine is less electronegative but more polarizable and larger than fluorine. While it also has an electron-withdrawing inductive effect, it can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.[4]
A molecular matched-pair analysis of fluorinated versus chlorinated compounds in pharmaceutical databases reveals that fluorinated compounds tend to be more soluble and less toxic than their chlorinated counterparts.[4] Conversely, chlorinated compounds, on average, show a slight increase in binding affinity for their biological targets.[4]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Bis(4-chlorobenzyl)amine | Starting Material: 4-Fluorobenzylamine | Starting Material: 4-Chlorobenzylamine |
| CAS Number | 134227-41-1[5] | 13541-00-9 | 140-75-0[6] | 104-86-9 |
| Molecular Formula | C₁₄H₁₃F₂N[5] | C₁₄H₁₃Cl₂N | C₇H₈FN[6] | C₇H₈ClN |
| Molecular Weight | 233.26 g/mol [5] | 266.17 g/mol | 125.14 g/mol [6] | 141.60 g/mol |
| Calculated LogP | 3.1 | 4.1 | 1.3 | 1.7 |
| pKa (predicted) | ~9.0 | ~8.8 | ~9.2 | ~9.0 |
Synthesis via Reductive Amination: A Comparative Workflow
The most efficient and widely adopted method for the synthesis of secondary amines such as this compound and bis(4-chlorobenzyl)amine is reductive amination.[7][8][9] This one-pot reaction involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
The electron-withdrawing nature of both halogens will slightly deactivate the aromatic ring; however, the stronger inductive effect of fluorine may render the carbonyl carbon of 4-fluorobenzaldehyde slightly more electrophilic than that of 4-chlorobenzaldehyde. Conversely, the greater electron-withdrawing effect of fluorine will also decrease the basicity and nucleophilicity of the 4-fluorobenzylamine compared to 4-chlorobenzylamine.[10] These opposing effects may lead to subtle differences in reaction kinetics and overall yield, which would need to be determined empirically for a given set of reaction conditions.
Diagram 1: General Workflow for Reductive Amination
Caption: A generalized workflow for the synthesis of bis(p-halobenzyl)amines.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of both this compound and bis(4-chlorobenzyl)amine. Optimization of reaction time and stoichiometry may be required to achieve maximum yields.
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
4-Fluorobenzylamine (1.0 eq)[11]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane, add 4-fluorobenzylamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.
Protocol 2: Synthesis of Bis(4-chlorobenzyl)amine
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
4-Chlorobenzylamine (1.0 eq)[12]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane, add 4-chlorobenzylamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC (typically 4-6 hours).
-
Work up the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield bis(4-chlorobenzyl)amine.
Data Presentation and Characterization
While a direct comparative study on the yields of these specific reactions is not available, literature on similar reductive aminations suggests that yields for both reactions are generally high, often exceeding 80%.
Table 2: Expected Characterization Data
| Compound | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| This compound | Colorless oil | ~7.25 (m, 8H), ~3.75 (s, 4H), ~1.7 (br s, 1H) | ~162 (d, J=245 Hz), ~135 (d, J=3 Hz), ~130 (d, J=8 Hz), ~115 (d, J=21 Hz), ~52 | [M+H]⁺ 234.1 |
| Bis(4-chlorobenzyl)amine | White to off-white solid | ~7.30 (m, 8H), ~3.70 (s, 4H), ~1.8 (br s, 1H) | ~138, ~133, ~130, ~128, ~53 | [M+H]⁺ 266.0 |
Note: NMR chemical shifts and coupling constants are approximate and may vary slightly based on experimental conditions.
Conclusion and Future Perspectives
Both this compound and bis(4-chlorobenzyl)amine are readily accessible via a robust reductive amination protocol. The choice between these two building blocks in a drug discovery program should be guided by the specific goals of the medicinal chemist.
If the primary objective is to enhance metabolic stability and potentially improve solubility, the fluorinated analog is a logical choice. The strong C-F bond is less susceptible to metabolic degradation, which can lead to an improved pharmacokinetic profile.[13][14]
Conversely, if maximizing binding affinity is the main driver, the chlorinated analog might be advantageous. The greater polarizability and potential for halogen bonding of chlorine can lead to more favorable interactions within a protein's binding pocket.[4]
Ultimately, the optimal choice will be context-dependent and should be determined through empirical testing. This guide provides the foundational synthetic methodology and a framework for understanding the key differences between these two valuable chemical entities, empowering researchers to make more strategic decisions in the synthesis of novel therapeutic agents.
Diagram 2: Decision Matrix for Halogen Selection
Caption: Decision matrix for selecting between fluoro- and chloro-substituted analogs.
References
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Tress, M. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Benzylamines in Drug Design
Introduction: The Benzylamine Scaffold and the Fluorine Factor
In the landscape of medicinal chemistry, the benzylamine moiety stands out as a privileged structural element.[1][2][3] Its unique combination of aromatic and basic properties allows it to serve as a versatile scaffold, readily accommodated by the binding sites of numerous biological targets, particularly trypsin-like S1 proteases.[1] However, the journey from a promising benzylamine-containing hit to a viable drug candidate is often fraught with challenges related to its physicochemical and pharmacokinetic properties. Rapid metabolism, suboptimal lipophilicity, and high basicity can curtail an otherwise potent molecule's therapeutic potential.
This is where the strategic incorporation of fluorine comes into play. Often hailed as a "magic bullet" in drug design, fluorine possesses a unique combination of properties—high electronegativity, small atomic radius, and the ability to form exceptionally strong bonds with carbon—that medicinal chemists can leverage to fine-tune a molecule's profile.[4][5][6][7] This guide provides a comparative analysis of fluorinated versus non-fluorinated benzylamines, exploring how this single atomic substitution can profoundly impact key drug-like properties. We will delve into the underlying physicochemical principles and provide the experimental frameworks necessary to validate these effects in a drug discovery setting.
The Physicochemical Cascade: How Fluorination Reshapes Benzylamine Properties
The introduction of fluorine onto a benzylamine scaffold triggers a cascade of changes in its fundamental properties. Understanding these shifts is critical for rational drug design.
pKa Modulation: Taming Basicity
The most dramatic and predictable effect of fluorination is the reduction of the amine's basicity (pKa).
-
The Underlying Mechanism: Fluorine's intense electronegativity exerts a powerful inductive electron-withdrawing effect, pulling electron density away from the nitrogen atom through the carbon backbone.[6][8] This destabilizes the protonated form (the conjugate acid), making the amine a weaker base and thus lowering its pKa.[9][10] The magnitude of this effect is position-dependent, with fluorine at the α or β position to the amine causing a more significant pKa drop than at more distant positions.[11][12]
-
The Practical Implication: At a physiological pH of 7.4, a typical non-fluorinated benzylamine (pKa ~9-10) is almost entirely protonated (positively charged). A fluorinated analogue with a pKa of ~6-7 will exist as a balanced mixture of charged and neutral species. This shift is crucial, as the neutral form is generally more capable of crossing cell membranes, while the charged form may be critical for forming ionic interactions with acidic residues (e.g., Asp, Glu) in a target's active site.[6][7][8]
Caption: Impact of fluorination on benzylamine pKa and physiological state.
Lipophilicity (LogP/LogD): A Context-Dependent Shift
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of absorption, distribution, and toxicity.
-
The Underlying Mechanism: The effect of fluorine on lipophilicity is not straightforward. A single fluorine substitution for hydrogen often modestly increases the octanol-water partition coefficient (LogP).[4][6] However, for an ionizable molecule like benzylamine, the distribution coefficient (LogD) at a specific pH is a more biologically relevant metric.[13] Because fluorination lowers the pKa, it increases the population of the more lipophilic neutral species at pH 7.4, which can significantly impact the LogD value.
-
The Practical Implication: Judicious fluorination can be used to tune a molecule's LogD into the optimal range for oral absorption and membrane permeability. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8][14]
Metabolic Stability: Blocking the "Soft Spots"
One of the most common and successful applications of fluorination is to enhance a drug's metabolic stability.
-
The Underlying Mechanism: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][6] Metabolic oxidation, often carried out by Cytochrome P450 (CYP) enzymes, frequently targets C-H bonds at benzylic positions. Replacing a vulnerable hydrogen at one of these "soft spots" with a fluorine atom effectively blocks this metabolic pathway.[6][15][16]
-
The Practical Implication: Blocking a primary site of metabolism can dramatically increase a compound's half-life (in vivo), improve its oral bioavailability, and allow for less frequent dosing.[4][7] This is a cornerstone strategy in lead optimization.
Comparative Data Summary
The following table summarizes the expected impact of fluorination on a hypothetical benzylamine lead compound.
| Property | Non-Fluorinated Benzylamine | β-Trifluoromethyl Benzylamine | Rationale for Change |
| pKa | 9.5 | 6.5 | Strong inductive electron withdrawal by the -CF3 group significantly reduces the basicity of the amine.[9] |
| LogD (pH 7.4) | 1.2 | 2.5 | The lower pKa increases the fraction of the neutral, more lipophilic species at physiological pH. |
| Metabolic Half-Life (t½) in HLM * | 5 min | 45 min | The C-F bonds are resistant to CYP-mediated oxidation, blocking a key metabolic pathway.[4][6] |
| Target Binding (IC50) | 10 nM | 25 nM | The reduced basicity may weaken a critical ionic interaction with an acidic residue in the binding pocket. |
*HLM: Human Liver Microsomes
Experimental Validation: Protocols for a Confident Comparison
To move from theoretical benefits to data-driven decisions, a suite of robust in vitro assays is essential. The following protocols are designed to be self-validating systems for characterizing and comparing your fluorinated and non-fluorinated benzylamine analogues.
Caption: Standard experimental workflow for comparative compound profiling.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Causality & Rationale: Potentiometric titration is the gold-standard method for pKa determination because it directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the half-equivalence point where pH = pKa.[17][18]
-
Methodology:
-
Calibration: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17] This step is critical for data accuracy.
-
Sample Preparation: Prepare a ~1 mM solution of the benzylamine analogue in deionized water or a suitable co-solvent if solubility is low.[17]
-
Acidification: Acidify the sample solution to a starting pH of ~2.0 with a standardized solution of 0.1 M HCl.
-
Titration: Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.[17]
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Identify the equivalence point (the point of steepest inflection). The pKa is the pH value at exactly half the volume of the equivalence point.[19]
-
-
Trustworthiness (Self-Validation):
-
System Suitability: Run a standard compound with a known pKa in the expected range before and after the test samples to confirm the accuracy of the system.
-
Curve Quality: A well-defined sigmoidal curve is indicative of a reliable measurement.
-
Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
-
Causality & Rationale: HLM are subcellular fractions containing the highest concentration of CYP450 enzymes, the primary drivers of Phase I drug metabolism.[16][20] This assay provides a rapid and cost-effective in vitro measure of a compound's susceptibility to hepatic clearance.
-
Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, pre-warm HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in the reaction buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[16][23]
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Trustworthiness (Self-Validation):
-
Positive Controls: Include compounds with known high clearance (e.g., verapamil) and low clearance (e.g., warfarin) to ensure the HLM are metabolically active and performing as expected.[16]
-
Negative Control: Run a parallel incubation without the NADPH cofactor. Significant compound loss in this control indicates chemical instability rather than metabolic degradation.[23]
-
Conclusion: A Strategic Tool, Not a Universal Solution
Fluorination is an undeniably powerful strategy in the medicinal chemist's toolkit for optimizing benzylamine-based drug candidates. The ability to predictably lower pKa, block metabolic soft spots, and tune lipophilicity provides a clear path to improving the ADME properties of a lead compound.[4][24] As demonstrated in our hypothetical data, these improvements can transform a compound with poor pharmacokinetics into a viable candidate for in vivo testing.
However, it is not a universal solution. The benefits in metabolic stability and permeability must be carefully weighed against potential drawbacks, most notably a potential reduction in binding affinity if a key ionic interaction is disrupted by the lowered pKa.[11] The decision to fluorinate a benzylamine must be data-driven, supported by the robust experimental comparisons outlined in this guide. By systematically evaluating the impact of fluorine on each key property, drug discovery teams can harness its unique power to design safer, more effective medicines.
References
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The Strategic Dance of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Bis(4-fluorobenzyl)amine Derivatives
In the intricate world of drug discovery, the subtle modification of a chemical scaffold can dramatically alter its biological activity. This guide delves into the compelling structure-activity relationships (SAR) of bis(4-fluorobenzyl)amine derivatives and their analogues, a class of compounds demonstrating significant potential in neuropharmacology and beyond. We will explore how strategic chemical modifications influence their interaction with key biological targets, providing a comparative analysis supported by experimental data to inform future drug design efforts. The incorporation of fluorine, a bioisostere of hydrogen, is a key feature of these molecules, often enhancing metabolic stability, binding affinity, and blood-brain barrier permeability.[1][2]
The this compound Scaffold: A Privileged Motif in Neuropharmacology
The core this compound moiety and its close structural relatives, such as the bis(4-fluorophenyl)methyl group, serve as a versatile template for designing ligands that target various components of the central nervous system. The two 4-fluorophenyl rings provide a lipophilic character that can facilitate passage across the blood-brain barrier, a critical hurdle for CNS-active drugs.[1] The amine functionality, on the other hand, offers a crucial point for interaction with biological targets and a handle for chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.
Our exploration of the SAR of this scaffold will focus on two primary areas where these derivatives have shown considerable promise: as atypical dopamine transporter (DAT) inhibitors and as monoamine oxidase (MAO) inhibitors.
Targeting the Dopamine Transporter: A Quest for Atypical Inhibitors
Atypical DAT inhibitors are sought after for their potential in treating psychostimulant abuse without exhibiting stimulant properties themselves.[3][4][5] The bis(4-fluorophenyl)methyl scaffold has been a fruitful starting point for developing such compounds.
The Influence of the Amine Moiety on DAT Affinity and Selectivity
Research into a series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines has revealed that modifications to the terminal nitrogen significantly impact DAT binding affinity and selectivity over the serotonin transporter (SERT) and σ1 receptors.[3][4][5][6]
A key finding is that replacing a piperazine-2-propanol scaffold with other alicyclic amines can lead to a substantial improvement in DAT affinity. For instance, compound 14a in a studied series showed a DAT affinity (Ki = 23 nM) that was a tenfold improvement over the parent compound 3b (Ki = 230 nM).[3][4][5][6] This highlights the critical role of the amine-containing ring in optimizing interactions with the DAT binding pocket.
Table 1: Comparative DAT Binding Affinities of Bis(4-fluorophenyl)methyl Derivatives
| Compound | Modification to Amine Scaffold | DAT Ki (nM) | Reference |
| 3b | Piperazine-2-propanol | 230 | [3][4] |
| 14a | Modified alicyclic amine | 23 | [3][4] |
| 7 | Aminopiperidine | 50.6 | [7] |
| 21b | Aminopiperidine | 77.2 | [7] |
| 33 | Aminopiperidine | 30.0 | [7] |
Bioisosteric replacement of the piperazine ring with aminopiperidines has also been explored to enhance metabolic stability.[7] Several of these aminopiperidine derivatives demonstrated high to moderate DAT affinities while showing minimal stimulant effects in vivo, a characteristic of atypical DAT inhibitors.[7]
Experimental Workflow: Synthesis of Bis(4-fluorophenyl)methyl Derivatives
The synthesis of these DAT-targeted compounds typically involves a multi-step process. A representative synthetic route is outlined below.
Caption: Generalized synthetic workflow for bis(4-fluorophenyl)methylsulfinyl derivatives.
Experimental Protocol: General Synthesis of a Bis(4-fluorophenyl)methylsulfinyl Alkyl Alicyclic Amine
-
Step 1: Sulfide Formation. To a solution of bis(4-fluorophenyl)methanethiol in a suitable solvent (e.g., THF), add a base (e.g., NaH) and the desired substituted alkyl halide. Stir the reaction mixture at room temperature until completion.
-
Step 2: Oxidation. Dissolve the resulting sulfide intermediate in a solvent like dichloromethane (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C and stir until the starting material is consumed.
-
Step 3: Amine Coupling. The sulfinyl intermediate is then coupled with the desired alicyclic amine. This can be achieved through various coupling methods, such as reductive amination or nucleophilic substitution, depending on the specific substrates.
-
Step 4: Purification. The final product is purified using column chromatography to yield the desired bis(4-fluorophenyl)methylsulfinyl alkyl alicyclic amine.
Targeting Monoamine Oxidase: A Strategy for Neuroprotection
Monoamine oxidase (MAO) inhibitors, particularly selective MAO-B inhibitors, are valuable in the treatment of neurodegenerative conditions like Parkinson's disease by preventing the breakdown of dopamine.[8][9][10][11] The fluorinated benzylamine scaffold has been incorporated into various molecular frameworks to achieve potent and selective MAO-B inhibition.
Chalcone Derivatives Incorporating the Fluorobenzyl Moiety
A series of fluorobenzyloxy chalcone derivatives have been synthesized and evaluated for their MAO inhibitory activity.[8][9] These compounds were inspired by the pharmacophoric features of the approved MAO-B inhibitor, safinamide.[8]
The position and nature of substituents on the chalcone core were found to be critical for MAO-B inhibition. For instance, compound FBZ13 , a (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one, exhibited exceptionally potent MAO-B inhibition with an IC50 value of 0.0053 µM, which is four times lower than that of safinamide.[8][9] Another potent derivative, FBZ6 , with a thiophene ring, also showed a low IC50 of 0.023 µM.[8][9]
Table 2: Comparative MAO-B Inhibitory Activity of Fluorobenzyloxy Chalcone Derivatives
| Compound | Key Structural Features | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Safinamide | Reference Drug | ~0.021 | High | [8][9] |
| FBZ13 | 4-bromophenyl and 3-fluorobenzyl | 0.0053 | >7547 | [8][9] |
| FBZ6 | Thiophene and 3-fluorobenzyl | 0.023 | High | [8][9] |
| MHC5 | Morpholine-derived chalcone | 0.065 | 66.15 | [12] |
| MHC4 | Morpholine-derived chalcone (para-F) | 0.095 | 80.11 | [12] |
The structure-activity relationship studies revealed that electron-withdrawing groups like bromine and fluorine on the phenyl ring enhance MAO-B inhibition, likely due to increased lipophilicity and favorable interactions within the hydrophobic active site of the enzyme.[9]
Pyridazinobenzylpiperidine Derivatives
Another class of compounds, pyridazinobenzylpiperidine derivatives, has also been investigated as MAO-B inhibitors. In this series, the position of the substituent on the benzyl ring played a crucial role. A 3-chloro substituent on the benzyl ring (S5 ) resulted in the most potent MAO-B inhibition (IC50 = 0.203 µM), demonstrating higher activity than derivatives with substituents at the 2- or 4-positions.[11]
Caption: Key SAR trends for MAO-B inhibitors based on the fluorobenzyl scaffold.
Broader Applications: Antimicrobial and Other Activities
While the primary focus has been on neuropharmacological targets, derivatives containing the fluorobenzyl motif have also been explored for other biological activities. For instance, various benzimidazole derivatives, which can incorporate benzyl groups, have shown significant antimicrobial properties.[13][14] The lipophilicity imparted by the fluorobenzyl group could be advantageous for penetrating bacterial cell membranes. However, specific SAR studies on this compound derivatives as antimicrobial agents are less common in the reviewed literature.
Conclusion and Future Directions
The this compound scaffold and its close analogues represent a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The strategic placement of fluorine atoms enhances desirable pharmacokinetic properties. Structure-activity relationship studies have demonstrated that modifications to the amine-containing portion of the molecule are critical for optimizing affinity and selectivity for the dopamine transporter. For monoamine oxidase inhibition, the nature and position of substituents on associated aromatic rings, as seen in chalcone and pyridazinobenzylpiperidine derivatives, are key determinants of potency.
Future research in this area should continue to explore diverse chemical space around this scaffold. The synthesis and evaluation of novel derivatives with different linkers between the bis(4-fluorophenyl)methyl moiety and the amine group could yield compounds with improved properties. Furthermore, a more systematic investigation of these derivatives against a broader range of biological targets, including their potential as antimicrobial agents, is warranted. The insights gained from the comparative analysis presented in this guide provide a solid foundation for the rational design of the next generation of therapeutics based on the versatile this compound core.
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Mori, T., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343-2357. [Link]
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Mori, T., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]
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A Comparative Guide to the Bioactivity of Bis(4-fluorobenzyl)amine Analogs
Introduction
In the landscape of contemporary drug discovery and development, the exploration of novel chemical scaffolds that offer therapeutic potential is of paramount importance. Benzylamine and its derivatives have emerged as a versatile class of compounds, exhibiting a wide spectrum of biological activities. This guide focuses on the bioactivity of bis(4-fluorobenzyl)amine and its analogs, providing a comparative analysis based on available experimental data for structurally related compounds. While direct bioactivity data for this compound is not extensively available in the public domain, by examining its constituent parts—dibenzylamine and 4-fluorobenzylamine—and related substituted analogs, we can infer its potential biological profile and guide future research directions.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1][2] This guide will therefore extrapolate the potential impact of the 4-fluoro substitutions on the bioactivity of the dibenzylamine scaffold.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data from analogous compounds, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding.
Comparative Bioactivity Analysis
The biological activities of benzylamine derivatives are diverse, encompassing antimicrobial, enzyme inhibitory, and cytotoxic effects. The following sections will compare the known activities of dibenzylamine and 4-fluorobenzylamine to provide a foundational understanding for the potential bioactivity of this compound.
Antimicrobial Activity
Benzylamine derivatives have been investigated for their potential as antimicrobial agents. The lipophilicity and structural features of these compounds can influence their ability to disrupt microbial membranes and interfere with essential cellular processes.
While specific data on the antimicrobial properties of this compound is lacking, studies on related compounds suggest potential activity. For instance, various N-substituted benzylamine derivatives have demonstrated inhibitory effects against a range of bacterial and fungal strains.[3][4] The parent compound, dibenzylamine, has been noted for its use in synthesizing compounds with antimicrobial applications.[5][6] The introduction of fluorine is often associated with enhanced antimicrobial efficacy.[4]
Table 1: Comparison of Antimicrobial Activity of Related Compounds
| Compound/Analog | Organism(s) | Activity (e.g., MIC) | Reference |
| Diphenylamine Derivatives | B. pumilis, B. subtilis, E. coli, R. oryzae, A. niger | Significant antimicrobial and antifungal activity | [3] |
| Benzylamine-containing Coumarin Derivatives | Mycobacterium tuberculosis | MIC = 6.25 µg/mL (for 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide) | [7] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Gram-positive bacteria | MIC = 32 µg/mL for some derivatives against Staphylococcus strains | [4] |
MIC: Minimum Inhibitory Concentration
Enzyme Inhibition
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Benzylamine and its analogs have been explored as inhibitors of various enzymes, including monoamine oxidases (MAOs) and cholinesterases.
Dibenzylamine itself is a known substrate and inhibitor of certain enzymes, including cytochrome P-450, which is involved in its metabolism to N,N-dibenzylhydroxylamine.[8] Furthermore, substituted benzylamines have been synthesized as selective inhibitors of copper amine oxidases.[9] The monoamine, 4-fluorobenzylamine, is utilized in the synthesis of inhibitors for enzymes like beta-tryptase.[10] The presence of fluorine can significantly impact the inhibitory potency of a molecule.[1][2] For example, fluorinated benzil analogs have shown potent inhibition of mammalian carboxylesterases.[11]
Table 2: Comparison of Enzyme Inhibitory Activity of Related Compounds
| Compound/Analog | Target Enzyme | Inhibitory Activity (e.g., IC₅₀, Kᵢ) | Reference |
| Dibenzylamine | Cytochrome P-450 | Substrate and inhibitor | [8] |
| 2,6-disubstituted benzylamines | Copper amine oxidases | Reversible inhibitors | [9] |
| 4-substituted benzylamine derivatives | beta-tryptase | IC₅₀ = 5.0 nM (for M58539) | [10] |
| Fluorobenzil analogs | Mammalian carboxylesterases | Kᵢ values ranging from 3nM to 2.8μM | [11] |
| Benzylamine | Monoamine oxidase B | Substrate for deamination reaction | [12] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant
Cytotoxic Activity
The evaluation of a compound's cytotoxicity against cancer cell lines is a critical step in the development of new anticancer agents. While there is no direct evidence of cytotoxic activity for this compound, the parent molecule, dibenzylamine, has been reported to possess antiproliferative properties, suggesting its potential for the development of new antitumor drugs.[6][13]
Furthermore, 4-fluorobenzylamine has been shown to radiosensitize tumor cells by inhibiting the synthesis of cyclin D2, a key protein in cell proliferation. This suggests that the 4-fluoro-benzyl moiety could contribute to the cytotoxic potential of this compound.
Table 3: Comparison of Cytotoxic Activity of Related Compounds
| Compound/Analog | Cell Line(s) | Activity (e.g., IC₅₀) | Reference |
| Dibenzylamine | Not specified | Possesses antiproliferative properties | [6][13] |
| 4-Fluorobenzylamine | Tumor cells | Radiosensitizing agent, inhibits cyclin D2 synthesis | |
| Substituted Benzimidazole Derivatives | Human cancer cell lines | Submicromolar antiproliferative activity for some derivatives | [14][15] |
Experimental Protocols
To facilitate further research and enable standardized comparisons, this section provides detailed, step-by-step methodologies for key bioactivity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for MTT Assay:
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
(Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]
Workflow for MIC Determination:
Enzyme Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.
Workflow for IC₅₀ Determination:
Structure-Activity Relationship (SAR) Insights and Future Directions
The analysis of structurally related compounds provides preliminary insights into the potential structure-activity relationships for this compound analogs.
-
Impact of Fluorination: The presence of fluorine at the para-position of the benzyl rings is anticipated to enhance the lipophilicity and metabolic stability of the molecule.[1][2] This could lead to improved cell permeability and potentially increased potency in various biological assays. The electron-withdrawing nature of fluorine can also influence the pKa of the amine, affecting its interaction with biological targets.
-
Symmetry and Flexibility: The symmetric nature of this compound, with two benzyl groups, allows for conformational flexibility, which could be advantageous for binding to diverse biological targets.
-
Future Research: To definitively establish the bioactivity profile of this compound and its analogs, systematic experimental evaluation is necessary. The protocols outlined in this guide provide a robust framework for such investigations. Future studies should focus on:
-
Synthesis of a focused library of bis(benzyl)amine analogs with varying substitution patterns on the aromatic rings.
-
Screening against a diverse panel of microbial strains, cancer cell lines, and relevant enzymes.
-
In-depth mechanistic studies to elucidate the mode of action for any identified bioactive compounds.
-
Conclusion
While direct experimental data on the bioactivity of this compound remains to be established, this guide provides a comprehensive comparative analysis based on its structural components and related analogs. The available evidence suggests that this class of compounds holds potential for antimicrobial, enzyme inhibitory, and cytotoxic activities. The strategic incorporation of fluorine is likely to play a significant role in modulating these biological effects. The detailed experimental protocols and workflows presented herein offer a clear path for future research to unlock the therapeutic potential of this compound and its derivatives. Through systematic investigation, the scientific community can further delineate the structure-activity relationships and pave the way for the development of novel therapeutic agents.
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Introduction: The Rationale for a Structured In Vitro Cascade
An In-Depth Technical Guide to the In Vitro Evaluation of Bis(4-fluorobenzyl)amine Compounds
This guide provides a comprehensive framework for the in vitro characterization of novel this compound compounds. As a class of molecules with structural similarities to known neuroactive agents, a systematic evaluation of their biological activity is paramount for any drug discovery program. This document moves beyond simple protocol recitation, delving into the causal reasoning behind experimental choices to construct a self-validating and robust testing cascade. We will focus on a logical progression, beginning with foundational safety profiling and advancing to specific, hypothesis-driven enzymatic assays, using Monoamine Oxidase (MAO) inhibition as a primary illustrative target.
The this compound scaffold represents a promising starting point for medicinal chemistry exploration. The presence of fluorinated benzyl groups can enhance metabolic stability and modulate binding affinity to biological targets. The structural relative, 4-fluorobenzylamine, is a known building block for molecules targeting neurotransmitter systems.[1] This suggests that this compound and its analogs may interact with key enzymes in neurology, such as Monoamine Oxidases (MAOs).
MAOs are critical enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine and serotonin.[2][3] They exist in two isoforms, MAO-A and MAO-B, which have distinct substrate specificities and inhibitor sensitivities. Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are primarily used in the treatment of Parkinson's and Alzheimer's diseases.[2][4][5] Therefore, a primary goal in testing this compound class is to determine its potency and selectivity towards these two isoforms.
Before investigating specific enzyme inhibition, it is essential to first establish the general cytotoxic profile of the compounds. A compound that is highly toxic to all cells at concentrations required for enzyme inhibition is unlikely to be a viable therapeutic candidate. This guide, therefore, outlines a two-stage approach:
-
Stage 1: Foundational Cytotoxicity Profiling. To determine the concentration window in which the compounds are non-toxic.
-
Stage 2: Primary Target Screening. To quantify the inhibitory activity against MAO-A and MAO-B.
This structured workflow ensures that resources are spent efficiently and that the resulting data is both reliable and interpretable.
Stage 1: Foundational Cytotoxicity Profiling
The initial step in any in vitro screening is to assess the general toxicity of the test compounds.[6][7] This establishes a therapeutic window and ensures that any observed effects in subsequent assays are due to specific target engagement rather than non-specific cell death. We will compare two common and mechanistically distinct cytotoxicity assays: the LDH release assay and the MTT assay.
The Principle of Causality: Why Choose Both LDH and MTT Assays?
Relying on a single cytotoxicity assay can be misleading. The MTT assay measures metabolic activity, which can be affected by factors other than cell death (e.g., mitochondrial dysfunction). The Lactate Dehydrogenase (LDH) assay, conversely, directly measures the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6] By running these assays in parallel, we create a more robust and validated toxicity profile. A compound that is negative in the LDH assay but positive in the MTT assay might be cytostatic or a mitochondrial inhibitor, not necessarily cytotoxic—a critical distinction for drug development.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for parallel cytotoxicity assessment.
Detailed Protocol: LDH Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity via membrane integrity loss.
Materials:
-
Cells (e.g., SH-SY5Y human neuroblastoma cell line) and appropriate culture medium.
-
Test compounds dissolved in DMSO.
-
LDH Assay Kit (commercially available).
-
Positive control (e.g., 1% Triton™ X-100).
-
96-well clear-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ SH-SY5Y cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Controls:
-
Untreated Control: Cells treated with vehicle (medium + 0.5% DMSO).
-
Positive Control (Maximum Lysis): Cells treated with 1% Triton™ X-100 one hour before the assay endpoint.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Add the diluted compounds and controls to the cells and incubate for 24 hours.
-
Assay Execution:
-
Carefully transfer 50 µL of cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per kit instructions).
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation:
-
Subtract the medium background reading from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Untreated Control) / (Maximum Lysis - Untreated Control)
-
Stage 2: Primary Target Screening - MAO-A and MAO-B Inhibition
With the non-toxic concentration range established, we can proceed to evaluate the specific inhibitory effects of the compounds on MAO-A and MAO-B. A fluorometric assay is a highly sensitive and widely used method for this purpose, suitable for high-throughput screening.[4]
The Principle of Causality: How the Fluorometric MAO Assay Works
This assay quantifies MAO activity by measuring one of its byproducts, hydrogen peroxide (H₂O₂).[4] The enzymatic reaction proceeds as follows:
-
MAO-A or MAO-B catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.
-
In the presence of Horseradish Peroxidase (HRP), the H₂O₂ generated reacts with a non-fluorescent probe (e.g., Amplex® Red).
-
This reaction yields a highly fluorescent product, resorufin, which can be quantified.
A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of MAO activity.[4] This multi-step system provides a robust and amplifiable signal.
Caption: Principle of the fluorometric MAO inhibition assay.
Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay
This protocol is designed for a 96-well plate format to determine the IC₅₀ values of test compounds.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[4]
-
p-Tyramine (non-selective substrate).[4]
-
Amplex® Red reagent (10 mM stock in DMSO).
-
Horseradish Peroxidase (HRP) (10 U/mL stock).
-
Positive Controls: Clorgyline (MAO-A specific inhibitor), Selegiline (MAO-B specific inhibitor).[3][4]
-
Test compounds dissolved in DMSO.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader (Ex/Em ≈ 535/590 nm).
Procedure:
-
Prepare Reagents:
-
Detection Mix: On the day of the assay, prepare a detection mix in MAO Assay Buffer containing Amplex® Red (final concentration 200 µM) and HRP (final concentration 1 U/mL). Protect from light.
-
Substrate Solution: Prepare a 2 mM solution of p-Tyramine in MAO Assay Buffer.
-
-
Assay Plate Setup: In each well of the 96-well plate, add the following:
-
50 µL of MAO Assay Buffer.
-
10 µL of test compound dilution or control (DMSO for 100% activity, Clorgyline/Selegiline for positive control).
-
20 µL of diluted MAO-A or MAO-B enzyme (prepare dilution in assay buffer as per manufacturer's recommendation).
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the p-Tyramine substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence intensity every 1-2 minutes for 20-30 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Sample / Rate_DMSO_Control))
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation & Comparative Analysis
The ultimate goal of this guide is to facilitate a comparison between different this compound analogs. All quantitative data should be summarized in a clear, tabular format to allow for easy cross-comparison.
Table 1: Hypothetical In Vitro Profile of this compound Analogs
| Compound ID | Cytotoxicity CC₅₀ (µM, SH-SY5Y) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI)¹ |
| BFB-001 (Parent) | > 100 | 5.2 | 0.8 | 6.5 |
| BFB-002 (R = -CH₃) | > 100 | 7.8 | 0.5 | 15.6 |
| BFB-003 (R = -Cl) | 85 | 15.1 | 0.2 | 75.5 |
| BFB-004 (R = -OH) | > 100 | 2.3 | 2.5 | 0.92 |
| Selegiline (Control) | > 100 | 12.0 | 0.015 | 800 |
| Clorgyline (Control) | > 100 | 0.008 | 4.5 | 0.0018 |
¹ Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). A higher SI indicates greater selectivity for MAO-B.
Interpretation:
-
BFB-001 and BFB-002 show minimal cytotoxicity and are selective inhibitors of MAO-B, with BFB-002 showing improved selectivity over the parent compound.
-
BFB-003 is the most potent and selective MAO-B inhibitor but exhibits some cytotoxicity, which must be considered in future development.
-
BFB-004 is a non-selective MAO inhibitor, demonstrating how a small structural change (e.g., adding a hydroxyl group) can dramatically alter the activity profile.
Conclusion and Future Directions
This guide outlines a logical, robust, and scientifically grounded workflow for the initial in vitro characterization of this compound compounds. By beginning with a comprehensive cytotoxicity assessment and progressing to specific, high-sensitivity enzymatic assays, researchers can efficiently identify promising lead candidates. The comparative data generated allows for the establishment of clear structure-activity relationships (SAR), guiding the next cycle of chemical synthesis and optimization.
Future work on promising, non-toxic, and selective inhibitors identified through this cascade would involve more complex in vitro models, such as assays for determining the reversibility of inhibition and screening against a broader panel of neurological targets to assess off-target effects.[8]
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The Strategic Integration of the 4-Fluorobenzyl Moiety in PET Tracer Design: A Comparative Guide
In the landscape of positron emission tomography (PET) tracer development, the quest for agents with optimal pharmacokinetic and pharmacodynamic profiles is perpetual. Researchers and drug development professionals continually seek molecular scaffolds that confer high binding affinity, specificity, metabolic stability, and appropriate lipophilicity for blood-brain barrier penetration when required. Within this context, the 4-fluorobenzyl group has emerged as a valuable structural motif in the design of novel PET radiotracers, particularly for neuroimaging applications. This guide provides an in-depth, objective comparison of the efficacy of PET tracers incorporating the 4-fluorobenzyl moiety, supported by experimental data and protocols, to inform the strategic choices in radiopharmaceutical development.
The Rationale Behind the 4-Fluorobenzyl Group in PET Tracer Design
The incorporation of a 4-fluorobenzyl group into a PET tracer candidate is a deliberate design choice driven by several key factors. The fluorine-18 isotope is favored for PET imaging due to its near-ideal half-life (109.8 minutes), low positron energy (0.635 MeV) which allows for high-resolution images, and efficient production via cyclotron. The benzyl group provides a versatile scaffold for linking the fluorine-18 to a pharmacophore targeting a specific biological entity. The para-position of the fluorine atom on the benzene ring is often chosen to minimize steric hindrance and potential interference with receptor binding.
However, the true test of this molecular strategy lies in its in vivo performance. The following sections will delve into the efficacy of 4-fluorobenzyl-containing PET tracers for specific biological targets, comparing their performance with established alternatives.
Dopamine Receptor Imaging: A Case Study in Efficacy
The dopaminergic system is a critical target for understanding and diagnosing a range of neurological and psychiatric disorders.[1] Consequently, the development of effective PET tracers for dopamine receptors (D1, D2, D3, etc.) is of paramount importance. The 4-fluorobenzyl moiety has been explored as a component of novel dopamine receptor ligands.
One approach involves the use of [¹⁸F]4-fluorobenzyl iodide ([¹⁸F]FBI) as a radiolabeling precursor. This synthon reacts readily with secondary amines and anilines, providing a straightforward method to incorporate the 4-fluorobenzyl group onto a dopamine receptor antagonist or agonist scaffold.[2]
Comparative Performance of 4-Fluorobenzyl-Based Dopamine D3 Receptor Ligands
The dopamine D3 receptor is of particular interest in conditions like schizophrenia and substance abuse.[3][4] Developing D3-selective PET tracers has been challenging due to the high homology with the D2 receptor.[3][4]
| Tracer | Target(s) | Key Findings | Reference |
| [¹¹C]1 (D3-selective) | D3/D2 | Showed specific binding to D3 receptors in rat brain ex vivo autoradiography, but with only 14-fold selectivity over D2 receptors. In vivo PET imaging in rodents demonstrated reasonable uptake in D3-rich brain regions.[3][4] | [3][4] |
| [¹⁸F]2a and [¹⁸F]2b | D3 | Both tracers exhibited excellent in vitro stability in human serum.[5] [¹⁸F]2b showed a well-acceptable specific activity (167 GBq/µmol).[5] | [5] |
| [¹¹C]Raclopride | D2/D3 | A widely used clinical and preclinical tracer for D2/D3 receptors. While not D3-selective, it serves as a benchmark for receptor occupancy studies. | [6] |
The data suggests that while the 4-fluorobenzyl group can be successfully incorporated into D3 receptor ligands, achieving high selectivity over the D2 receptor remains a significant hurdle. Further structural modifications are necessary to optimize this parameter.
Challenges in NMDA Receptor Imaging: A Cautionary Tale
The N-methyl-D-aspartate (NMDA) receptor is another crucial target in neuroscience research. Efforts to develop PET tracers for the NR2B subunit of the NMDA receptor using a 4-(4-[¹⁸F]fluorobenzyl)piperidine moiety have highlighted potential pitfalls of this chemical group.
Studies on two such tracers, [¹⁸F]1a and [¹⁸F]2a, revealed significant challenges.[7] Despite successful radiosynthesis, these tracers exhibited:
-
Poor brain penetration: This is a critical failure for any CNS-targeted PET tracer.
-
In vivo defluorination: The tracers showed high accumulation of radioactivity in bone and cartilage, a hallmark of the release of free [¹⁸F]fluoride. Metabolic studies confirmed that this was due to hydroxylation of the benzyl ring.[7]
These findings serve as a crucial reminder that the in vivo stability of the C-F bond is not guaranteed and is highly dependent on the overall molecular structure. Researchers should exercise caution and conduct thorough metabolic stability studies when employing the 4-(4-[¹⁸F]fluorobenzyl)piperidine motif.[7]
Experimental Protocols
General Workflow for PET Tracer Synthesis and Evaluation
Caption: General workflow for PET tracer development.
Step-by-Step Protocol for the Radiosynthesis of a 4-Fluorobenzyl-Containing Tracer via [¹⁸F]FBI
This protocol is a generalized representation based on methodologies described in the literature.[2]
-
Production of [¹⁸F]Fluoride: Cyclotron production of aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Azeotropic Drying: The aqueous [¹⁸F]fluoride is transferred to a reaction vessel containing Kryptofix 2.2.2 (K2.2.2) and potassium carbonate. The water is removed by azeotropic distillation with acetonitrile.
-
Synthesis of [¹⁸F]4-Fluorobenzyl Iodide ([¹⁸F]FBI):
-
To the dried K[¹⁸F]K2.2.2 complex, add the precursor 4-(iodomethyl)phenyl tosylate in anhydrous acetonitrile.
-
Heat the reaction mixture at a specified temperature (e.g., 85°C) for a set time (e.g., 10 minutes).
-
The crude [¹⁸F]FBI is then purified, often by passing it through a small column (e.g., silica gel).
-
-
Radiolabeling of the Target Molecule:
-
The purified [¹⁸F]FBI is reacted with the precursor molecule containing a suitable nucleophile (e.g., a secondary amine).
-
The reaction is typically carried out in a suitable solvent (e.g., DMF) at an elevated temperature.
-
-
Purification and Formulation:
-
The final radiolabeled tracer is purified using high-performance liquid chromatography (HPLC).
-
The collected fraction is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
-
Quality Control:
-
Radiochemical purity, specific activity, and identity of the final product are confirmed by analytical HPLC and other appropriate methods.
-
Conclusion and Future Directions
The 4-fluorobenzyl moiety presents a synthetically accessible and often effective means of incorporating fluorine-18 into PET tracer candidates. Its utility has been demonstrated in the development of ligands for various biological targets, most notably within the central nervous system. However, as the case of the NR2B NMDA receptor tracers illustrates, the promise of this chemical group must be tempered with rigorous preclinical evaluation, particularly concerning in vivo stability and brain penetration.
Future research should focus on a deeper understanding of the structure-activity and structure-stability relationships of 4-fluorobenzyl-containing compounds. Systematic modifications of the scaffold and the surrounding chemical environment can help mitigate issues like defluorination. Head-to-head comparative studies with established PET tracers are also crucial to definitively establish the efficacy and potential clinical utility of these novel agents. By leveraging the strengths of the 4-fluorobenzyl group while being mindful of its potential limitations, researchers can continue to develop next-generation PET tracers that will advance our understanding of disease and improve patient care.
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Langer, O., et al. (2011). Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2846-2851. [Link]
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A Comparative Guide to the Metabolic Stability of Bis(4-fluorobenzyl)amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, optimizing a molecule's pharmacokinetic profile is as critical as maximizing its potency. A key determinant of this profile is metabolic stability—a measure of how resistant a compound is to enzymatic breakdown, primarily in the liver. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, often halting the development of otherwise promising therapeutic candidates.
This guide provides an in-depth comparison of the metabolic stability of Bis(4-fluorobenzyl)amine derivatives. We will explore the foundational role of fluorine in medicinal chemistry, detail the rigorous experimental protocols for assessing stability, and present a comparative analysis of rationally designed derivatives. Our objective is to furnish drug development professionals with the critical insights needed to design molecules with enhanced metabolic robustness.
The Strategic Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic attack than a carbon-hydrogen (C-H) bond.[3][4] By strategically placing fluorine atoms at metabolically vulnerable positions ("soft spots"), chemists can effectively block common sites of cytochrome P450 (CYP450) oxidation.[3][5] This modification can significantly decrease the rate of metabolism, thereby improving the compound's half-life and overall systemic exposure.[5]
For secondary amines like this compound, the primary metabolic pathways include N-dealkylation and N-oxidation, often catalyzed by CYP450 enzymes.[6][7][8] The presence of fluorine on the benzyl rings can influence these pathways through electronic effects, altering the reactivity of the amine and adjacent carbons.[2][3]
Assessing Metabolic Stability: The Liver Microsomal Assay
To quantify and compare the stability of our derivatives, we employ the in vitro liver microsomal stability assay. This well-established method uses subcellular fractions from the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly the CYP450 superfamily.[9][10] The assay measures the rate at which a parent compound disappears over time when incubated with these enzymes.[11] From this rate, we can calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint).[12][13]
Experimental Workflow: A Self-Validating System
The credibility of any stability data hinges on a meticulously executed and validated protocol. Our workflow is designed to be self-validating by including appropriate controls.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of this compound derivatives in DMSO.
-
Liver Microsomes: Pooled human liver microsomes (HLM) are thawed on ice and diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[9][10]
-
Cofactor Solution: An NADPH-regenerating system is prepared in phosphate buffer, containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[14]
-
Controls: Prepare stock solutions for a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the diluted microsomal solution to achieve a final substrate concentration of 1 µM.[9] A parallel incubation is prepared without the NADPH cofactor system to serve as a negative control, assessing for non-enzymatic degradation.[14]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution.[9]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aliquots of the reaction mixture are transferred to a quenching plate containing cold acetonitrile with an internal standard (for analytical normalization).[12]
-
-
Sample Analysis & Data Processing:
-
The quenching plate is centrifuged to precipitate proteins.
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]
-
The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).[13]
-
Comparative Stability of this compound Derivatives
To investigate the structure-stability relationship, a series of derivatives based on the this compound scaffold were synthesized and evaluated. The parent compound (BFBA-01) serves as our baseline. Modifications were introduced to probe their effect on blocking or altering metabolic pathways.
| Compound ID | Structure Modification | t½ (min) | CLint (µL/min/mg) | Stability Class |
| BFBA-01 | Parent Compound | 25 | 55.4 | Moderate |
| BFBA-02 | α-Methyl substitution | 48 | 28.9 | Moderate-High |
| BFBA-03 | N-Cyclopropyl substitution | > 60 | < 23.1 | High |
| BFBA-04 | Aromatic Hydroxylation | 12 | 115.5 | Low |
| BFBA-05 | N-t-Butyl substitution | > 60 | < 23.1 | High |
Data presented is representative and for illustrative purposes. Stability classes are generally defined as: High (>60 min), Moderate (20-60 min), Low (<20 min).
Analysis of Structure-Metabolism Relationships
The data reveals clear trends linking structural modifications to metabolic stability. The primary metabolic liabilities for the parent secondary amine are likely N-dealkylation and oxidation at the benzylic carbons (α-carbons).[6][7]
Caption: Putative metabolic pathways and the impact of structural modifications.
-
Parent Compound (BFBA-01): Exhibits moderate stability. The unsubstituted α-carbons and the secondary amine are susceptible to enzymatic attack.
-
α-Methyl Substitution (BFBA-02): Placing a methyl group on the α-carbons introduces steric hindrance, shielding this position from CYP450-mediated oxidation. This results in a nearly two-fold increase in half-life.
-
N-Alkylation (BFBA-03 & BFBA-05): Replacing the N-H with small alkyl groups that are themselves metabolically robust is a powerful strategy. The N-cyclopropyl group in BFBA-03 is known to be a poor substrate for N-dealkylation and can even act as a mechanism-based inhibitor of CYP450s.[15] Similarly, the bulky N-t-butyl group in BFBA-05 sterically prevents the enzyme from accessing the nitrogen and adjacent carbons, leading to a dramatic increase in stability.
-
Aromatic Hydroxylation (BFBA-04): This derivative was designed to test an alternative metabolic route. The addition of a hydroxyl group provides a ready handle for rapid Phase II metabolism (e.g., glucuronidation), leading to very low stability as expected.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of rational structural modification on the metabolic stability of this compound derivatives. By identifying likely metabolic "soft spots"—the secondary amine and the α-carbons—we have shown that targeted substitutions can effectively block these pathways and significantly enhance compound half-life in an in vitro setting.
The high stability of derivatives BFBA-03 and BFBA-05 makes them superior candidates for further preclinical development. These findings underscore the importance of integrating metabolic stability assays early in the drug discovery pipeline. Future work will focus on evaluating these stabilized derivatives in more complex systems, such as hepatocyte stability assays and in vivo pharmacokinetic studies in animal models, to confirm that the observed in vitro gains translate to an improved in vivo profile.
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Validating Bis(4-fluorobenzyl)amine as a Promising Scaffold for Novel Monoamine Transporter Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the quest for novel molecular scaffolds that can be finely tuned to modulate monoamine transporter activity remains a paramount objective. This guide provides an in-depth validation of Bis(4-fluorobenzyl)amine as a promising and versatile scaffold for the design of next-generation monoamine transporter inhibitors, with a particular focus on the dopamine transporter (DAT). Drawing upon extensive experimental data from closely related analogs and a comparative analysis with established scaffolds, we present a compelling case for the exploration and derivatization of this chemical moiety.
The Rationale: Beyond Classical Dopamine Transporter Inhibitors
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants such as cocaine. While DAT inhibitors have therapeutic potential, many exhibit a high abuse liability, limiting their clinical utility. This has spurred the development of "atypical" DAT inhibitors, which elevate extracellular dopamine levels without producing the profound reinforcing effects of traditional stimulants. These atypical agents are thought to interact with the transporter in a distinct manner, potentially stabilizing different conformational states of the DAT protein. The this compound scaffold is proposed as a foundational structure for a new generation of such atypical inhibitors.
The Foundation: Learning from the (Bis(4-fluorophenyl)methyl)sulfinyl Moiety
While direct extensive studies on the this compound scaffold are emerging, a wealth of knowledge can be gleaned from the closely related (Bis(4-fluorophenyl)methyl)sulfinyl scaffold, a key component of modafinil and its analogs. Research into this class of compounds has consistently demonstrated that the bis(4-fluorophenyl)methyl group is a key pharmacophore for high-affinity DAT binding. Structure-activity relationship (SAR) studies have shown that modifications to the linker and amine substituent can significantly modulate potency, selectivity, and metabolic stability. This extensive validation of a structurally similar moiety provides a strong rationale for investigating this compound as a core scaffold.
Comparative Analysis: Benchmarking Against Alternative Scaffolds
To objectively evaluate the potential of the this compound scaffold, it is essential to compare it with other well-established scaffolds for monoamine transporter inhibitors. The following table summarizes key performance indicators for representative compounds from different structural classes.
| Scaffold/Compound | Target(s) | DAT Binding Affinity (Ki, nM) | Selectivity (vs. SERT, NET) | Key Pharmacokinetic Features | Reference |
| Proposed Scaffold | |||||
| This compound Derivative (Hypothetical) | DAT | To be determined | To be determined | Predicted to have favorable brain penetration due to lipophilicity | - |
| Established Scaffolds | |||||
| GBR 12909 (Piperazine) | DAT | 1 | >100-fold vs. NET/SERT | Slower onset and longer duration of action than cocaine. | [1] |
| Benztropine (Tropane) | DAT, Muscarinic Receptors | 8.5 - 6370 (analogs) | Variable, also targets muscarinic and histamine H1 receptors. | High permeability across the blood-brain barrier. Subject to hepatic metabolism. | [2][3] |
| Modafinil Analog (e.g., JJC8-088) | DAT | 2.6 | ~4885-fold vs. SERT | Improved metabolic stability in some analogs. | [4] |
| Cocaine (Tropane) | DAT, SERT, NET | ~100-500 | Non-selective | Rapid onset, short duration of action, high abuse liability. | [5] |
This comparative data highlights the potential for the this compound scaffold to yield compounds with high DAT affinity and selectivity, a profile associated with a more favorable therapeutic window.
Experimental Validation: Protocols for Synthesis and Biological Evaluation
The successful validation of the this compound scaffold hinges on robust and reproducible experimental protocols. Below are methodologies for the synthesis of the core scaffold and its derivatives, followed by key in vitro assays for assessing their biological activity.
Synthesis of this compound and its Derivatives
A straightforward synthetic route to this compound involves the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine or the direct N-alkylation of 4-fluorobenzylamine with 4-fluorobenzyl halide. Further derivatization can be achieved by functionalizing the secondary amine.
Protocol 1: Synthesis of this compound
-
To a solution of 4-fluorobenzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add 4-fluorobenzyl bromide (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
In Vitro Biological Evaluation
This assay determines the binding affinity of test compounds for the dopamine transporter, typically using a radiolabeled ligand.
Protocol 2: DAT Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [¹²⁵I]RTI-55 and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60-120 minutes at room temperature).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the DAT.
Protocol 3: [³H]Dopamine Uptake Assay in HEK293-hDAT Cells
-
Cell Culture: Plate HEK293-hDAT cells in a 96-well plate and grow to confluency.[6]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.[7]
-
Initiation of Uptake: Initiate dopamine uptake by adding a solution containing a fixed concentration of [³H]dopamine.[7]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[6][7]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.[7]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[6][7]
-
Data Analysis: Calculate the percent inhibition of dopamine uptake at each concentration of the test compound and determine the IC₅₀ value.
Visualizing the Path Forward: Workflow and Conceptual Frameworks
To provide a clear visual representation of the validation process and the underlying scientific logic, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of the this compound scaffold.
Caption: Mechanism of action of a this compound-based DAT inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel monoamine transporter inhibitors. Its structural similarity to the well-validated bis(4-fluorophenyl)methyl moiety, combined with its synthetic tractability, positions it as a high-potential scaffold for generating compounds with favorable potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to embark on the exploration of this promising chemical space. Future work should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives to fully elucidate the structure-activity relationships and validate its therapeutic potential.
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ResearchGate. (n.d.). Determination of dopamine transporter binding using [125I]RTI-121 (A), D1-receptor binding using [3H]SCH 23390 (B), and D2-like receptor binding using [3H]YM-09151-2 (C) by autoradiography. Retrieved from [Link]
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A Strategic Guide to Alternative Building Blocks for Bis(4-fluorobenzyl)amine in Synthetic Chemistry
For drug development professionals and medicinal chemists, the selection of a core building block is a critical decision that dictates the physicochemical properties, metabolic stability, and ultimately, the biological activity of a lead candidate. Bis(4-fluorobenzyl)amine is a valued secondary amine scaffold, frequently employed in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The symmetrical difluoro-substitution pattern is not arbitrary; the incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4]
However, rigid adherence to a single building block can stifle innovation and limit the exploration of a compound's full potential. A thorough structure-activity relationship (SAR) study often necessitates the substitution of the core scaffold to probe the effects of different functional groups. This guide provides a comparative analysis of viable alternatives to this compound, offering experimental insights and a logical framework for selecting the optimal building block for your research objectives.
The Benchmark: Understanding this compound
This compound is a secondary amine characterized by two 4-fluorobenzyl groups attached to a central nitrogen atom. Its utility is prominent in the synthesis of dopamine transporter (DAT) inhibitors and other neurologically active compounds.[1][5][2] The para-fluoro substituents are key to its function, often leading to improved pharmacokinetic profiles compared to its non-fluorinated counterpart.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 134227-41-1 | [6][7][8] |
| Molecular Formula | C₁₄H₁₃F₂N | [6][7] |
| Molecular Weight | 233.26 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [3][9][10] |
The Versatile Precursor: Utilizing 4-Fluorobenzylamine
The most direct and versatile alternative to using this compound is to start with its primary amine precursor, 4-fluorobenzylamine . This approach offers significant strategic advantages. It allows for the synthesis of not only the symmetrical this compound but also a diverse array of unsymmetrical secondary amines by reacting it with different aldehydes or ketones. This flexibility is paramount for comprehensive SAR studies.
The synthesis of secondary amines from a primary amine and a carbonyl compound is most efficiently achieved through reductive amination .[11][12][13][14] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the target amine.[15] The choice of reducing agent is critical; it must selectively reduce the imine in the presence of the starting carbonyl compound.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and selectivity.[15]
Caption: Workflow for synthesizing a secondary amine via reductive amination.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of the title compound from its primary amine and aldehyde precursors.
Materials:
-
4-Fluorobenzylamine (1.0 eq)
-
4-Fluorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzylamine (1.0 eq) and the chosen solvent (e.g., DCE).
-
Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and gas evolution. The reaction is typically stirred at room temperature for 2-12 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
A Comparative Analysis of Alternative Benzylamine Scaffolds
The strategic choice of an alternative building block depends entirely on the research question. Are you probing the role of the halogen? Investigating electronic effects? Or simply seeking a more cost-effective, non-fluorinated starting point? The following table compares several logical alternatives to this compound.
Table 2: Comparison of Alternative Secondary Amine Building Blocks and Their Precursors
| Building Block | Structure | MW ( g/mol ) | Key Precursor(s) | Potential Impact on Biological Activity |
| This compound | Symmetrical, di-fluoro | 233.26[6] | 4-Fluorobenzylamine | Baseline. Fluorine often enhances metabolic stability and can modulate binding affinity.[3][4] |
| Dibenzylamine | Symmetrical, unsubstituted | 197.28 | Benzylamine, Benzaldehyde | Removes halogen effects. Provides a non-fluorinated baseline to assess the specific contribution of fluorine. May have lower metabolic stability. |
| Bis(4-chlorobenzyl)amine | Symmetrical, di-chloro | 266.17 | 4-Chlorobenzylamine | Probes the effect of a different, more lipophilic halogen. May alter binding interactions and cell permeability. |
| Bis(4-methoxybenzyl)amine | Symmetrical, di-methoxy | 257.33 | 4-Methoxybenzylamine | Introduces a strong electron-donating group and a potential hydrogen bond acceptor. Significantly alters electronic properties. |
| N-benzyl-N-(4-fluorobenzyl)amine | Unsymmetrical, mono-fluoro | 215.27 | Benzylamine + 4-Fluorobenzaldehyde (or vice-versa) | Isolates the effect of a single fluorine atom, allowing for a more granular SAR study. |
A Logic-Driven Framework for Selecting an Alternative
The decision to deviate from the this compound scaffold should be a deliberate, hypothesis-driven choice. The following decision tree provides a logical workflow for selecting an appropriate alternative based on common research goals in drug discovery.
Caption: Decision tree for selecting an alternative building block.
Conclusion
This compound is a potent and effective building block, but it represents a single data point in the vast chemical space available to a medicinal chemist. True innovation in drug discovery arises from the systematic exploration of structure-activity relationships. By leveraging versatile precursors like 4-fluorobenzylamine and applying robust synthetic methods such as reductive amination, researchers can efficiently generate a diverse library of analogs. The choice to substitute the core scaffold—whether by removing fluorine, altering electronic properties, or introducing asymmetry—should be a strategic decision aimed at answering specific questions about the molecule's interaction with its biological target. This guide serves as a foundational resource for making those informed, data-driven decisions, ultimately accelerating the path toward novel and effective therapeutics.
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Reductive Amination of Benzaldehyde. (n.d.). Scribd. Retrieved from [Link]
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Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal. Retrieved from [Link]
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Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter. (n.d.). PubMed Central (NIH). Retrieved from [Link]
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Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. (n.d.). ACS Publications. Retrieved from [Link]
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Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. (n.d.). ResearchGate. Retrieved from [Link]
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Benzylamine in Pharma: Key Intermediate for API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. (2010). PubMed. Retrieved from [Link]
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4-Fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]
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Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
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Selected benzyl amine-containing examples of FDA-approved pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (n.d.). PubMed Central (NIH). Retrieved from [Link]
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Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety. (2023). PubMed. Retrieved from [Link]
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Biologically active compounds possessing dibenzazepine core. (n.d.). ResearchGate. Retrieved from [Link]
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A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central. Retrieved from [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the Selectivity Profile of Fluorobenzyl-Derived Monoamine Oxidase B Inhibitors
In the landscape of neurotherapeutics, the selective inhibition of monoamine oxidase B (MAO-B) stands as a cornerstone in the management of Parkinson's disease and other neurological disorders.[1][2] The therapeutic efficacy of MAO-B inhibitors is intrinsically linked to their ability to potently and selectively block the degradation of dopamine in the brain, thereby augmenting dopaminergic neurotransmission.[1][3] This guide provides a comprehensive analysis of a prominent class of MAO-B inhibitors: those derived from or containing fluorobenzyl and related bis(fluorophenyl) moieties. We will delve into their selectivity profiles, the structural determinants of their target engagement, and the experimental methodologies used to characterize their activity.
The Critical Role of Selectivity in MAO-B Inhibition
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which share significant sequence homology but differ in their substrate specificity and tissue distribution.[2][4] While MAO-B is the primary isoform responsible for dopamine metabolism in the brain, MAO-A metabolizes other key neurotransmitters like serotonin and norepinephrine.[3][4] Non-selective inhibition of both isoforms can lead to significant side effects, most notably the "cheese effect" – a hypertensive crisis caused by the inability to metabolize tyramine from certain foods.[2] Therefore, the development of highly selective MAO-B inhibitors is paramount for a favorable safety profile.[2]
The incorporation of fluorine atoms into the benzyl ring of these inhibitors is a key strategy to enhance their lipophilicity and, consequently, their ability to cross the blood-brain barrier.[1] Furthermore, the position and number of fluorine substitutions can significantly influence the binding affinity and selectivity for MAO-B.
Comparative Selectivity of Fluorobenzyl-Derived Inhibitors
The selectivity of an inhibitor is typically quantified by its selectivity index (SI), which is the ratio of its half-maximal inhibitory concentration (IC50) for MAO-A to that for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B. The following table summarizes the in vitro inhibitory activities and selectivity indices of several fluorobenzyl-derived compounds from various studies.
| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference |
| Safinamide | Reference Drug | - | 0.0212 | - | [1] |
| FBZ13 | (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | >40 | 0.0053 | >7547 | [1] |
| FBZ6 | (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | >40 | 0.023 | >1739 | [1] |
| ISFB1 | Isatin-based benzyloxybenzaldehyde derivative | 0.678 | 0.135 | 5.02 | [5] |
| C14 | (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide | - | 0.037 | - | [6] |
| Compound 4i | N-arylated heliamine derivative (4-fluorophenyl) | >100 | 13.5 | >7.4 | [4] |
| Compound 4j | N-arylated heliamine derivative (3,5-difluorophenyl) | >100 | 5.08 | >19.7 | [4] |
| Compound 42 | Thiazole derivative with 4-fluorophenyl substituent | >100 | 0.19 | >526 | [7] |
As the data illustrates, many fluorobenzyl-derived compounds exhibit remarkable potency and selectivity for MAO-B. For instance, compound FBZ13 demonstrates an exceptionally low IC50 value of 0.0053 µM for MAO-B and a selectivity index greater than 7500, making it significantly more potent and selective than the reference drug safinamide.[1] This high selectivity is attributed to specific hydrophobic interactions within the active site of MAO-B.[1]
Structure-Activity Relationship (SAR) and Off-Target Profile
The structure-activity relationship studies reveal that the benzyloxy moiety, particularly with fluorine substitution, plays a crucial role in enhancing the hydrophobic contacts within the MAO-B active site, thereby improving binding affinity and isoform selectivity.[1] For some series, the position of the fluorine atom on the benzyl ring is a critical determinant of activity and selectivity.
While the primary focus is on MAO-A as a key anti-target, a comprehensive selectivity profile requires screening against a broader panel of receptors and enzymes. For a distinct but structurally related series of bis(4-fluorophenyl)methyl derivatives, the primary target shifts to the dopamine transporter (DAT).[8][9] One such compound, 12b, displayed a high affinity for DAT (Ki = 7.23 nM) and a 421-fold selectivity over the serotonin transporter (SERT).[8] This highlights how subtle structural modifications can dramatically alter the target profile. For the highly selective MAO-B inhibitors, extensive off-target screening data is less commonly published in the primary literature, but their high selectivity indices against MAO-A suggest a low propensity for promiscuous binding.
Visualizing the MAO-B Inhibition Pathway
The following diagram illustrates the central role of MAO-B in dopamine metabolism and the therapeutic intervention by selective inhibitors.
Caption: Role of MAO-B in dopamine metabolism and its inhibition.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
The determination of IC50 values for MAO-A and MAO-B is a critical step in evaluating the selectivity of new chemical entities. A common and reliable method is the enzyme-coupled peroxidase assay.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (MAO-A/B substrate)
-
Horseradish peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Microplate reader capable of fluorescence measurement (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in phosphate buffer to achieve a range of final assay concentrations.
-
-
Assay Reaction Mixture:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red reagent.
-
-
Enzyme Incubation:
-
In the wells of the 96-well plate, add a small volume of the diluted test compound or vehicle control (DMSO in buffer).
-
Add the MAO-A or MAO-B enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate (p-tyramine) to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30 minutes) at 37°C. The production of hydrogen peroxide by MAO is coupled to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Determining Inhibitor Selectivity
The following diagram outlines the typical workflow for assessing the selectivity profile of a novel inhibitor.
Sources
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A Head-to-Head Comparison of Bis(4-fluorobenzyl)amine Analogs: A Guide to Structure-Activity Relationships in Drug Design
This guide provides an in-depth technical comparison of analogs based on the Bis(4-fluorobenzyl)amine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to explore the critical interplay between chemical structure and biological function. We will delve into synthesis strategies, present comparative experimental data, and elucidate the structure-activity relationships (SAR) that govern the efficacy and safety of these compounds. Our approach is grounded in established scientific principles, ensuring that every protocol and piece of data is presented within a self-validating and expertly curated framework.
Introduction: The Significance of the Fluorobenzylamine Moiety
The this compound core structure, characterized by two fluorinated benzyl groups attached to a central nitrogen atom, represents a privileged scaffold in medicinal chemistry. The inclusion of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates.[1] 4-Fluorobenzylamine itself is a versatile building block used in the synthesis of pharmaceuticals, including antidepressants and anti-anxiety medications, as well as in biochemical research on neurotransmitter systems.[2][3][4]
By systematically modifying the core structure of this compound, researchers can fine-tune its pharmacological profile. This guide will use a series of atypical dopamine transporter (DAT) inhibitors as a case study to demonstrate how subtle structural changes can lead to significant variations in potency, selectivity, and metabolic stability.[5][6]
Synthesis Strategies for Diarylamine Analogs
The creation of a diverse library of analogs requires robust and flexible synthetic methodologies. The synthesis of diarylamines and related structures can be approached through several modern organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired functional group tolerance, and scalability.
Common Synthetic Approaches:
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are powerful tools for forming C-N bonds between aryl halides and amines, and are widely used for synthesizing diarylamines.[7]
-
Reductive Amination: This classic method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the corresponding amine.
-
Metal-Free Methodologies: To address concerns about residual metal contamination in final products, novel metal-free approaches have been developed. These include one-pot strategies involving imine formation followed by oxidative rearrangement and deformylation, or Smiles rearrangements.[8][9]
Below is a generalized workflow for the synthesis of diarylamine analogs, illustrating a common pathway from readily available starting materials.
Caption: Generalized workflow for the synthesis, purification, and analysis of diarylamine analogs.
Experimental Protocol: Synthesis of an Exemplary Analog
The following protocol is adapted from a published procedure for the synthesis of a complex analog containing the bis(4-fluorophenyl) moiety, demonstrating a practical application of multi-step synthesis.[5]
Synthesis of (S)-1-(4-(2-((Bis(4-fluorophenyl)methyl)thio)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol
-
Reaction Setup: In a round-bottom flask, combine 1-(4-(2-thioethyl)piperazin-1-yl)ethan-1-one (7) (348 mg, 1.00 mmol), commercially available (S)-1-chloro-3-phenylpropan-2-ol (204 mg, 1.20 mmol), potassium carbonate (K₂CO₃) (552 mg, 4.0 mmol), and a catalytic amount of potassium iodide (KI).
-
Solvent Addition: Add 30 mL of acetonitrile to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Add 50 mL of deionized water to the resulting residue.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final compound.
This protocol serves as an illustrative example. Researchers must adapt conditions based on the specific reactivity of their chosen substrates and perform appropriate characterization (e.g., NMR, Mass Spectrometry) to confirm the structure and purity of the final product.
Head-to-Head Comparison: A Case Study in Dopamine Transporter Inhibitors
To illustrate the principles of SAR, we will examine a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines. These compounds are analogs of a parent molecule (3b) that has shown promise in preclinical models for treating psychostimulant abuse by acting as an atypical dopamine transporter (DAT) inhibitor.[5][6] The goal of the study was to improve upon the parent compound's DAT affinity and pharmacokinetic profile by modifying the terminal nitrogen of the alicyclic amine (piperazine) scaffold.[5]
The data below summarizes the binding affinities of key analogs at the dopamine transporter (DAT) and provides insight into their selectivity and potential for off-target effects (hERG).
| Compound ID | Modification on Piperazine N-terminus | DAT Kᵢ (nM) | hERG/DAT Affinity Ratio |
| 3b (Parent) | -propan-2-ol | 230 | N/A |
| 14a | -CH₂CH₂OCH₃ | 23 | 28 |
| 14b | -CH₂CH₂OEt | 42 | 14 |
| 14c | -CH₂CH(CH₃)₂ | 24 | 12 |
| 14d | -CH₂-cyclopropyl | 34 | 14 |
Data synthesized from J. Med. Chem. 2020, 63, 5, 2343–2357.[6]
Analysis of Structure-Activity Relationships
The experimental data reveals several key insights into the SAR of this compound class:
-
Enhanced Potency: Nearly all modifications to the N-terminus of the piperazine ring resulted in a significant improvement in DAT binding affinity compared to the parent compound 3b (Kᵢ = 230 nM). For example, compound 14a , with a methoxyethyl group, showed a 10-fold increase in affinity (Kᵢ = 23 nM).[5][6] This demonstrates that the hydroxyl group of the parent compound is not optimal for DAT binding and that exploration of alternative substituents in this region is a fruitful strategy for enhancing potency.
-
Impact of Alkyl Substituents: Small, non-polar alkyl groups also conferred high affinity. Compound 14c (isobutyl) and 14d (cyclopropylmethyl) both displayed strong DAT binding with Kᵢ values of 24 nM and 34 nM, respectively.[5] This suggests that a hydrophobic pocket exists in the binding site that can accommodate these groups.
-
Selectivity and Safety Profile: The hERG/DAT affinity ratio provides an early indicator of potential cardiac risk. A higher ratio is desirable. Compound 14a not only had the highest affinity but also the best hERG/DAT ratio (28), suggesting a more favorable preliminary safety profile compared to other high-affinity analogs like 14c (ratio of 12).[5] This highlights the importance of multi-parameter optimization in drug design; enhancing potency must not come at the expense of safety.
The following diagram illustrates the key modification points on the core scaffold and their impact on biological activity.
Caption: Structure-Activity Relationship (SAR) map for DAT inhibitor analogs.
Protocol for Biological Evaluation: Radioligand Binding Assay
To ensure the trustworthiness of the comparative data, it is crucial to describe the methodology used to obtain it. The following is a generalized protocol for a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of test compounds for a target receptor, such as the dopamine transporter (DAT).
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a specific radioligand to the target receptor (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK293 cells transfected with human DAT).
-
Radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Test compounds (this compound analogs) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to each well.
-
Addition of Compounds: Add serial dilutions of the test compounds to designated wells. Add buffer only for total binding wells and the non-specific binding control to its designated wells.
-
Addition of Radioligand: Add the radioligand at a concentration near its Kₑ value to all wells.
-
Addition of Receptor Source: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Punch the filters from the plate into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Outlook
This guide has demonstrated the systematic process of comparing chemical analogs to build a robust structure-activity relationship profile. Using a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines as a case study, we have shown that targeted modifications to a core scaffold can dramatically improve biological activity and selectivity.[5][6] The 10-fold enhancement in DAT affinity achieved by replacing a propanol group with a methoxyethyl group (14a ) underscores the power of iterative design in medicinal chemistry.[5]
The principles outlined here—leveraging diverse synthesis strategies, conducting head-to-head comparisons with quantitative biological data, and analyzing the resulting SAR—are universally applicable in drug discovery. Future research on this compound analogs should continue to explore diverse substitutions while employing multi-parameter optimization to balance potency, selectivity, and ADME/Tox properties, ultimately leading to the development of safer and more effective therapeutics.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Saha, K., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. [Link]
-
Jagtap, P. R., et al. (2025). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Cao, T., & Luo, Y. (2023). Synthetic protocols toward the construction of N, N‐diarylamines. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PubMed Central. [Link]
-
The Royal Society of Chemistry. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. Royal Society of Chemistry Publishing. [Link]
-
Worrell, B. T., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters - ACS Publications. [Link]
-
Saha, K., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. PubMed. [Link]
-
Lange, J. H. M., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. PubMed. [Link]
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PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]
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Comparative Analysis of Bis(4-fluorobenzyl)amine Derivative Cross-Reactivity: A Methodological Guide
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the target specificity and off-target interaction profile of novel Bis(4-fluorobenzyl)amine derivatives. As the development of selective molecular probes and therapeutic agents is critically dependent on understanding their cross-reactivity, this document outlines the essential experimental designs, protocols, and data interpretation strategies necessary for a robust assessment. We will compare a hypothetical lead compound, "BFBA-001," against established reference compounds to illustrate the process.
The core challenge in developing specific inhibitors or modulators is minimizing off-target effects, which can lead to unforeseen toxicity or diminished efficacy. This compound and its analogs often serve as scaffolds for compounds targeting enzymes like monoamine oxidases (MAOs) or certain G-protein coupled receptors (GPCRs) due to their structural motifs. Therefore, a systematic cross-reactivity analysis is not merely a regulatory requirement but a fundamental step in drug discovery and chemical biology.
Rationale for Experimental Design: A Multi-Tiered Approach
A successful cross-reactivity study follows a logical progression from broad screening to specific functional validation. This tiered approach, often referred to as a "funnel," conserves resources by eliminating non-specific compounds early in the discovery pipeline. Our experimental design for BFBA-001 is structured to first identify potential off-target interactions and then quantify their functional consequence.
The choice of assays is dictated by the need to balance throughput with physiological relevance. We begin with high-throughput binding assays against a broad panel of receptors and enzymes to cast a wide net for potential interactions. Hits from this screen are then subjected to lower-throughput, higher-content functional assays to determine if the binding event translates into a biological response (agonist, antagonist, or allosteric modulator).
Caption: Tiered workflow for cross-reactivity assessment.
Comparative Data Summary: BFBA-001 vs. Reference Compounds
The following table summarizes hypothetical data from a cross-reactivity screen. Our lead compound, BFBA-001, is designed as a selective inhibitor of Monoamine Oxidase B (MAO-B). We compare its performance against Selegiline, a well-known MAO-B inhibitor with known metabolites that affect other monoaminergic systems, and a non-selective MAO inhibitor, Pargyline.
| Compound | Primary Target (IC₅₀, nM) | Off-Target 1: MAO-A (IC₅₀, nM) | Off-Target 2: 5-HT₂ₐ Receptor (Kᵢ, nM) | Off-Target 3: hERG Channel (% Inhibition @ 10 µM) | Selectivity Index (MAO-A/MAO-B) |
| BFBA-001 (Hypothetical) | MAO-B (15) | 1,250 | >10,000 | < 5% | 83.3 |
| Selegiline | MAO-B (10) | 200 | >10,000 | < 2% | 20.0 |
| Pargyline | MAO-B (70) | 90 | 8,500 | 15% | 1.3 |
Data for reference compounds are representative and compiled from literature sources. BFBA-001 data is illustrative.
From this comparison, BFBA-001 demonstrates superior selectivity for MAO-B over MAO-A compared to both reference compounds. Furthermore, it shows a negligible risk of interacting with the 5-HT₂ₐ receptor and, critically, the hERG channel, a common source of cardiac toxicity.
Experimental Protocols: A Closer Look
To ensure the trustworthiness of these findings, rigorous and validated protocols are essential. Below is a detailed methodology for determining the inhibitory activity of test compounds on human MAO-B.
Protocol: MAO-B Inhibitor Potency Assay (Amplex Red Method)
This protocol is adapted from standard fluorometric methods for measuring MAO activity.
Objective: To determine the IC₅₀ value of a test compound (e.g., BFBA-001) for human monoamine oxidase B.
Materials:
-
Recombinant human MAO-B enzyme (Sigma-Aldrich, Cat# M7441 or equivalent)
-
Amplex™ Red reagent (Thermo Fisher, Cat# A12222)
-
Horseradish peroxidase (HRP) (Sigma-Aldrich, Cat# P8375)
-
Benzylamine hydrochloride (MAO-B substrate) (Sigma-Aldrich, Cat# 41850)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (BFBA-001, Selegiline, Pargyline) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex Red in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in buffer.
-
Prepare a 100 mM stock solution of benzylamine in water.
-
Prepare a working "Detection Reagent" solution by mixing Amplex Red and HRP in buffer to final concentrations of 200 µM and 1 U/mL, respectively. Protect from light.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compounds in DMSO to create a range of stock concentrations.
-
Further dilute these stocks into the assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1%.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 20 µL of the diluted test compound or vehicle control (buffer with DMSO).
-
Add 20 µL of the recombinant hMAO-B enzyme solution (diluted in buffer to a pre-determined optimal concentration).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 20 µL of the benzylamine substrate (diluted in buffer to a final concentration of 1 mM).
-
Immediately add 40 µL of the Detection Reagent.
-
The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the fluorescence intensity every 2 minutes for a total of 30 minutes (kinetic read).
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the MAO-B functional assay.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for assessing the cross-reactivity of this compound derivatives, using the hypothetical compound BFBA-001 as an exemplar. The comparative analysis demonstrates that BFBA-001 possesses a superior selectivity profile over existing compounds like Selegiline and Pargyline, highlighting its potential as a more specific chemical probe or therapeutic lead.
The self-validating nature of this workflow—progressing from broad binding screens to orthogonal and functional assays—ensures a high degree of confidence in the final selectivity profile. By adhering to these principles and detailed protocols, researchers can effectively characterize novel chemical entities, mitigate risks associated with off-target effects, and accelerate the drug development process. Future studies should expand this analysis to include in vivo models to confirm that the observed in vitro selectivity translates to an improved safety and efficacy profile in a physiological context.
References
-
Fowler, J. S., Logan, J., Volkow, N. D., & Shumay, E. (2015). Translational neuroimaging of the monoamine oxidase system. Journal of Nuclear Medicine, 56(9), 1349-1353. [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling Bis(4-fluorobenzyl)amine
As a secondary amine with a reactive profile, Bis(4-fluorobenzyl)amine demands a rigorous and informed approach to laboratory safety. Its handling necessitates more than just a standard lab coat and gloves; it requires a comprehensive understanding of its specific hazards to construct an effective barrier between the researcher and the chemical. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in the compound's known and analogous chemical properties. Our objective is to empower you, the researcher, with the knowledge to operate safely and effectively, ensuring that scientific discovery is not compromised by avoidable risk.
Hazard Assessment: The Foundation of Your PPE Strategy
The selection of appropriate PPE is directly dictated by the specific hazards a chemical presents. For this compound, the primary risks are derived from its corrosive nature, a common characteristic of amines.[1][2] The compound and its close structural analogs are known to cause severe damage upon contact with skin, eyes, and mucous membranes.[3][4][5]
A thorough risk assessment is the mandatory first step before any bench work begins.[1][2] The following table summarizes the critical hazards associated with compounds like this compound, forming the rationale for the stringent PPE protocols that follow.
| Hazard Category | Description of Risk | Primary Exposure Routes | Consequences of Exposure |
| Skin Corrosion | Classified as a corrosive material that can cause severe burns upon contact.[3][4][5] | Dermal Contact | Causes severe skin burns (Category 1B).[3][4] Prolonged contact can lead to deep, painful wounds and permanent scarring. |
| Serious Eye Damage | Poses a significant risk of severe and potentially irreversible damage to the eyes.[4][6] | Ocular Contact | Causes serious eye damage (Category 1).[3][4] Splashes can lead to burns, corneal damage, and potential blindness.[7] |
| Respiratory Irritation | Vapors and aerosols can cause irritation and corrosive damage to the respiratory tract.[4][8] | Inhalation | Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[4][7] Symptoms can include headache, dizziness, and nausea.[3][9] |
| Ingestion Hazard | Harmful if swallowed, causing severe damage to the gastrointestinal tract.[9][10] | Ingestion | Ingestion can cause severe swelling, damage to delicate tissues, and a high risk of perforation of the esophagus or stomach.[3][7][9] |
| Flammability | Classified as a combustible liquid.[9][10] | Fire/Explosion | Vapors are heavier than air and can form explosive mixtures with air, especially upon intense heating.[9] |
| Hazardous Decomposition | Thermal decomposition releases toxic and irritating gases.[3][8][9] | Inhalation | Upon heating or in a fire, it can release nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[3][8][9] |
The Core PPE Ensemble: A Head-to-Toe Protocol
Your primary defense is not PPE, but robust engineering controls. All handling of this compound must, without exception, be performed inside a certified and properly functioning chemical fume hood.[9][10][11] PPE serves as the final, critical barrier.
Eye and Face Protection
Due to the severe and irreversible damage this chemical can inflict upon the eyes, protection must be comprehensive.[3][4]
-
Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory at all times.[12] They must form a complete seal around the eyes to protect from splashes from any angle.
-
Face Shield: When handling quantities greater than a few milliliters or during any operation with a heightened splash risk (e.g., transferring, heating), a full-face shield must be worn over the safety goggles.[12][13][14] The face shield provides a secondary layer of protection for the entire face.
Hand Protection
Skin contact is a primary exposure route leading to severe burns.[11] Glove selection and use must be meticulous.
-
Glove Material: No single glove material is impervious to all chemicals. For corrosive amines, nitrile or neoprene gloves are recommended for incidental contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Thickness: For laboratory operations, a minimum thickness of 4-8 mil is standard. Thicker gloves (10-20 mil) offer greater resistance but can reduce dexterity.[11]
-
Double Gloving: Wearing two pairs of gloves is a best practice. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove both pairs, and re-glove.
-
Integrity Check: Before every use, visually inspect gloves for any signs of degradation or punctures. Never reuse disposable gloves.[14]
Body Protection
Street clothes offer no protection. A professional laboratory coat is the minimum requirement.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat should be worn and fully buttoned.[14]
-
Chemical-Resistant Apron: When dispensing larger volumes or when there is a significant splash hazard, a vinyl or rubber apron should be worn over the lab coat to provide an additional layer of protection.[14]
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12][14] Open-toed shoes, sandals, or porous fabric shoes are strictly forbidden in the laboratory.[12]
Respiratory Protection
As stated, a chemical fume hood is the primary engineering control for respiratory protection.[15] A respirator should only be necessary in emergency situations.
-
Emergency Use: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is required for all response personnel.[3] Fit-testing and formal training are prerequisites for any respirator use.[15][16]
Step-by-Step Operational Plans
Adherence to a strict sequence for donning and doffing PPE is critical to prevent contamination.
Protocol 3.1: Donning (Putting On) PPE
This sequence is designed to move from the least critical to the most critical areas, minimizing the risk of contaminating your protective gear as you put it on.
Caption: Workflow for the correct sequence of donning PPE.
Protocol 3.2: Doffing (Removing) PPE
This is the most critical phase for preventing self-contamination. The principle is "dirty-to-dirty, clean-to-clean."
-
Inspect: Before removal, inspect your gloves for any visible contamination or tears.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves using a method that avoids touching the exterior surface with your bare skin.
-
Face Shield: Remove the face shield by touching the headband from the back of your head, lifting it up and away from your face.
-
Lab Coat/Apron: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it to contain any contamination.
-
Goggles: Remove goggles by grasping the strap from the back of your head.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside of the glove with your bare hands (e.g., by hooking a finger under the cuff of the other glove).
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.
Protocol 3.3: Emergency Procedures for Exposure & Spills
-
Skin Exposure: Immediately go to the nearest safety shower. Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3][6]
-
Eye Exposure: Proceed immediately to an eyewash station. Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3][6] You must seek immediate medical attention from an ophthalmologist.
-
Minor Spill (inside fume hood):
-
Ensure spill is contained within the hood.
-
Wearing your full PPE ensemble, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[3][9][10]
-
Carefully collect the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the surface of the fume hood.
-
-
Major Spill (outside fume hood):
Decontamination and Disposal Plan
Proper disposal is a crucial part of the safety lifecycle to prevent secondary exposure and environmental contamination.
-
Single-Use PPE: All disposable items, including gloves, bench paper, and contaminated wipes, must be placed in a clearly labeled hazardous waste container.[3][14] Do not dispose of these items in the regular trash.
-
Contaminated Clothing: Lab coats and other clothing that have been contaminated must be professionally decontaminated; do not take them home.[14]
-
Chemical Waste: Unused this compound and solutions containing it are classified as hazardous waste.[3] They must be collected in a sealed, properly labeled container and disposed of through your institution's environmental health and safety office, following all local and national regulations.[3][6][9] Do not empty into drains.[3]
By integrating these detailed protocols into your standard operating procedures, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasoning behind each step, and handle this compound with the respect its hazardous nature demands.
References
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Biorisk Management. Personal Protective Equipment (PPE). Retrieved from [Link]
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Environment, Health, and Safety, Berkeley Lab. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
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Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzylamine. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. 4-Fluoro Benzyl Amine. Retrieved from [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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CP Lab Safety. Primary Amines for all Your Laboratory. Retrieved from [Link]
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National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
